molecular formula C8H7BrN2 B1449926 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1363382-02-8

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1449926
CAS No.: 1363382-02-8
M. Wt: 211.06 g/mol
InChI Key: GFSUMMCGIHFVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSUMMCGIHFVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of indole have led to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors. The targeted functionalization of this core structure is paramount for the fine-tuning of pharmacological properties. This compound is a key building block in this endeavor, offering a strategic handle for further chemical elaboration through cross-coupling reactions at the 4-position, while the 3-methyl group can provide beneficial steric and electronic contributions to ligand-target interactions. This guide provides a comprehensive overview of a robust synthetic strategy for this valuable intermediate, intended for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the construction of the core 3-methyl-1H-pyrrolo[2,3-b]pyridine ring system, followed by a regioselective bromination. This strategy allows for the controlled introduction of the desired substituents onto the 7-azaindole framework.

Synthesis_Strategy Start 2-Amino-3-picoline Intermediate 3-Methyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Step 1: Cyclization Target This compound Intermediate->Target Step 2: Regioselective Bromination

Figure 1: High-level overview of the two-step synthetic strategy.

Part 1: Synthesis of the Core Intermediate: 3-Methyl-1H-pyrrolo[2,3-b]pyridine

The initial phase of the synthesis focuses on the construction of the 3-methyl-7-azaindole scaffold. A reliable method involves the acylation of a readily available starting material, 2-amino-3-picoline, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

The selection of 2-amino-3-picoline as the starting material is strategic due to its commercial availability and the inherent reactivity of the amino and methyl groups, which are poised for the desired cyclization. The acylation step serves to introduce the necessary carbonyl functionality for the subsequent ring closure. The choice of a strong base in the cyclization step is crucial for the deprotonation of the methyl group, initiating the intramolecular condensation.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

Step 1a: Acylation of 2-Amino-3-picoline

  • To a stirred solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent such as toluene, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude 2-acetamido-3-picoline. This intermediate can often be used in the next step without further purification.

Step 1b: Intramolecular Cyclization

  • In a separate flask, prepare a solution of a strong base, such as sodium amide (2.0-3.0 eq), in an inert, high-boiling solvent like N-methylaniline.

  • Add the crude 2-acetamido-3-picoline from the previous step to the basic solution.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 1-2 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Parameter Value Reference
Starting Material2-Amino-3-picolineCommercially Available
Acylating AgentAcetic AnhydrideStandard Reagent
Cyclization BaseSodium AmideStrong, non-nucleophilic base
Solvent (Cyclization)N-MethylanilineHigh-boiling, inert
Typical Yield50-60% (over two steps)[1]

Table 1: Summary of key parameters for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Step1_Workflow cluster_acylation Acylation cluster_cyclization Cyclization A1 2-Amino-3-picoline A5 2-Acetamido-3-picoline (crude) A1->A5 A2 Acetic Anhydride A2->A5 A3 Toluene A3->A5 A4 Heat (60-80°C) A4->A5 C1 2-Acetamido-3-picoline A5->C1 C5 3-Methyl-1H-pyrrolo[2,3-b]pyridine C1->C5 C2 Sodium Amide C2->C5 C3 N-Methylaniline C3->C5 C4 Heat (200-250°C) C4->C5

Figure 2: Detailed workflow for the synthesis of the 3-methyl-7-azaindole intermediate.

Part 2: Regioselective Bromination of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

The second stage of the synthesis involves the introduction of a bromine atom at the 4-position of the 3-methyl-7-azaindole core. This is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the electronic properties of the heterocyclic system and the directing effect of the methyl group.

Mechanistic Rationale for C4-Bromination:

The pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most electron-rich and typically the site of electrophilic substitution. However, in our substrate, this position is blocked by the methyl group. The methyl group is an ortho-, para-directing activator due to inductive and hyperconjugation effects.[2][3] In the context of the 7-azaindole ring, this directing effect, combined with the inherent reactivity of the pyrrole moiety, favors electrophilic attack at the C2 and C4 positions. Steric hindrance from the adjacent methyl group may disfavor substitution at C2, making C4 the most probable site for bromination.

Experimental Protocol: Synthesis of this compound

Bromination with N-Bromosuccinimide (NBS)

  • Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Parameter Value Reference
Substrate3-Methyl-1H-pyrrolo[2,3-b]pyridineSynthesized in Part 1
Brominating AgentN-Bromosuccinimide (NBS)Mild and selective
SolventDMF or DCMAprotic polar solvents
Temperature0 °C to room temperatureControlled conditions
Expected ProductThis compound-

Table 2: Key parameters for the regioselective bromination.

Step2_Mechanism cluster_bromination Regioselective Bromination B1 3-Methyl-1H-pyrrolo[2,3-b]pyridine B4 Electrophilic Aromatic Substitution B1->B4 B2 N-Bromosuccinimide (NBS) B2->B4 B3 DMF or DCM, 0°C to RT B3->B4 B5 This compound B4->B5

References

A Technical Guide to the Chemical Properties and Reactivity of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides an in-depth technical overview of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block. We will explore its core chemical properties, plausible synthetic strategies, and its significant reactivity, with a focus on palladium-catalyzed cross-coupling reactions that enable its use in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel bioactive molecules.

Core Physicochemical & Structural Properties

This compound is a solid, bicyclic heteroaromatic compound.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape. The bromine atom at the C4 position of the pyridine ring is the primary site of reactivity for transformations such as cross-coupling, making it an invaluable synthetic handle.

PropertyValueSource
CAS Number 1363382-02-8[2][3]
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1][2][3]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

The structure combines the features of an indole with a pyridine, where the C7 carbon is replaced by a nitrogen atom. This modification significantly impacts the molecule's basicity, hydrogen bonding capability, and overall metabolic stability, often making it a favorable bioisostere for indole in drug design.[4]

Plausible Synthetic Pathways

While specific preparations of this compound are not extensively detailed in readily available literature, its synthesis can be logically deduced from established methods for constructing the 7-azaindole core. A common and effective strategy is the Bartoli indole synthesis or a related reductive cyclization approach.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted nitropyridine precursor. The workflow below outlines a potential forward synthesis.

A 3-bromo-4-methylpyridine B 3-bromo-4-methyl-2-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C Vinylated Nitro-Intermediate B->C Reaction with Vinyl Grignard or equivalent D This compound C->D Reductive Cyclization (e.g., Fe/AcOH or Pd/H₂)

Caption: Plausible synthetic workflow for target compound.

Causality in Experimental Design:

  • Nitration: The synthesis begins with a commercially available substituted pyridine, such as 3-bromo-4-methylpyridine.[5] Nitration is directed to the C2 position, activated by the electron-donating methyl group and influenced by the existing bromine.

  • Vinylation: The introduction of a vinyl group ortho to the nitro group is the key step to set up the subsequent cyclization. This is typically achieved by reacting the 2-nitropyridine with a vinyl nucleophile, such as vinylmagnesium bromide.

  • Reductive Cyclization: The final step involves the reduction of the nitro group, which then spontaneously cyclizes onto the adjacent vinyl group to form the pyrrole ring. Common reagents for this transformation include iron powder in acetic acid or catalytic hydrogenation, which are chosen for their efficiency and functional group tolerance.[6]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions at the C4-bromo position. This allows for the strategic introduction of diverse aryl, heteroaryl, and nitrogen-based substituents, which is fundamental to building molecular libraries for structure-activity relationship (SAR) studies.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[9][10] For this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl boronic acids or esters, generating complex biaryl structures.

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 4-Aryl-3-methyl- 1H-pyrrolo[2,3-b]pyridine RedElim->Product Start 4-bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine + Arylboronic Acid Start->Pd0

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[11]

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[11] The choice of catalyst and ligand is crucial and often requires optimization depending on the specific substrates.

  • Solvent and Heating: Add a degassed solvent, such as a mixture of 1,2-dimethoxyethane (DME) and water. Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[12][13] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to novel substituted 4-amino-7-azaindole derivatives.

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product 4-(Dialkylamino)-3-methyl- 1H-pyrrolo[2,3-b]pyridine RedElim->Product Start 4-bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine + Amine (R₂NH) Start->Pd0

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq.).[14]

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Solvent and Heating: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the vessel and heat the mixture, typically between 80-110°C, until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction mixture, quench carefully with water, and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. Purification via column chromatography yields the desired C-N coupled product. The use of a strong base like NaOtBu is critical as it facilitates the deprotonation of the amine coordinated to the palladium center, a key step in the catalytic cycle.[12][15]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the known chemical shifts of the 7-azaindole core and the electronic effects of the bromo and methyl substituents.

Predicted ¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrrole N-H11.0 - 12.5br s1HH1
Pyridine H8.0 - 8.2d1HH6
Pyridine H7.0 - 7.2d1HH5
Pyrrole H7.3 - 7.5s1HH2
Methyl H2.3 - 2.5s3H-CH₃
Predicted ¹³C NMRChemical Shift (δ, ppm)Assignment
Quaternary C148 - 150C7a
Quaternary C142 - 144C4
Aromatic CH128 - 130C6
Aromatic CH120 - 122C2
Aromatic CH115 - 117C5
Quaternary C112 - 114C3a
Quaternary C108 - 110C3
Methyl C10 - 12-CH₃

Disclaimer: These are estimated chemical shifts based on analogous structures and may differ from experimental values.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[16] The reason for its prevalence is its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.

  • FGFR Inhibitors: Several potent Fibroblast Growth Factor Receptor (FGFR) inhibitors utilize the 7-azaindole core.[8] this compound is an ideal starting material for synthesizing analogs that explore the solvent-front region of the ATP pocket by functionalizing the C4 position.

  • PDE4B Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for treating central nervous system diseases.[17]

  • Scaffold Hopping and Library Synthesis: The reactivity of the C4-bromo group allows this molecule to be used in high-throughput synthesis campaigns. By coupling it with diverse arrays of boronic acids (via Suzuki) and amines (via Buchwald-Hartwig), chemists can rapidly generate large libraries of novel compounds for screening against various biological targets.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed toxicological profile is not available, data from structurally related brominated aromatic and heterocyclic compounds suggest the following precautions.[18][19][20]

Hazard CategoryRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[18]
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
First Aid (General) Consult a physician. Show the safety data sheet to the doctor in attendance.[2]
- In case of skin contact Wash off with soap and plenty of water.[2]
- In case of eye contact Rinse thoroughly with plenty of water for at least 15 minutes.[2]
- If inhaled Move person into fresh air. If not breathing, give artificial respiration.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

The Therapeutic Potential of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic heterocyclic structure, which can be considered a bioisostere of adenine, allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] The strategic placement of a bromine atom at the 4-position and a methyl group at the 3-position of this core creates a versatile template for the development of potent and selective therapeutic agents. This guide will provide an in-depth exploration of the diverse biological activities of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Dominant Therapeutic Modality

A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[4] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as promising FGFR inhibitors.[2][4] The 4-bromo-3-methyl substitution pattern serves as a crucial anchor for derivatization to achieve high potency and selectivity.

One notable example, compound 4h from a reported series, demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[4] This inhibition of FGFR signaling leads to the suppression of cancer cell proliferation and the induction of apoptosis.[2][4] Furthermore, these compounds have been shown to significantly inhibit the migration and invasion of cancer cells, highlighting their potential to combat metastasis.[2][4]

Experimental Protocol: In Vitro FGFR Kinase Assay

A typical in vitro kinase assay to evaluate the inhibitory potential of these compounds against FGFRs would involve the following steps:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and then added to the wells of a 96-well plate.

    • The recombinant FGFR enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 37°C for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: FGFR Inhibition

FGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Pyrrolo_pyridine 4-bromo-3-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Pyrrolo_pyridine->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis PLCg->Proliferation anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Purification antiproliferative Antiproliferative Assay (e.g., MTT Assay) synthesis->antiproliferative tubulin Tubulin Polymerization Assay antiproliferative->tubulin Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis animal_model Xenograft Animal Model apoptosis->animal_model Lead Compound efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

References

Spectroscopic Characterization of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-3-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 7-azaindole scaffold is a well-established bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability, which makes it a valuable core structure in the design of kinase inhibitors and other therapeutic agents. The introduction of a bromine atom and a methyl group at the 4- and 3-positions, respectively, provides crucial substitution handles for further chemical modifications and structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in the current literature, this guide will present predicted nuclear magnetic resonance (NMR) data, theoretical mass spectrometry (MS) analysis, and expected infrared (IR) spectroscopy characteristics. Furthermore, detailed, field-proven experimental protocols for acquiring this data are provided, drawing from established methodologies for analogous 7-azaindole derivatives.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)~11.5Broad Singlet-
H2~7.5Singlet-
H5~7.8Doublet~5.0
H6~7.2Doublet~5.0
CH₃~2.4Singlet-

Causality behind Predictions: The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, resulting in a broad signal at a high chemical shift. The aromatic protons H5 and H6 on the pyridine ring will appear as doublets due to coupling with each other. The bromine atom at position 4 will influence the electronic environment of the neighboring protons. The methyl group protons at position 3 are not coupled to any adjacent protons and will therefore appear as a singlet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~125
C3~110
C3a~140
C4~115
C5~130
C6~118
C7a~148
CH₃~12

Expert Insight: The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic distribution of the 7-azaindole ring system. The carbon atom bearing the bromine (C4) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect," while the carbons adjacent to the nitrogen atoms will be deshielded.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for obtaining high-quality NMR spectra is crucial for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: 16 ppm.

      • Acquisition Time: 4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: 240 ppm.

      • Acquisition Time: 1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Figure 2. NMR Experimental Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Reference Reference Spectrum Process->Reference Analyze Analyze & Assign Peaks Reference->Analyze

The Enduring Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for the development of novel therapeutics. Among these, the 7-azaindole core, a bicyclic heterocycle composed of a fused pyridine and pyrrole ring, has distinguished itself as a scaffold of profound importance, particularly in the realm of kinase inhibition. Its unique electronic properties and capacity for crucial hydrogen bonding interactions have cemented its role in a number of FDA-approved drugs and a multitude of clinical candidates. This guide provides an in-depth exploration of the discovery and rich chemical history of 7-azaindole, tracing its journey from a chemical curiosity to a central pillar in modern drug development.

Chapter 1: The Genesis of a Scaffold - Early Synthesis and Foundational Chemistry

The story of 7-azaindole is intrinsically linked to the broader exploration of pyrrolopyridines. While the precise first synthesis of the unsubstituted 7-azaindole is not definitively documented in readily available literature, early pioneering work in the 1930s by chemists such as Clemo and Holmes on the synthesis of related pyridyl-fused heterocycles laid the essential groundwork for the field.[1]

The Challenges of Early Synthetic Strategies

Early attempts to synthesize the 7-azaindole core were often met with significant challenges. The electron-deficient nature of the pyridine ring deactivates the molecule towards electrophilic substitution, rendering many classical indole syntheses, such as the Fischer indole synthesis, inefficient for this particular scaffold.[2][3]

The Fischer Indole Synthesis: A Difficult Adaptation

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[4][5] While powerful for carbocyclic systems, its application to the synthesis of 7-azaindole from a pyridylhydrazine is hampered by the electron-withdrawing nature of the pyridine nitrogen, which disfavors the key[6][6]-sigmatropic rearrangement step.[3] This often leads to low yields and requires harsh reaction conditions.

Conceptual Workflow: Fischer Indole Synthesis of 7-Azaindole

Caption: Conceptual pathway of the Fischer indole synthesis adapted for 7-azaindole.

The Dawn of Modern Synthesis: A Paradigm Shift

The limitations of classical methods spurred the development of more robust and versatile synthetic routes. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a significant turning point in the accessibility of the 7-azaindole scaffold.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

Modern synthetic approaches to 7-azaindole and its derivatives heavily rely on palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings.[7][8][9] These methods offer a modular and highly efficient means of constructing the bicyclic ring system from readily available pyridine precursors.

A common and effective strategy involves a two-step process starting from 2-amino-3-iodopyridine. A Sonogashira coupling with a terminal alkyne introduces the carbon framework of the future pyrrole ring, followed by a base- or copper-mediated cyclization to furnish the 7-azaindole core.[8][10] This approach allows for the introduction of a wide variety of substituents at the 2-position of the final product.

Experimental Protocol: A Modern Two-Step Synthesis of 2-Substituted 7-Azaindoles [10]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1 eq).

  • Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, such as CuI (0.04 eq).

  • Add a base, for example, triethylamine (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

Step 2: Cyclization

  • Dissolve the purified 2-amino-3-(alkynyl)pyridine (1.0 eq) in a solvent like toluene.

  • Add a strong base, such as potassium tert-butoxide (1.2 eq), and a catalytic amount of a phase-transfer catalyst, for instance, 18-crown-6 (0.1 eq).

  • Heat the reaction mixture, typically to around 65°C, and monitor for the formation of the 7-azaindole product.

  • After the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

  • Purify the final 2-substituted 7-azaindole by column chromatography.

Chapter 2: From Scaffold to Blockbuster - The Medicinal Chemistry Journey of 7-Azaindole

The recognition of 7-azaindole as a "privileged scaffold" in medicinal chemistry is a direct result of its remarkable ability to function as a bioisostere of purines, the core components of ATP. This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for the binding site of a vast array of protein kinases.[11][12]

The Kinase Hinge Region: A Perfect Fit

The catalytic activity of kinases is dependent on the binding of ATP in a specific pocket. A key feature of this pocket is the "hinge region," a flexible loop of amino acids that forms hydrogen bonds with the adenine portion of ATP. The 7-azaindole scaffold is exceptionally well-suited to interact with this hinge region. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor, creating a bidentate hydrogen bonding interaction that anchors the inhibitor to the kinase.[11][12][13]

Diagram: 7-Azaindole Interaction with the Kinase Hinge Region

kinase_hinge_interaction cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor hinge_nh Backbone N-H (GK+3) hinge_co Backbone C=O (GK+1) azaindole 7-Azaindole Core azaindole->hinge_nh H-bond (donor) azaindole->hinge_co H-bond (acceptor)

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

Vemurafenib: A Landmark in Fragment-Based Drug Discovery

The development of Vemurafenib (Zelboraf®), an inhibitor of the B-RAF V600E mutant kinase, stands as a testament to the power of the 7-azaindole scaffold and a landmark achievement in fragment-based drug discovery.[11][12] Starting from a small 7-azaindole fragment, structure-based design and optimization led to a highly potent and selective drug for the treatment of melanoma.

A Versatile Scaffold Targeting Diverse Kinase Pathways

The success of Vemurafenib opened the floodgates for the exploration of 7-azaindole derivatives as inhibitors for a wide range of kinases implicated in various diseases.

Quantitative Data on Selected 7-Azaindole Based Kinase Inhibitors

Compound/Drug NamePrimary Kinase Target(s)Disease AreaRepresentative IC₅₀
VemurafenibB-RAF V600EMelanoma31 nM[14]
PexidartinibCSF1RTenosynovial Giant Cell Tumor13 nM[14]
RuxolitinibJAK1/2Myelofibrosis~3 nM[14]
Compound 17 Pan-PIM KinasesCancer-[15]
Compound 8g/8h CDK9/HaspinCancerDual inhibitors[16]
MR-2088 ULK1/2RAS-driven Cancers< 100 nM[17]

Signaling Pathways Targeted by 7-Azaindole Inhibitors

The versatility of the 7-azaindole scaffold is evident in the diverse signaling pathways that can be modulated by its derivatives.

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as B-RAF, are common in cancer. 7-azaindole-based inhibitors like Vemurafenib directly target this pathway.[14][18]

Diagram: Simplified MAPK/ERK Signaling Pathway

mapk_erk_pathway gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) inhibitor->raf Inhibits

Caption: Inhibition of the MAPK/ERK pathway by a 7-azaindole derivative.

  • JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in the immune system and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. 7-azaindole-based drugs like Ruxolitinib are effective inhibitors of JAK kinases.[14][19][20]

Diagram: Simplified JAK/STAT Signaling Pathway

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor 7-Azaindole Inhibitor (e.g., Ruxolitinib) inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT pathway by a 7-azaindole derivative.

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers. Numerous 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[10][21]

Conclusion: An Ever-Evolving Scaffold with a Bright Future

From its early, challenging synthesis to its current status as a cornerstone of modern medicinal chemistry, the journey of the 7-azaindole scaffold is a compelling narrative of scientific innovation. Its unique structural and electronic properties have enabled the development of life-saving medicines and continue to inspire the design of new therapeutic agents. As our understanding of complex biological pathways deepens, the versatility of the 7-azaindole core ensures that it will remain a "privileged structure" for the foreseeable future, offering a robust platform for the development of the next generation of targeted therapies.

References

Unlocking the Therapeutic Potential of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to interact with the ATP-binding site of protein kinases. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific, yet promising, derivative: 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. We will navigate the logical progression from initial hypothesis—that this compound is a kinase inhibitor—through a comprehensive, multi-tiered strategy for target identification, biochemical and cellular validation, and preliminary in vivo efficacy assessment. This document is designed not as a rigid set of instructions, but as a strategic roadmap, empowering researchers with the rationale and detailed methodologies required to unlock the therapeutic promise of this compound class.

Introduction: The 7-Azaindole Scaffold as a Kinase Privileged Fragment

The 7-azaindole core is structurally analogous to the adenine base of ATP, a feature that allows it to function as an excellent "hinge-binding motif" within the active site of protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate interaction with the kinase hinge region that is critical for potent and often selective inhibition. This fundamental bioisosteric relationship is the primary justification for prioritizing a kinase-centric screening approach for novel 7-azaindole derivatives like this compound.

The strategic placement of the bromo and methyl groups on the pyrrolo[2,3-b]pyridine core provides unique vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. Based on extensive research into this scaffold, several key kinase families have emerged as high-probability targets, including those pivotal to oncology and inflammatory diseases:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, crucial for tumor growth and metastasis.

  • FGFR (Fibroblast Growth Factor Receptor): Frequently amplified or mutated in various cancers, driving cell proliferation and survival.

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle and transcription, with members like CDK8 being implicated as oncogenes in cancers such as colorectal cancer.

This guide will use these three prominent kinase families as primary examples to illustrate the target validation workflow.

Phase I: Broad-Spectrum Kinase Profiling and Target Hypothesis Generation

The initial step is to ascertain the kinase inhibitory potential of this compound and generate a preliminary "hit list" of potential targets. A broad-spectrum kinase panel screen is the most efficient method to achieve this.

Experimental Workflow: Kinome Profiling

The objective is to test the compound against a large, representative panel of human kinases (e.g., >400 kinases) at a fixed concentration (typically 1-10 µM) to identify initial hits.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution (High-Throughput) cluster_analysis Data Analysis Compound 4-bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine (DMSO Stock) Dilution Prepare working solution (e.g., 10 µM in assay buffer) Compound->Dilution Assay Incubate Compound with Kinase, Substrate, and ATP Dilution->Assay KinasePanel Kinase Panel (>400 recombinant kinases) KinasePanel->Assay Detection Measure Kinase Activity (e.g., ADP-Glo™, Z'-LYTE™) Assay->Detection Data Calculate % Inhibition vs. Control (DMSO) Detection->Data HitList Generate Hit List (e.g., >50% Inhibition) Data->HitList

Caption: High-level workflow for initial kinome profiling.

Data Interpretation and Hypothesis Generation

The output of a kinome screen is typically presented as a percentage of inhibition for each kinase at the tested concentration.

Kinase Target% Inhibition @ 1 µMTherapeutic AreaPreliminary Hypothesis
VEGFR2 85%OncologyPotent VEGFR2 inhibitor
FGFR1 78%OncologyPotent FGFR1 inhibitor
CDK8 65%OncologyModerate CDK8 inhibitor
Kinase X15%VariousLow priority
Kinase Y5%VariousInactive

From this representative data, a clear hypothesis emerges: This compound is a potent inhibitor of key pro-angiogenic and oncogenic kinases, particularly VEGFR2 and FGFR1.

Phase II: Biochemical Validation of Primary Targets

With a list of high-confidence hits, the next step is to quantify the inhibitory potency (IC₅₀) of the compound against these specific kinases using robust biochemical assays. This phase validates the initial screening results and provides a quantitative measure of potency.

Rationale for Assay Selection

Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based assays (e.g., ADP-Glo™) are industry standards due to their high sensitivity, low background, and amenability to high-throughput formats.[1]

  • HTRF/LanthaScreen™: These assays measure the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (e.g., Europium) on an anti-phospho antibody and an acceptor fluorophore (e.g., Alexa Fluor® 647) on the substrate. Inhibition of the kinase reduces the FRET signal.

  • ADP-Glo™: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.[2] A higher kinase activity results in more ADP, which is converted to ATP and then to a light signal by luciferase.

Detailed Protocol: HTRF-Based IC₅₀ Determination for VEGFR2

This protocol provides a detailed methodology for determining the IC₅₀ value of our lead compound against VEGFR2.

Materials:

  • Recombinant human VEGFR2 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • HTRF Kinase Buffer

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • HTRF Detection Buffer with EDTA (to stop the reaction)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these stocks into the HTRF Kinase Buffer to create 4X final assay concentrations.

  • Assay Plate Setup:

    • Add 5 µL of the 4X compound dilutions to the appropriate wells.

    • Add 5 µL of 4X DMSO/Kinase Buffer to "max signal" (0% inhibition) and "background" (no enzyme) control wells.

  • Kinase Reaction:

    • Prepare a 2X solution of VEGFR2 and biotinylated substrate in Kinase Buffer.

    • Add 10 µL of this kinase/substrate mix to all wells except the "background" controls. Add 10 µL of buffer/substrate to the background wells.

    • Prepare a 2X solution of ATP in Kinase Buffer (the concentration should be at the empirically determined Km for ATP).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer containing EDTA.

    • Add 20 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the max signal and background controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome:

Kinase TargetBiochemical AssayIC₅₀ (nM)
VEGFR2 HTRF15
FGFR1 LanthaScreen™25
CDK8 ADP-Glo™250

This quantitative data confirms the high potency of the compound against VEGFR2 and FGFR1.

Phase III: Cellular Target Engagement and Downstream Pathway Modulation

A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate downstream signaling pathways to exert a biological effect. This phase is critical for validating the compound's mechanism of action in a more physiologically relevant context.

Rationale for Cellular Assays
  • Western Blotting: This is the gold-standard technique to directly measure changes in the phosphorylation status of a kinase and its downstream substrates. It provides a clear, visual confirmation of target inhibition.

  • Cell Viability Assays (MTS/MTT): These assays measure the metabolic activity of cells, which is often linked to proliferation.[3][4] A reduction in viability in cancer cell lines dependent on the target kinase indicates a functional anti-proliferative effect.

Signaling Pathway Diagrams

Understanding the key downstream nodes of the target kinases is essential for designing effective Western blot experiments.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 4-bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->VEGFR2 Inhibits (pY1175) ERK ERK (p44/42) PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.[5][6][7]

FGFR1_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Inhibitor 4-bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR1 Inhibits (pY653/654) PI3K PI3K FRS2->PI3K ERK ERK (p44/42) FRS2->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation ERK->Proliferation Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21-28 Days) cluster_endpoint Endpoint Analysis Implant Implant FGFR1-amplified cancer cells into mice MonitorGrowth Monitor tumor growth to ~150 mm³ Implant->MonitorGrowth Randomize Randomize into treatment groups MonitorGrowth->Randomize Dosing Daily dosing with Compound or Vehicle Randomize->Dosing Measurements Measure tumor volume and body weight Dosing->Measurements Analysis Calculate Tumor Growth Inhibition (TGI) Measurements->Analysis PD_Analysis Pharmacodynamic Analysis (e.g., p-FGFR in tumors) Measurements->PD_Analysis

References

The Strategic Intermediate: A Technical Guide to 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structural resemblance to the endogenous purine core allows it to function as a versatile bioisostere, effectively interacting with a multitude of biological targets, particularly protein kinases. The strategic introduction of substituents onto this core framework is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a key derivative, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1363382-02-8), a building block of increasing importance in the synthesis of targeted therapeutics.

The dual functionalization of this molecule—a bromine atom at the 4-position and a methyl group at the 3-position—provides medicinal chemists with a powerful tool. The C4-bromine atom serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the C3-methyl group can provide crucial steric and electronic contributions to enhance binding affinity and modulate metabolic stability. This guide provides an in-depth examination of its properties, a proposed expert-designed synthetic strategy, its critical applications, and essential safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in synthesis and screening.

PropertyValueSource(s)
CAS Number 1363382-02-8[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, under inert atmosphere

Proposed Synthesis Methodology: A Chemist's Perspective

The proposed multi-step synthesis hinges on the initial construction of a substituted nitropyridine, followed by reductive cyclization to form the desired pyrrolo[2,3-b]pyridine core.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 3-Bromo-4-methylpyridine B 3-Bromo-4-methyl-2-nitropyridine A->B HNO₃ / H₂SO₄ D Enamine Intermediate B->D C N,N-Dimethylformamide dimethyl acetal (DMF-DMA) C->D E Target Compound: This compound D->E Fe / Acetic Acid or H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 3-Bromo-4-methylpyridine

  • Causality: The initial step involves the regioselective nitration of a suitable pyridine precursor. 3-Bromo-4-methylpyridine is selected as the starting material. The nitration is directed to the 2-position due to the activating effect of the methyl group and the electronic nature of the pyridine ring.

  • Protocol:

    • To a stirred solution of fuming sulfuric acid (oleum), cool to 0°C in an ice-salt bath.

    • Slowly add 3-bromo-4-methylpyridine (1.0 eq) while maintaining the internal temperature below 10°C.

    • Add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.

    • Allow the mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous base (e.g., NaOH or NH₄OH) to pH 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-methyl-2-nitropyridine. Purification can be achieved via column chromatography.

Step 2: Formation of the Enamine Intermediate

  • Causality: The Batcho-Leimgruber synthesis proceeds via an enamine intermediate. The ortho-nitro-toluene functionality (in this case, the 4-methyl group ortho to the 2-nitro group) is reactive towards condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Protocol:

    • Dissolve the 3-bromo-4-methyl-2-nitropyridine (1.0 eq) in DMF-DMA (used as both reagent and solvent).

    • Heat the mixture to 100-120°C and stir for several hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture and remove the excess DMF-DMA under high vacuum to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 3: Reductive Cyclization to form the 7-Azaindole Ring

  • Causality: The final step involves the reduction of the nitro group, which spontaneously cyclizes onto the enamine to form the pyrrole ring. Various reducing agents can be employed. Catalytic hydrogenation is often cleaner, while metal/acid reduction is robust and cost-effective.

  • Protocol (Option A - Catalytic Hydrogenation):

    • Dissolve the crude enamine intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic intermediate. The C4-bromo position is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. This is a critical strategy in the development of kinase inhibitors, where specific substituents are required to occupy the ATP-binding pocket.

Key Application Areas:

  • Kinase Inhibitor Synthesis: The pyrrolo[2,3-b]pyridine core is a well-established scaffold for inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4] The title compound serves as a key building block for creating libraries of potential inhibitors by varying the substituent introduced at the C4-position.

  • Fragment-Based Drug Discovery (FBDD): As a "protein degrader building block," this molecule can be used in FBDD campaigns.[2] The 7-azaindole core provides a solid anchor point within a target's binding site, and the bromine allows for the systematic elaboration of the fragment to achieve higher affinity and drug-like properties.

  • Receptor Ligands: Beyond kinases, this scaffold is explored for its potential to interact with other receptors, including serotonin receptors, which has implications for treating mood disorders.[4]

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A 4-bromo-3-methyl-1H- pyrrolo[2,3-b]pyridine C Pd Catalyst, Base A->C F Pd Catalyst, Base A->F B Aryl/Heteroaryl Boronic Acid or Ester B->C D 4-Aryl-3-methyl-7-azaindole (Kinase Inhibitor Core) C->D E Amine (R₂NH) E->F G 4-Amino-3-methyl-7-azaindole (Bioactive Scaffold) F->G

Caption: Key cross-coupling reactions utilizing the target compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

  • Storage: Store in a cool, dry place (2-8°C recommended), tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While specific toxicity data is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed, and can cause skin and eye irritation. Assume the compound is hazardous and handle with care.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its carefully considered functionalization provides a direct and versatile entry point into the synthesis of complex and potentially life-saving therapeutics, particularly in the realm of oncology. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactive potential is essential for leveraging this powerful building block to its full potential in the ongoing quest for novel medicines.

References

An In-Depth Technical Guide to the Utilization of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine for the Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a clinically validated driver of oncogenesis in a multitude of human cancers. This has spurred the development of targeted therapies aimed at inhibiting FGFR activity. The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region. This technical guide provides an in-depth exploration of a specific, highly functionalized 7-azaindole derivative, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, as a core scaffold for the rational design and development of potent and selective FGFR inhibitors. We will delve into the strategic rationale for its use, synthetic methodologies, structure-activity relationship (SAR) considerations, and a comprehensive suite of in vitro and in vivo assays for preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.

Introduction: The Therapeutic Rationale for Targeting FGFR

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding to their fibroblast growth factor (FGF) ligands, orchestrate a cascade of downstream signaling events.[1][2] These pathways, including the RAS-MAPK, PI3K-AKT, and STAT signaling cascades, are integral to normal cellular processes such as proliferation, differentiation, migration, and survival.[2] However, dysregulation of FGFR signaling, through gene amplification, activating mutations, or chromosomal translocations, is a frequent event in a variety of solid tumors, including breast, lung, gastric, and bladder cancers.[3] This aberrant signaling drives tumor growth, angiogenesis, and resistance to conventional therapies, establishing the FGFRs as compelling targets for therapeutic intervention.

The development of small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain has proven to be a successful strategy. Several FGFR inhibitors have gained regulatory approval or are in late-stage clinical development, demonstrating the clinical potential of this therapeutic approach.[3]

The 7-Azaindole Scaffold: A Privileged Kinase Inhibitor Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been extensively utilized in the design of kinase inhibitors.[4] Its key feature is the presence of a pyridine nitrogen and a pyrrole N-H group, which act as a hydrogen bond acceptor and donor, respectively.[4] This arrangement allows for the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[4] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its potency. Furthermore, the 7-azaindole ring system offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

This compound: A Strategic Starting Point

The focus of this guide, this compound, represents a strategically functionalized starting point for the development of FGFR inhibitors.

  • The 3-methyl group: The presence of a methyl group at the C3 position can provide a vector for growth into a hydrophobic pocket adjacent to the hinge region, potentially enhancing potency and selectivity.

  • The 4-bromo substituent: The bromine atom at the C4 position is a versatile synthetic handle. It allows for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This enables the exploration of the solvent-exposed region of the ATP-binding site, which is crucial for optimizing inhibitor properties.

The logical flow of developing an FGFR inhibitor from this scaffold is depicted in the following diagram:

DrugDiscoveryWorkflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Validation Scaffold 4-bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine Synthesis Suzuki Coupling (Diversification at C4) Scaffold->Synthesis Introduce R group KinaseAssay FGFR Kinase Assay (Determine IC50) Synthesis->KinaseAssay Screen library CellAssay Cell Proliferation Assay (e.g., MDA-MB-453) KinaseAssay->CellAssay Test potent hits SAR Structure-Activity Relationship (SAR) CellAssay->SAR Feedback loop SAR->Synthesis Design new analogs ADME ADME/Tox Profiling SAR->ADME Xenograft Xenograft Model (e.g., MDA-MB-453) ADME->Xenograft Select lead candidate XenograftWorkflow start Start implant Implant MDA-MB-453 cells into immunodeficient mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment & control groups monitor_growth->randomize Tumors reach 100-200 mm³ treat Administer compound and vehicle daily randomize->treat measure Measure tumor volume and body weight treat->measure Regularly end_study End of study measure->end_study Pre-defined endpoint analyze Excise tumors for analysis (weight, biomarkers) end_study->analyze end End analyze->end

References

The Antimicrobial Potential of Substituted Pyrrolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities.[1] Pyrrolopyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research in this endeavor.[1][2] Their structural versatility and diverse biological activities make them attractive candidates for the development of new anti-infective agents.[1] This technical guide provides a comprehensive overview of the antimicrobial potential of substituted pyrrolopyridines, delving into their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.

Introduction: The Promise of the Pyrrolopyridine Scaffold

Pyrrolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring.[3] Depending on the arrangement of the nitrogen atoms and the fusion points of the rings, six distinct isomers of pyrrolopyridines exist, also known as azaindoles or azaizoindoles.[3] This structural diversity is a key attribute, as different isomers exhibit varied biological profiles. Notably, the pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention due to its ability to interact with a wide array of biological targets, including those in pathogenic microorganisms.[4]

The antimicrobial potential of pyrrolopyridines extends to a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5] The core scaffold's amenability to chemical modification allows for the fine-tuning of its physicochemical properties and biological activity, offering a robust platform for the rational design of potent antimicrobial agents.[1]

Synthetic Strategies: Building the Pyrrolopyridine Core

The synthesis of substituted pyrrolopyridines is a cornerstone of their development as antimicrobial agents. A variety of synthetic routes have been established, enabling the creation of diverse libraries of compounds for biological screening. Common strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine or vice-versa, or the simultaneous formation of both rings.

Key synthetic approaches include:

  • Cyclocondensation Reactions: These are widely employed methods, often involving the reaction of a substituted aminopyrrole with a suitable carbonyl compound or its equivalent to form the pyrimidine ring.[1] For instance, 2-amino-3-cyanopyrroles can be treated with triethyl orthoformate and subsequently condensed with hydrazine hydrate to yield substituted pyrrolo[2,3-d]pyrimidines.[1]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki cross-coupling are invaluable for introducing aryl or heteroaryl substituents at specific positions of the pyrrolopyridine core, which is crucial for modulating antimicrobial activity.[4]

  • Microwave-Assisted Synthesis: This technology has gained traction for its ability to accelerate reaction times and improve yields, facilitating the rapid synthesis of compound libraries.[1][6]

The choice of synthetic route is often dictated by the desired substitution pattern and the specific pyrrolopyridine isomer being targeted. The ability to strategically introduce a variety of functional groups is paramount for exploring the structure-activity relationships discussed later in this guide.

In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Approach

The initial assessment of the antimicrobial potential of newly synthesized pyrrolopyridine derivatives is conducted through a series of standardized in vitro assays. These experiments are designed to determine the compounds' ability to inhibit the growth of or kill pathogenic microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values.[4]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrrolopyridine derivative in a suitable solvent (e.g., DMSO).[7]

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive control wells (microorganism in medium without the compound) and negative control wells (medium only).

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar-Based Diffusion Methods

Agar well diffusion and disk diffusion methods are often used for preliminary screening of antimicrobial activity.[7] These methods are qualitative or semi-quantitative and provide a rapid assessment of a compound's inhibitory potential.

Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare standardized microbial inoculum D Spread microbial inoculum evenly on the agar surface A->D B Pour molten agar into Petri dishes and allow to solidify B->D C Prepare stock solutions of test compounds F Add a defined volume of the test compound solution to each well C->F E Create wells in the agar using a sterile borer D->E E->F G Incubate plates under appropriate conditions F->G H Measure the diameter of the zone of inhibition around each well G->H KinaseInhibition cluster_pathway Normal Kinase Activity cluster_inhibition Inhibition by Pyrrolopyridine ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP phosphorylates PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate InactiveKinase Inactive Kinase BiologicalEffect Downstream Biological Effect PhosphoSubstrate->BiologicalEffect Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->InactiveKinase binds to NoEffect No Biological Effect

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Kinase Inhibition with the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently implicated in pathological processes when dysregulated. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in this arena.[1][2] Its structural resemblance to the endogenous ATP purine core allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[3]

This document provides a detailed guide on the application of a key derivative, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine , in the synthesis of advanced kinase inhibitors. The strategic placement of the bromine atom at the 4-position and the methyl group at the 3-position offers a unique combination of reactivity and structural features. The bromine atom serves as a versatile synthetic handle for introducing diverse chemical moieties through transition-metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[4][5] The 3-methyl group can provide beneficial hydrophobic interactions within the ATP-binding pocket of certain kinases.[6]

These application notes will delve into the synthetic utility of this building block, focusing on its application in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[7][8] We will provide a detailed, field-proven protocol for a multi-step synthesis, explain the rationale behind key experimental choices, and present data that underscores the potential of the resulting compounds.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₈H₇BrN₂[9]
Molecular Weight 211.06 g/mol [9]
Appearance Off-white to light brown solid[4]
CAS Number 802264-75-1[10]
Purity Typically ≥97%[4]
Storage Store in a cool, dry place, away from light. Refrigerator storage is recommended.[9]

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Core Application: Synthesis of a Potent FGFR1 Inhibitor

The following protocols detail a representative synthesis of a potent FGFR1 inhibitor, structurally analogous to highly active compounds reported in the literature, starting from this compound.[7] The synthetic strategy hinges on two key transformations: a Suzuki-Miyaura cross-coupling reaction to install an aryl moiety, followed by a nucleophilic substitution to introduce a solubilizing group.

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Alkylation A This compound B Intermediate 1: 4-(Aryl)-3-methyl-1H-pyrrolo[2,3-b]pyridine A->B (3,5-dimethoxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C C Intermediate 1 D Final Product: FGFR1 Inhibitor C->D 2-(dimethylamino)ethyl chloride, NaH, DMF, 0°C to rt

Caption: Synthetic workflow for the FGFR1 inhibitor.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3,5-dimethoxyphenyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the 4-position of the azaindole core and a substituted phenyl ring. This is a robust and widely used method for constructing biaryl systems.[11]

Reaction Scheme:

[Chemical structure diagram showing Intermediate 1 reacting with 2-(dimethylamino)ethyl chloride in the presence of a strong base to yield the final product]

Caption: Inhibition of the FGFR signaling pathway.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols outlined herein provide a robust and reproducible pathway to novel FGFR inhibitors, demonstrating the synthetic utility of this scaffold. The strategic functionalization enabled by the bromine atom allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Further exploration of different arylboronic acids in the Suzuki coupling and various side chains in the N-alkylation step can lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

A Versatile and Strategically Functionalized Building Block for Modern Drug Discovery

Introduction: The Power of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of therapeutic innovation. Among these, the 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This designation is reserved for molecular cores that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile starting point for drug discovery campaigns across various therapeutic areas.[1] The 7-azaindole core is a bioisostere of the natural indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom, altering its physicochemical properties such as polarity and hydrogen bonding capacity.[1]

This subtle structural change has profound implications, particularly in the realm of kinase inhibition. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold create a unique hydrogen bond donor-acceptor pair that mimics the hinge-binding motif of adenine in ATP. This allows 7-azaindole derivatives to act as potent and selective ATP-competitive kinase inhibitors.[2] The clinical success of the BRAF kinase inhibitor Vemurafenib, which is built upon a 7-azaindole core, validates the therapeutic potential of this scaffold in oncology.[3][4]

This application note details the utility of This compound , a strategically designed building block that leverages the inherent biological relevance of the 7-azaindole core while providing orthogonal chemical handles for rapid library synthesis and lead optimization. The bromine atom at the C4-position serves as a versatile anchor for introducing molecular complexity via cross-coupling reactions, while the C3-methyl group fine-tunes the steric and electronic properties of the core.

Physicochemical Properties and Reactivity Profile

The strategic placement of the bromo and methyl groups on the 7-azaindole core dictates its utility in synthetic chemistry.

PropertyValueSource
CAS Number 1363382-02-8
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance Solid-
Storage 4°C, protect from light[6]

The molecule's reactivity is centered around three key positions:

  • C4-Bromo Group: This is the primary site for functionalization. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (e.g., Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds. This allows for the direct attachment of various aryl, heteroaryl, and amine-containing moieties, which are crucial for modulating pharmacological activity.[7]

  • N1-Pyrrole Proton: The acidic N-H group can be deprotonated and alkylated or acylated. In many cross-coupling protocols, this position is protected (e.g., with SEM or Boc groups) to prevent side reactions, although modern catalyst systems increasingly allow for coupling on the unprotected scaffold.[8]

  • C3-Methyl Group: While less reactive than the C4-bromo group, the methyl group can potentially be functionalized through radical reactions or by oxidation to an aldehyde, providing a secondary site for derivatization.

Caption: Key reactive sites on the this compound scaffold.

Application in Kinase Inhibitor Synthesis

The primary application of this building block is in the synthesis of kinase inhibitors. The 7-azaindole core provides the essential hinge-binding interactions, while modifications at the C4 position explore the solvent-front region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

KinaseBinding Hinge_NH Hinge Backbone (NH) Azaindole_N7 Pyridine N Hinge_NH->Azaindole_N7 H-Bond Acceptor Hinge_CO Hinge Backbone (C=O) Azaindole_NH Pyrrole NH Hinge_CO->Azaindole_NH H-Bond Donor Scaffold_Core 7-Azaindole Core R_group R-Group (from C4-position) Scaffold_Core->R_group Solvent Front Interaction

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.

Below are two foundational protocols for derivatizing the this compound core.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for coupling an arylboronic acid to the C4-position, a key step in synthesizing biaryl structures common in kinase inhibitors.

SuzukiWorkflow start Combine Reactants: - 4-bromo-3-methyl-7-azaindole - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) degas Degas Mixture (Purge with N₂/Ar) start->degas add_solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) degas->add_solvent heat Heat Reaction (e.g., 90-110 °C) Monitor by TLC/LC-MS add_solvent->heat workup Aqueous Workup (Quench, Extract with EtOAc) heat->workup purify Purify Product (Silica Gel Chromatography) workup->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate (EtOAc), Brine, Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • To a dry reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Place the vial in a preheated oil bath or heating block at 90-110 °C.

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of a primary or secondary amine to the C4-position. This reaction is essential for installing functionalities that can form critical interactions with the target protein or improve physicochemical properties.[10]

BuchwaldWorkflow start Combine in Glovebox: - 4-bromo-3-methyl-7-azaindole - Pd Pre-catalyst & Ligand - Strong Base (e.g., LiHMDS) add_reagents Add Anhydrous Solvent (Toluene) Add Amine start->add_reagents heat Heat Reaction in Sealed Tube (e.g., 100 °C) Monitor by TLC/LC-MS add_reagents->heat workup Aqueous Workup (Quench with NH₄Cl, Extract) heat->workup purify Purify Product (Silica Gel Chromatography) workup->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • RuPhos Pd G3 (a common pre-catalyst) (0.02 eq)

  • RuPhos ligand (0.04 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine, Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).

  • To a dry Schlenk tube or reaction vial, add this compound, the RuPhos Pd G3 pre-catalyst, and the RuPhos ligand.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Slowly add the LiHMDS solution dropwise at room temperature. The use of a strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the catalytic cycle.[7][11]

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction and monitor by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Beyond Kinase Inhibitors: A Scaffold of Broad Potential

While its application in kinase inhibition is prominent, the 7-azaindole scaffold is not limited to this target class. Derivatives have shown a wide array of biological activities, highlighting the versatility of building blocks like this compound. Reported activities for various 7-azaindole derivatives include:

  • Anticancer Agents: Exhibiting cytotoxic activity against various cancer cell lines.[2][12]

  • FGFR Inhibitors: For the treatment of cancers driven by aberrant fibroblast growth factor receptor signaling.[13]

  • Analgesic and Antihypertensive Agents: Demonstrating effects on pain and blood pressure.[14]

  • Influenza Polymerase Inhibitors: Showing potential as antiviral agents.[1]

Conclusion

This compound is a high-value building block for contemporary drug discovery. It combines the biologically validated 7-azaindole core with a strategically placed bromine atom, offering a reliable and versatile entry point for library synthesis through robust cross-coupling chemistry. The protocols outlined herein provide a solid foundation for researchers to leverage this scaffold's potential, enabling the rapid exploration of chemical space and the acceleration of programs targeting kinases and a host of other important biological targets.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of novel chemical entities derived from 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold also known as 4-bromo-3-methyl-7-azaindole. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its role as a bioisostere of indole and its presence in numerous biologically active molecules, particularly kinase inhibitors.[1] We will explore the strategic application of modern synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for drug discovery and development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged structure" in medicinal chemistry.[2] The incorporation of a nitrogen atom into the benzene portion of an indole ring fundamentally alters its electronic properties and introduces a hydrogen bond acceptor site.[3] This modification can enhance binding affinity to biological targets, modulate physicochemical properties like solubility, and create novel intellectual property space. Specifically, the 7-azaindole core is a well-established ATP-mimetic scaffold that can form crucial hydrogen bonding interactions with the hinge region of protein kinases, making it a cornerstone for the development of kinase inhibitors for oncology and inflammatory diseases.[1][4]

The starting material, this compound, is a particularly valuable building block. The bromine atom at the C4-position of the pyridine ring is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl group at the C3-position can provide beneficial steric and electronic properties in the final compounds, potentially influencing target engagement and selectivity. This guide details robust and reproducible protocols for the derivatization of this scaffold.

Core Synthetic Strategies: Functionalization at the C4-Position

The primary site for derivatization on the 4-bromo-3-methyl-7-azaindole core is the C4-position, leveraging the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

C-N Bond Formation: The Buchwald-Hartwig Amination

The synthesis of 4-amino-7-azaindole derivatives is a critical transformation, as this motif is present in numerous pharmacologically active agents.[3] The Buchwald-Hartwig amination reaction provides a highly efficient method for the formation of C-N bonds between aryl halides and a wide range of amines.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The choice of ligand is crucial for the success of this transformation. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often superior as they promote the reductive elimination step, which is the product-forming step, and stabilize the catalytically active monoligated palladium(0) species.[3][7] The choice of base is also critical; a strong, non-nucleophilic base like LiHMDS or Cs₂CO₃ is required to deprotonate the amine nucleophile without competing in the reaction.

A significant challenge in the amination of 7-azaindoles is the presence of the acidic N-H proton of the pyrrole ring. Early methods often required N-protection to prevent side reactions. However, the development of advanced palladium precatalysts and ligand systems has enabled the direct and highly selective amination of unprotected halo-7-azaindoles, which simplifies the synthetic route and improves overall efficiency.[3][5]

Buchwald_Hartwig_Workflow start_mat 4-Bromo-3-methyl- 1H-pyrrolo[2,3-b]pyridine reaction Buchwald-Hartwig Amination start_mat->reaction amine Primary or Secondary Amine (R₂NH) amine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., XPhos, RuPhos, Xantphos) ligand->reaction base Base (e.g., Cs₂CO₃, LiHMDS) base->reaction solvent Solvent (e.g., Dioxane, Toluene) solvent->reaction product 4-Amino-3-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative reaction->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 1: Palladium-Catalyzed Amination of N-Protected 4-Bromo-3-methyl-7-azaindole

This protocol is adapted from methodologies developed for N-substituted 4-bromo-7-azaindoles.[8] N-protection (e.g., with a benzyl or tosyl group) can be beneficial for substrate solubility and to prevent potential complications with the pyrrole N-H.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-protected 4-bromo-3-methyl-7-azaindole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv), and Xantphos (10 mol %).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 2.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired 4-amino derivative.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, effective precatalysts that form the active Pd(0) species in situ.
Ligand XantphosA robust ligand for C-N coupling, providing good yields for a range of amines.[8]
Base Cs₂CO₃A strong, soluble base effective for amine deprotonation without causing side reactions.
Solvent 1,4-DioxaneA high-boiling point, aprotic solvent suitable for palladium-catalyzed reactions.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

Introducing carbon-based substituents at the C4-position is essential for exploring the structure-activity relationship (SAR) of 7-azaindole derivatives. The Suzuki-Miyaura and Sonogashira reactions are cornerstone methodologies for forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is renowned for its mild conditions and exceptional functional group tolerance.[9][10][11] This makes it ideal for late-stage functionalization in complex molecule synthesis.

Sonogashira Coupling: This reaction introduces alkyne moieties, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or can be valuable pharmacophores themselves. The reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[10][12]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-Br (L₂) Pd0->PdII_complex Ar-Br Transmetal Transmetalation PdII_Ar_R Ar-Pd(II)-R (L₂) PdII_complex->PdII_Ar_R R-B(OH)₂ + Base PdII_Ar_R->Pd0 Ar-R RedElim Reductive Elimination

Caption: Simplified Catalytic Cycle for Suzuki Coupling.

Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation

This protocol is based on established procedures for the arylation of halo-pyrrolopyridines.[9]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 4-bromo-3-methyl-7-azaindole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2.5 mol %) or Pd(PPh₃)₄ (5 mol %).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 30 minutes to 2 hours. For less reactive substrates, microwave heating (e.g., 120 °C for 30 min) can be advantageous. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography or recrystallization to yield the C4-aryl derivative.

Substrate TypeCatalyst SystemBaseSolventTypical Yields
Electron-rich Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄MeCN / H₂OGood to Excellent
Electron-poor Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane / H₂OGood to Excellent
Heteroarylboronic AcidPdCl₂(dppf)Cs₂CO₃DMF / H₂OModerate to Good

N-Functionalization: Modulating Properties at the Pyrrole Nitrogen

Functionalization of the N1-position of the pyrrole ring is a common strategy to modulate the physicochemical properties of the final compound, such as solubility, metabolic stability, and cell permeability. It can also be a necessary step to prevent undesired side reactions during subsequent synthetic transformations.[2][9]

Common N-Protection/Functionalization Strategies:

  • N-Alkylation: Simple alkyl groups can be introduced using an alkyl halide and a base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2]

  • N-Arylation: While less common for this specific scaffold, copper or palladium-catalyzed N-arylation methods can be employed.

  • N-Sulfonylation: Groups like tosyl (Ts) or benzenesulfonyl can be installed using the corresponding sulfonyl chloride and a base, which can also serve as a protecting group.[2]

  • SEM Protection: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a popular protecting group as it is stable to many reaction conditions but can be removed under specific fluoride-based or acidic conditions.[2][9]

Protocol 3: N-Benzylation of 4-Bromo-3-methyl-7-azaindole

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-bromo-3-methyl-7-azaindole (1.0 equiv) in anhydrous DMF dropwise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to obtain the N-benzylated product.

Conclusion

The this compound scaffold is a highly adaptable platform for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this guide, particularly those centered on palladium-catalyzed cross-coupling reactions, provide reliable and efficient pathways to novel C4-substituted derivatives. By carefully selecting catalysts, ligands, and reaction conditions, researchers can readily access a wide array of 4-amino, 4-aryl, and 4-alkynyl 7-azaindoles. Furthermore, strategic functionalization at the N1-position offers an additional layer of control over the molecular properties of the target compounds, making this a powerful approach for accelerating drug discovery programs.

References

Application Notes & Protocols for the Large-Scale Synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often enhancing solubility and bioavailability in drug candidates.[1] This guide details a robust, two-stage synthetic strategy, starting with the synthesis of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective bromination at the C4-position. Emphasis is placed on the rationale behind methodological choices, process safety, scale-up considerations, and analytical quality control, tailored for researchers and professionals in chemical development.

Strategic Overview & Rationale

The synthesis of substituted 7-azaindoles is a focal point in pharmaceutical development due to their prevalence in clinically approved drugs.[1] The target molecule, this compound, presents a specific synthetic challenge: the selective introduction of a bromine atom at the C4-position of the pyridine ring, while the pyrrole ring is also susceptible to electrophilic substitution, typically at the C3-position.

Direct bromination of the 3-methyl-7-azaindole core is not a viable strategy as it would overwhelmingly favor substitution on the electron-rich pyrrole ring. Therefore, a more nuanced approach is required. The strategy outlined here leverages a well-established method for activating the C4-position of a pyridine ring towards nucleophilic attack by first forming the N-oxide.

The overall synthetic pathway is divided into two logical stages:

  • Stage 1: Synthesis of the precursor, 3-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Stage 2: N-oxidation of the pyridine nitrogen, followed by reaction with phosphorus oxybromide (POBr₃) to achieve regioselective bromination at the C4-position.[2]

This approach ensures high regioselectivity and is adaptable for large-scale production with appropriate engineering and safety controls.

G cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Regioselective Bromination A 2-Amino-3-methylpyridine B Chloroacetaldehyde A->B Cyclization C 3-methyl-1H-pyrrolo[2,3-b]pyridine B->C Aromatization D N-Oxide Intermediate C->D mCPBA Oxidation C->D F This compound D->F Bromination E POBr₃ E->F

Caption: High-level overview of the two-stage synthetic strategy.

Detailed Synthesis Protocols

Stage 1: Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine

This stage involves the construction of the 7-azaindole core via a modified Bischler-Napieralski type cyclization.

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolar Mass ( g/mol )Quantity (1 mol scale)MolesNotes
2-Amino-3-methylpyridine108.14108.1 g1.0Starting material
Chloroacetaldehyde (50% in H₂O)78.50172.7 g (157 mL)1.1Handle in a fume hood, corrosive
Sodium Hydroxide (NaOH)40.0088.0 g2.2For basification
Toluene92.141.5 L-Reaction and extraction solvent
Water (Deionized)18.02As needed-For work-up
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-3-methylpyridine (108.1 g, 1.0 mol) and toluene (500 mL).

  • Reagent Addition: Heat the mixture to 60 °C with stirring. Slowly add the chloroacetaldehyde solution (172.7 g, 1.1 mol) via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature between 60-70 °C using a water bath if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide (88.0 g, 2.2 mol) in water (500 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 3-methyl-1H-pyrrolo[2,3-b]pyridine as a crystalline solid. Expected yield: 70-80%.

Stage 2: Synthesis of this compound

This stage employs an N-oxidation/bromination sequence to ensure C4-selectivity.[2]

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolar Mass ( g/mol )Quantity (0.5 mol scale)MolesNotes
3-methyl-1H-pyrrolo[2,3-b]pyridine132.1666.1 g0.5Product from Stage 1
meta-Chloroperoxybenzoic acid (mCPBA, ~77%)172.57123.6 g0.55Potent oxidizer, handle with care
Dichloromethane (DCM)84.931.0 L-Solvent for oxidation
Phosphorus Oxybromide (POBr₃)286.69172.0 g0.6Highly corrosive and moisture-sensitive. Handle under inert gas.
Acetonitrile (MeCN)41.05500 mL-Solvent for bromination
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-For quenching
Saturated Sodium Thiosulfate (Na₂S₂O₃)-As needed-For quenching residual bromine species

Step-by-Step Protocol:

  • N-Oxidation: In a 2 L flask, dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (66.1 g, 0.5 mol) in dichloromethane (1.0 L). Cool the solution to 0 °C in an ice bath. Add mCPBA (123.6 g, 0.55 mol) portion-wise over 1 hour, keeping the internal temperature below 5 °C.

  • Reaction Monitoring (Oxidation): Stir the reaction at 0-5 °C for 2-3 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Oxidation Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide. This intermediate is often used directly in the next step without further purification.

  • Bromination Reaction: Set up a 2 L flask under a nitrogen atmosphere, equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Add the crude N-oxide and acetonitrile (500 mL). Heat the mixture to 80 °C.

  • Reagent Addition: Slowly add phosphorus oxybromide (172.0 g, 0.6 mol) via the dropping funnel over 30-45 minutes. The reaction is exothermic. Maintain the temperature at 80-90 °C.[2]

  • Reaction Monitoring (Bromination): Maintain the reaction at reflux for 2-4 hours, monitoring by LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding it to a stirred mixture of ice water (1 L) and saturated sodium thiosulfate solution (500 mL). Caution: Quenching POBr₃ is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Basification & Extraction: Adjust the pH of the aqueous mixture to ~8 using a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 500 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography or, for large-scale, develop a crystallization procedure to obtain this compound. Expected yield: 60-75%.

Scale-Up & Process Optimization

Transitioning from laboratory-scale to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and robustness.[3][4]

  • Thermal Hazard Assessment: The bromination step using POBr₃ is highly exothermic. Before scaling up, a reaction calorimetry study is essential to understand the heat flow and determine safe addition rates and cooling requirements to prevent a thermal runaway.[4]

  • Reagent Sourcing & Cost: The cost and availability of raw materials, particularly phosphorus oxybromide, become significant at scale. Evaluating multiple suppliers and developing robust quality control for incoming materials is critical.[4]

  • Work-up and Purification: Large-scale purification should move away from chromatography towards crystallization. Significant development work is required to identify a suitable solvent system that provides high purity and yield. This reduces solvent waste and cost.[5]

  • Alternative Technologies (Flow Chemistry): For the hazardous bromination step, continuous flow chemistry offers a significantly safer alternative.[6] Generating the brominating agent in situ and immediately reacting it minimizes the inventory of hazardous materials at any given time, greatly reducing the risk of accidents and improving heat management.[6]

G cluster_workflow Large-Scale Production Workflow start Raw Material QC synthesis Stage 1 & 2 Synthesis (Batch or Flow Reactor) start->synthesis workup Quenching & Work-up synthesis->workup purification Crystallization workup->purification drying Product Drying purification->drying final_qc Final Product QC (HPLC, NMR, etc.) drying->final_qc release Product Release final_qc->release

Caption: Generalized workflow for large-scale chemical production.

Safety & Hazard Management

The protocols described involve hazardous materials and reactions that demand strict safety protocols.

  • Chemical Hazards:

    • Phosphorus Oxybromide (POBr₃): Extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas. It must be handled under an inert atmosphere in a well-ventilated area, away from moisture.[7]

    • mCPBA: A strong oxidizing agent that can cause fire or explosion upon contact with combustible materials. It is also a skin and eye irritant.

    • Bromine-containing compounds: Organobromides can be toxic and irritating.[8]

  • Engineering Controls:

    • All operations should be conducted in a walk-in fume hood or a ventilated reactor enclosure.[9]

    • For large-scale reactions, a closed-system reactor with dedicated scrubbers for off-gassing (especially during quenching) is mandatory.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are required, especially during transfers and quenching.[10]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) when handling POBr₃.[7]

    • Body Protection: A flame-retardant lab coat and chemical-resistant apron are necessary. Ensure closed-toe shoes are worn.[7]

  • Emergency Procedures:

    • Spills: Have a spill kit ready containing a neutralizer for acids (like sodium bicarbonate) and an absorbent material. For POBr₃ spills, evacuate the area and allow trained personnel with appropriate respiratory protection to handle the cleanup.

    • Quenching: An emergency quenching station with a large volume of sodium thiosulfate or sodium bisulfite solution should be readily available to neutralize any runaway reactions or spills involving bromine or oxidizing agents.[10]

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): LC-MS to confirm the molecular weight of the product and track reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically reported as a percentage area. A validated HPLC method is required for material release.

By following these detailed protocols and adhering to the stringent safety and scale-up considerations, researchers and drug development professionals can reliably produce large quantities of this compound for downstream applications.

References

Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine nitrogen imparts unique physicochemical properties, such as improved solubility and metabolic stability, and provides an additional hydrogen bond acceptor site.[3] These characteristics have led to the incorporation of the 7-azaindole core into a multitude of biologically active molecules targeting a wide array of diseases, including cancer and inflammatory conditions.[1][4]

The specific derivative, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, is a versatile building block for the synthesis of complex molecular architectures. The bromine atom at the C4-position serves as a synthetic handle for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of established and effective protocols for the regioselective functionalization of this key intermediate, with a focus on the underlying principles that govern experimental design and success.

Core Principles of Regioselectivity

The reactivity of the this compound scaffold is dictated by the electronic properties of the bicyclic system. The C4-bromo bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for cross-coupling. The pyrrole N-H can be acidic and may require protection in certain reactions to prevent undesired side reactions or catalyst deactivation.[5] However, modern catalyst systems have been developed that often allow for successful coupling on the unprotected heterocycle.[6] This guide will cover protocols for both N-protected and unprotected substrates where applicable.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of this compound. The three most prevalent and powerful transformations are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C4-position.[7][8] This reaction is of paramount importance in the synthesis of compounds with aniline and related motifs, which are common in pharmacologically active agents.

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9] Bulky, electron-rich phosphine ligands, such as Xantphos and RuPhos, have proven to be highly effective for the amination of halo-7-azaindoles.[1][6] The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile without promoting unwanted side reactions. Sterically hindered bases like sodium tert-butoxide (NaOtBu) or non-nucleophilic bases like cesium carbonate (Cs₂CO₃) are commonly employed.[1]

cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification start Combine this compound, Pd catalyst, and ligand in an oven-dried vial. purge Seal vial and purge with inert gas (e.g., Argon). start->purge add_reagents Add anhydrous solvent, amine, and base. purge->add_reagents heat Heat the reaction mixture (typically 80-110 °C). add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and quench. monitor->cool extract Extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

This protocol is adapted from studies on N-substituted 4-bromo-7-azaindoles.

  • Materials:

    • N-Protected this compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

    • Xantphos (0.10 mmol, 10 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

    • Anhydrous dioxane (2 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the N-protected this compound, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add Cs₂CO₃, the amine, and anhydrous dioxane.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10088-94[1]
Pd(OAc)₂ / RuPhosNaOtBuToluene8095[10]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Halo-7-azaindoles.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[11] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the C4-position, significantly expanding the molecular diversity accessible from the 4-bromo precursor.

The efficacy of the Suzuki coupling is highly dependent on the palladium catalyst, base, and solvent system.[12] Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium precursor and a phosphine ligand are commonly used.[13] The base, often an aqueous solution of sodium or potassium carbonate, is crucial for the transmetalation step.[14] The use of a mixed solvent system, such as dioxane/water or DME/water, is often necessary to ensure the solubility of both the organic and inorganic reagents.[11][13]

cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Purification start Combine this compound, boronic acid/ester, and base in a flask. add_solvent Add solvent system (e.g., dioxane/water). start->add_solvent degas Degas the mixture with an inert gas stream. add_solvent->degas add_catalyst Add palladium catalyst. degas->add_catalyst heat Heat the reaction mixture (typically 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and perform aqueous work-up. monitor->cool extract Extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

This is a generalized protocol based on Suzuki couplings performed on halo-7-azaindole systems.

  • Materials:

    • This compound (1.0 mmol)

    • Aryl or heteroaryl boronic acid (1.2-1.5 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.05 mmol, 5 mol%)

    • Aqueous sodium carbonate (Na₂CO₃) (2 M, 1.5 mL) or potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane or Dimethoxyethane (DME) (5 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, the boronic acid, and the base (if solid).

    • Add the organic solvent followed by the aqueous base solution.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst under a positive pressure of argon.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good[13][15]
PdCl₂(dppf)K₂CO₃DME80Good[11]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as versatile synthetic handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of extended π-conjugated systems.[17]

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine or diisopropylethylamine).[16][17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final products.

cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification start Combine this compound, Pd catalyst, and CuI in a Schlenk tube. purge Evacuate and backfill with inert gas. start->purge add_reagents Add anhydrous solvent, amine base, and terminal alkyne. purge->add_reagents stir Stir at room temperature or heat as required. add_reagents->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor cool Cool to room temperature and filter off amine salts. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: General workflow for Sonogashira coupling.

This protocol for a 4-iodo derivative can be adapted for the 4-bromo analog, potentially requiring more forcing conditions (e.g., higher temperature, stronger ligand).

  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.2-1.5 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous DMF or THF (5 mL)

  • Procedure:

    • To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the tube with argon.

    • Add the anhydrous solvent, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.

    • Wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF80up to 94 (for 4-iodo)[15]
Pd(PPh₃)₄ / CuIEt₃NMeCNRefluxGood[4][18]

Table 3: Representative Conditions for Sonogashira Coupling on Halogenated 7-Azaindoles.

Emerging Strategies: C-H Functionalization

Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical approach to modifying heterocyclic scaffolds by avoiding the pre-functionalization (e.g., halogenation) step.[19] While palladium-catalyzed cross-coupling of the C4-bromo position is a robust and well-established strategy, direct C-H activation presents a complementary and potentially more efficient route for certain transformations.

For 7-azaindoles, C-H functionalization has been reported at various positions, often directed by a substituent on the pyrrole nitrogen.[19] Rhodium(III)-catalyzed C-H activation has been used for the synthesis of 7-azaindoles themselves.[20] While protocols specifically for the C4-H functionalization of 3-methyl-7-azaindole are less common, the principles of directed metalation could be applied. For instance, functionalization of the 7-azaindole scaffold can be achieved through selective metalation.[21] This area represents a frontier in the synthesis of 7-azaindole derivatives and warrants further investigation for its application to the this compound system, potentially at other C-H positions after the C4-bromo handle has been utilized.

Conclusion and Future Outlook

The regioselective functionalization of this compound is a critical capability for researchers in drug discovery and materials science. The palladium-catalyzed Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira cross-coupling reactions provide a reliable and versatile toolkit for introducing a wide range of functionalities at the C4-position. The protocols and principles outlined in this guide offer a solid foundation for the successful design and execution of these transformations. As catalyst technology continues to advance, we can anticipate the development of even more efficient, milder, and selective methods for the derivatization of this important heterocyclic core, further expanding its utility in the creation of novel and impactful molecules.

References

The Strategic Application of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in the Development of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective kinase inhibitors for cancer therapy.[2] Kinases, enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway, in particular, is a critical signaling cascade that is often constitutively activated in various malignancies.[3]

A key mutation in this pathway, the V600E mutation in the B-Raf kinase, is a major driver in a significant percentage of melanomas and other cancers.[4] This has led to the development of targeted therapies that specifically inhibit the activity of the B-Raf V600E mutant. The 1H-pyrrolo[2,3-b]pyridine scaffold is central to some of these FDA-approved inhibitors, such as Vemurafenib, highlighting its therapeutic importance.[5]

This application note provides a comprehensive guide to the use of a key intermediate, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine , in the synthesis and evaluation of a novel B-Raf V600E inhibitor. We will detail a representative synthetic protocol, followed by in-depth methodologies for assessing the compound's biological activity, from in vitro kinase and cell-based assays to in vivo tumor models.

Part 1: Synthesis of a B-Raf Inhibitor from a this compound scaffold

The bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic attachment of various aryl or heteroaryl moieties to build a potent kinase inhibitor.

Protocol 1: Synthesis of a Hypothetical B-Raf V600E Inhibitor (Compound X)

This protocol describes a two-step synthesis of a hypothetical B-Raf V600E inhibitor, hereinafter referred to as "Compound X," starting from this compound. The synthesis involves a Suzuki coupling followed by an amide bond formation.

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water, add the desired aryl boronic acid (1.2 eq) and potassium phosphate (K₃PO₄) (2.0 eq).[6]

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.[6]

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

Step 2: Amide Coupling

  • The intermediate from Step 1 is then coupled with a suitable amine-containing side chain. This can be achieved using standard amide coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[6]

  • Dissolve the intermediate (1.0 eq), the desired amine (1.1 eq), and DMAP (0.2 eq) in anhydrous dichloromethane (DCM).[6]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the reaction mixture and allow it to warm to room temperature while stirring overnight.[6]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the final product, Compound X.

Part 2: In Vitro Evaluation of Compound X

Once synthesized, the biological activity of Compound X needs to be thoroughly characterized. This involves assessing its direct inhibitory effect on the target kinase and its impact on cancer cell viability and signaling pathways.

Protocol 2: B-Raf V600E In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced by the B-Raf V600E kinase reaction, which is a direct measure of its activity.[4]

Materials:

  • Active B-Raf V600E enzyme

  • MEK1 substrate

  • ATP

  • 1x Kinase Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound X and a reference inhibitor (e.g., Vemurafenib)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X and the reference inhibitor in 1x Kinase Buffer.

  • Enzyme Preparation: Dilute the active B-Raf V600E enzyme to the desired concentration in 1x Kinase Buffer.[4]

  • Reaction Setup: In a 384-well plate, add the diluted enzyme, the test compound dilutions, and a master mix of the MEK1 substrate and ATP.[1]

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation:

CompoundB-Raf V600E IC₅₀ (nM)
Compound XHypothetical Value
Vemurafenib (Reference)Hypothetical Value
Protocol 3: Cancer Cell Viability Assay (MTS Assay)

This assay determines the effect of Compound X on the viability of cancer cells harboring the B-Raf V600E mutation (e.g., A375 melanoma cells).[7]

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium

  • Compound X

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of Compound X for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).

Data Presentation:

CompoundA375 Cell Line GI₅₀ (µM)
Compound XHypothetical Value
Vemurafenib (Reference)Hypothetical Value
Protocol 4: Western Blot Analysis of MAPK Pathway Modulation

This protocol assesses the ability of Compound X to inhibit the phosphorylation of downstream targets in the MAPK pathway, such as MEK and ERK.[10]

Materials:

  • A375 cells

  • Compound X

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat A375 cells with various concentrations of Compound X for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A375 A375 Melanoma Cells Treatment Treat with Compound X A375->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quant BCA Protein Assay Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-MEK, p-ERK, etc.) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Total Protein & Loading Control Densitometry->Normalization

Caption: Western Blot workflow for MAPK pathway analysis.

Part 3: In Vivo Evaluation of Compound X

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy of Compound X in a living organism.

Protocol 5: Melanoma Xenograft Model

This protocol describes the establishment of a human melanoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of Compound X.[12]

Materials:

  • A375 cells

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Matrigel

  • Compound X formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each mouse.[13]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration: Administer Compound X (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length) / 2.[12]

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamic studies).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of Compound X.

Signaling Pathway Diagram:

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound X CompoundX->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of Compound X.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors for cancer therapy. By leveraging its chemical tractability, novel drug candidates can be synthesized and rigorously evaluated using the detailed in vitro and in vivo protocols outlined in this application note. This systematic approach, from chemical synthesis to biological characterization, is crucial for advancing the discovery of next-generation targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-3-methyl-7-azaindole). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will delve into common experimental issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, focusing on the direct bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield of the desired 4-bromo product, or it has failed completely. What are the primary factors to investigate?

A: Low or no yield in this electrophilic aromatic substitution reaction typically points to one of four key areas: reagent quality, reaction conditions, stoichiometry, or the nature of the starting material itself.

Diagnostic Workflow:

  • Verify Starting Material Integrity:

    • Purity: Confirm the purity of your starting material, 3-methyl-1H-pyrrolo[2,3-b]pyridine, via NMR or LC-MS. The presence of impurities can inhibit the reaction or consume the brominating agent.

    • Stability: 7-azaindole derivatives can be susceptible to degradation. Ensure it has been stored correctly, protected from light and air.

  • Assess the Brominating Agent:

    • N-Bromosuccinimide (NBS): This is the most common reagent for this transformation.[1][2][3] NBS can degrade over time, appearing yellow or brown due to the formation of Br₂.[3] For optimal results, use freshly recrystallized NBS.[1]

    • Causality: The reaction relies on NBS to provide a consistent, low concentration of electrophilic bromine (or a Br₂ equivalent) to favor aromatic substitution over other side reactions.[2] Degraded NBS may have an inconsistent concentration of the active brominating species, leading to poor yield or complex product mixtures.

  • Optimize Reaction Conditions:

    • Temperature: This is arguably the most critical parameter. Electrophilic bromination of the electron-rich 7-azaindole ring is highly exothermic. Reactions should be initiated at low temperatures (e.g., 0 °C or even -20 °C) and allowed to warm slowly. Runaway temperatures will almost certainly lead to the formation of di- and tri-brominated byproducts and tars, drastically reducing the yield of the desired mono-bromo product.

    • Solvent: Aprotic solvents are standard. Dichloromethane (DCM), Chloroform, or N,N-Dimethylformamide (DMF) are commonly used. The solvent must be anhydrous, as water can react with NBS and complicate the reaction.

  • Check Stoichiometry:

    • While a 1:1 stoichiometry of NBS to the substrate is theoretically required, a slight excess of the 7-azaindole starting material (e.g., 1.0 equivalent of NBS to 1.1 equivalents of substrate) can sometimes be beneficial to ensure all the brominating agent is consumed, preventing over-bromination of the desired product.

Problem 2: Significant Impurity Formation, Especially Di-bromination

Q: My LC-MS and NMR show multiple products, with a major impurity corresponding to a di-brominated species. How can I improve the regioselectivity for the 4-position?

A: The formation of di-brominated and other regioisomeric impurities is a common challenge. The 1H-pyrrolo[2,3-b]pyridine system has several positions susceptible to electrophilic attack, with the 3-position being the most electronically activated.[4] However, with the 3-position blocked by a methyl group, the 4- and 6-positions on the pyridine ring and the 2-position on the pyrrole ring become potential sites for substitution. The desired 4-bromo product is often the kinetic product under carefully controlled conditions.

Strategies to Enhance Selectivity:

  • Strict Temperature Control: As mentioned, maintaining a low temperature is crucial. Add the NBS solution dropwise to a cooled solution of the 3-methyl-7-azaindole. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most susceptible site before over-bromination can occur.

  • Choice of Brominating Agent: While NBS is standard, other reagents can offer different selectivity profiles. For instance, using Pyridinium Bromide Perbromide (PBPB) can sometimes offer milder conditions. However, the mechanism can be complex and may lead to oxidation if not controlled.[5] For most applications, optimizing the reaction with high-purity NBS is the most straightforward approach.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. Non-polar solvents like DCM or chloroform are generally preferred to modulate reactivity. Highly polar aprotic solvents like DMF might accelerate the reaction but can also decrease selectivity.

  • Purification Strategy: If minor amounts of impurities are unavoidable, a robust purification strategy is essential.

    • Column Chromatography: Silica gel chromatography is the standard method. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can effectively separate the mono-bromo product from starting material and di-bromo impurities.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Heptane) can be a highly effective method for removing impurities and achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position the primary site of bromination on 3-methyl-7-azaindole?

The electronic nature of the 7-azaindole ring system governs the regioselectivity of electrophilic substitution. The pyrrole ring is inherently electron-rich and activates the bicyclic system towards electrophilic attack. The pyridine nitrogen, being electron-withdrawing, deactivates the pyridine ring. The 3-position is the most nucleophilic site on the unsubstituted 7-azaindole.[4] With this position blocked by a methyl group, the next most reactive sites must be considered. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyrrole ring facilitates the attack of the electrophilic bromine. Careful control of conditions favors substitution at the 4-position.

Q2: What is a reliable starting protocol for this synthesis?

A well-established starting point is the slow addition of NBS to a cooled solution of the substrate in an anhydrous aprotic solvent. See the detailed protocol in the section below for a specific example.

Q3: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Use a solvent system like 1:1 Ethyl Acetate/Hexane. The product, being more polar than starting material due to the bromine atom, should have a slightly lower Rf value. The starting material spot should diminish as a new, lower spot (the product) appears.

  • LC-MS: This provides unambiguous confirmation of the masses of the starting material, product, and any major byproducts (like di-bromo species), giving a clear picture of the reaction's progress and cleanliness.

Q4: Are there alternative synthetic routes if direct bromination fails?

Yes, while direct bromination is the most atom-economical, multi-step routes can provide better control and yield. These often involve:

  • Synthesis of a substituted pyridine precursor.

  • Cyclization to form the pyrrolo[2,3-b]pyridine core. For example, a route could start from a pre-brominated aminopyridine, followed by steps to construct the pyrrole ring.[6] However, these routes are longer and more complex than direct bromination.

Data & Protocols

Table 1: Comparison of Bromination Conditions for Azaindole Scaffolds
Brominating AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
N-Bromosuccinimide7-AzaindoleCCl₄Reflux--Wohl-Ziegler[1]
Bromine7-Azaindolet-BuOH/H₂ORT-85% (tribromo)[7]
CuBr₂AzaindoleAcetonitrileRT-High[8]
PBPB7-AzaindoleTHF---[5]

Note: This table provides a general overview of conditions used for brominating the parent azaindole scaffold, which serve as a basis for optimizing the 3-methyl derivative.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 3-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (approx. 10-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.05 eq) in anhydrous DCM. Add this NBS solution to the cooled substrate solution dropwise via an addition funnel over 30-60 minutes. Crucially, monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any excess bromine/NBS. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to afford the pure this compound.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving low yield issues.

G start Low Yield or Reaction Failure check_sm Step 1: Verify Starting Material (SM) start->check_sm check_reagent Step 2: Assess Brominating Agent start->check_reagent check_conditions Step 3: Optimize Reaction Conditions start->check_conditions purity Purity (NMR, LC-MS) check_sm->purity storage Proper Storage check_sm->storage nbs_purity Use Fresh/Recrystallized NBS check_reagent->nbs_purity temp Strict Temp Control (Start at 0 °C) check_conditions->temp solvent Anhydrous Solvent (DCM) check_conditions->solvent addition Slow Reagent Addition check_conditions->addition success Improved Yield purity->success storage->success nbs_purity->success temp->success solvent->success addition->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction Parameter Interdependencies

This diagram illustrates how key parameters influence the desired outcomes of the synthesis.

G cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield -ve correlation (if too high) Purity Purity (Regioselectivity) Temp->Purity -ve correlation (if too high) Stoich Stoichiometry (NBS vs Substrate) Stoich->Yield Stoich->Purity excess NBS harms Solvent Solvent Choice (Anhydrous) Solvent->Yield Solvent->Purity Rate Addition Rate Rate->Purity slow is better

Caption: Interplay of parameters affecting yield and purity.

References

Technical Support Center: Suzuki Coupling with Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the Suzuki-Miyaura cross-coupling reaction has revolutionized C-C bond formation, particularly in pharmaceutical and materials science. However, I've also spent countless hours with researchers troubleshooting reactions that, on paper, should have worked perfectly. Couplings involving bromo-pyridines are a frequent topic of these discussions.

Bromo-pyridines are challenging substrates. Their electron-deficient nature and the Lewis basicity of the ring nitrogen introduce specific hurdles not always encountered with simple aryl bromides. The pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[1][2][3] This guide is designed to move beyond generic advice and provide you with a logical, mechanistic-driven framework for troubleshooting these specific, often frustrating, scenarios. We will dissect common failure modes, explore the causality behind them, and outline robust, field-proven strategies to get your reaction to completion.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My Suzuki coupling with a bromo-pyridine has failed or is giving very low yield. Where do I even begin to troubleshoot?

This is the most common and critical question. A failed reaction with a bromo-pyridine substrate typically points to one of three core issues: an inactive catalyst, inefficient reaction kinetics, or competing side reactions that consume your starting materials.

The first step is a systematic diagnosis. Instead of randomly changing all parameters, let's follow a logical decision tree to identify the root cause.

G start Reaction Failed: Low or No Conversion q1 Analyze Crude Reaction Mixture (LC-MS, TLC, NMR) start->q1 path1 Mostly Unreacted Starting Materials q1->path1 Observation path2 Significant Byproduct Formation q1->path2 Observation path3 Complex Mixture/ Degradation q1->path3 Observation sol1 Primary Issue: Catalyst Inactivation or Slow Catalytic Turnover path1->sol1 sol2 Primary Issue: Side Reactions Dominating path2->sol2 sol3 Primary Issue: Reaction Conditions Too Harsh or Substrate Instability path3->sol3 action1 Focus on: 1. Catalyst & Ligand Choice 2. Base & Solvent System 3. Temperature Control sol1->action1 action2 Focus on: 1. Boronic Acid Stability 2. Rigorous Degassing 3. Anhydrous Conditions sol2->action2 action3 Focus on: 1. Lowering Temperature 2. Screening Milder Bases 3. Re-evaluating Solvent Choice sol3->action3

Caption: A decision tree for initial troubleshooting of failed Suzuki reactions.

Based on your initial analysis, proceed to the relevant question below.

Question 2: My analysis shows mostly unreacted starting materials. How do I address catalyst inactivation and slow turnover?

Observing unreacted starting materials is a classic sign that the catalytic cycle is stalled. With bromo-pyridines, the primary suspect is the pyridine nitrogen atom coordinating with the palladium center, leading to inactive or less active catalytic species.[1][2]

The Causality: The Suzuki catalytic cycle relies on a delicate balance of coordination and dissociation at the palladium center. The lone pair on the pyridine nitrogen can act as a strong ligand, outcompeting your phosphine ligand or blocking the open coordination sites required for oxidative addition and transmetalation.

G Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (R-X) Pd0->OA Deactivation Catalyst Deactivation (Coordination with Pyridine-N) Pd0->Deactivation Pyridine Substrate Inhibits Cycle PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation (R'-B(OR)2) PdII_RX->TM PdII_R_R R-Pd(II)L_n-R' TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regenerates Catalyst Product R-R' (Product) RE->Product Inactive_Pd Inactive (Pyridine)-Pd(0)L_n Deactivation->Inactive_Pd

Caption: The Suzuki cycle with the bromo-pyridine deactivation pathway.

Solutions & Protocol Adjustments:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need bulky, electron-rich phosphine ligands that sterically shield the palladium, making it more difficult for the pyridine nitrogen to coordinate.[2]

    • Recommendation: Switch to a Buchwald-type ligand. SPhos, XPhos, and RuPhos are excellent starting points.[1][3]

  • Use a Modern Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the active Pd(0) species can be inefficient and a source of failure.[4][5]

    • Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst (e.g., XPhos Pd G3 or G4). These are designed for rapid and clean generation of the active catalyst, often leading to more reproducible results.[1][6]

  • Optimize the Base and Solvent: The base is not just a spectator; it's crucial for activating the boronic acid for the transmetalation step.[7][8]

    • Recommendation: If using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, more effective base like K₃PO₄ or Cs₂CO₃.[1] These are often used in solvents like dioxane or THF, frequently with a small amount of water to aid solubility.[1][5]

Table 1: Recommended Catalyst Systems for Bromo-pyridine Suzuki Couplings

Palladium SourceLigandCommon Base(s)Typical Solvent(s)Key Advantages & Notes
Pd₂(dba)₃SPhos or XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, TolueneExcellent for challenging, electron-deficient pyridines. The bulky ligand protects the Pd center.[1]
XPhos Pd G3/G4(Integrated)K₃PO₄, Cs₂CO₃THF/H₂O, 2-MeTHFState-of-the-art pre-catalysts. Highly active and reliable, often requiring lower catalyst loading and milder temperatures.[1][6]
Pd(OAc)₂P(t-Bu)₃K₃PO₄, KFToluene, THFA more classical but still powerful system. The electron-rich phosphine facilitates oxidative addition.[9][10]
Pd(dppf)Cl₂(Integrated)K₂CO₃, Na₂CO₃Dioxane/H₂O, DMFA common workhorse, but can be prone to failure with 2-bromo-pyridines due to catalyst inhibition.[11]
Question 3: My reaction is messy. I see byproducts like my debrominated pyridine and homocoupled boronic acid. What's going wrong?

This indicates that side reactions are outcompeting your desired coupling. These are distinct mechanistic pathways that consume your reagents.

  • Protodeboronation: The C-B bond of your boronic acid is cleaved and replaced by a C-H bond. This is a very common issue with heteroaryl boronic acids, especially under aqueous basic conditions.[1][12]

  • Homocoupling: Two molecules of your boronic acid couple to form a biaryl byproduct. This is almost always caused by the presence of oxygen in the reaction.[1][4]

  • Proto-dehalogenation (Debromination): Your bromo-pyridine is reduced to pyridine. This can be promoted by protic sources (like water) and certain reaction conditions.[1]

Solutions & Protocol Adjustments:

  • Stabilize Your Boronic Acid: Boronic acids have limited stability.

    • Recommendation: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester.[2][13] Alternatively, potassium trifluoroborate salts (BF₃K) are highly stable crystalline solids that slowly release the boronic acid under reaction conditions, minimizing decomposition.[2][14]

  • Be Rigorous with Inert Atmosphere: Oxygen is the primary culprit for homocoupling.[1] Standard nitrogen purging may not be sufficient.

    • Recommendation: Degas your solvent(s) thoroughly before use. The most effective method is three "freeze-pump-thaw" cycles. A less rigorous but often sufficient method is to sparge the solvent with argon or nitrogen for 20-30 minutes.[1] Ensure the reaction is set up and runs under a positive pressure of an inert gas.

  • Control Your Water Content: While a small amount of water can be beneficial for base solubility and transmetalation, too much can promote protodeboronation and proto-dehalogenation.[1][12]

    • Recommendation: If using an aqueous base, use degassed, deionized water and keep the amount minimal (e.g., a 4:1 to 10:1 organic solvent to water ratio). For highly sensitive substrates, consider completely anhydrous conditions using a base like potassium trimethylsilanolate (KOTMS) in a dry solvent like THF or dioxane.[15]

General Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a bromo-pyridine with an arylboronic pinacol ester. It incorporates best practices to mitigate the common failure modes discussed above.

Workflow Overview

G A 1. Reagent Prep & Degassing - Dry glassware - Degas solvents (Freeze-Pump-Thaw) - Weigh solids in glovebox or under N2 flow B 2. Reaction Assembly - Add solids: Bromo-pyridine, Boronic Ester, Base - Add stir bar - Seal vessel A->B C 3. Inert Atmosphere - Evacuate and backfill vessel with Argon (3x) B->C D 4. Solvent & Catalyst Addition - Add degassed solvent via syringe - Add catalyst/ligand solution via syringe C->D E 5. Reaction - Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring D->E F 6. Monitoring & Workup - Monitor by LC-MS or TLC - Cool, dilute with EtOAc, filter - Aqueous wash, dry, concentrate E->F G 7. Purification - Flash column chromatography F->G

Caption: Standard experimental workflow for a bromo-pyridine Suzuki coupling.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of nitrogen or in a desiccator.

    • Degas the chosen solvent (e.g., 1,4-Dioxane) and water using three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction Setup:

    • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromo-pyridine (1.0 eq.), the arylboronic pinacol ester (1.2-1.5 eq.), and finely powdered K₃PO₄ (2.0-3.0 eq.).

    • Seal the vessel with a septum or screw cap.

  • Inerting the Vessel:

    • Connect the vessel to a Schlenk line. Carefully evacuate the atmosphere inside and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Liquids and Catalyst:

    • Under a positive pressure of argon, add the degassed solvent (e.g., Dioxane/H₂O 5:1, to achieve a concentration of ~0.1 M in the limiting reagent) via syringe.

    • In a separate vial, prepare a stock solution of the catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if needed) in the degassed solvent. Add the required amount of this solution to the reaction mixture via syringe.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring and Workup: [5][16]

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: A Scientist's Guide to Minimizing Byproduct Formation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet complex challenge of byproduct formation. Our goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of why side reactions occur and how to rationally design experiments to suppress them. This resource is built on the principles of scientific integrity, providing you with trustworthy, field-tested insights to enhance the efficiency and purity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to some of the most common issues encountered during cross-coupling reactions.

Q: What are the most prevalent types of byproducts I should be aware of in cross-coupling reactions?

A: Byproduct formation is a common challenge that can significantly lower the yield and purity of your desired product. The most frequently observed side products include:

  • Homocoupling Products: The undesired coupling of two identical reaction partners (e.g., Ar-Ar from Ar-X). This is a very common issue in reactions like Suzuki and Negishi couplings.

  • Reduction/Protodehalogenation Products: The replacement of a halide on your electrophile with a hydrogen atom, leading to the formation of a simple arene or alkane. This side reaction is often traced back to the solvent or impurities.

  • Beta-Hydride Elimination Products: This pathway becomes significant when one of the coupling partners has a hydrogen atom on a carbon atom beta to the metal center, often leading to the formation of alkenes.

  • Isomerization Products: Rearrangement of the chemical structure of the starting materials or the final product, often catalyzed by the metal complex.

Q: My reaction isn't reaching completion, and I'm recovering a significant amount of my starting materials. What are the first things to check?

A: Incomplete conversion is often a problem of catalyst activity or stability. Before re-designing your entire reaction, check these critical factors:

  • Catalyst Deactivation: Is your palladium (or other metal) catalyst precipitating out of solution (turning black)? This indicates catalyst death. The choice of ligand is crucial for stabilizing the active catalytic species.

  • Reagent Purity & Stoichiometry: Ensure your reagents are pure and dry. Water and oxygen can be potent inhibitors. Verify the stoichiometry; an incorrect ratio of nucleophile to electrophile can stall the reaction.

  • Insufficient Temperature: Some cross-coupling reactions have a significant activation energy barrier. A modest increase in temperature might be all that is needed, but be cautious as this can also accelerate side reactions.

Q: I'm observing significant homocoupling of my aryl halide. Why is this happening and how can I suppress it?

A: Homocoupling of the electrophile (e.g., Ar-X) often arises from two main pathways: (1) The oxidative addition of Ar-X to the metal center, followed by a transmetalation with a second molecule of Ar-X instead of the intended nucleophile, or (2) a side reaction involving the organometallic nucleophile (e.g., R-B(OH)2 in Suzuki coupling) before it can participate in the main catalytic cycle. To mitigate this, consider using more sterically bulky and electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the product and can disfavor the pathways leading to homocoupling.

Q: What exactly is beta-hydride elimination, and how can I design my experiment to prevent it?

A: Beta-hydride elimination is a decomposition pathway for organometallic intermediates. For it to occur, the alkyl group attached to the metal must have a hydrogen atom on the carbon at the beta position. The metal can then abstract this hydrogen, forming a metal-hydride bond and an alkene, which is released as a byproduct. To prevent this:

  • Choose Ligands Wisely: Use ligands that accelerate reductive elimination, making it kinetically faster than beta-hydride elimination. Bulky ligands can also sterically hinder the conformation required for this side reaction to occur.

  • Modify Your Substrate: If possible, use a coupling partner that lacks beta-hydrogens (e.g., a neopentyl or benzyl group).

  • Control the Temperature: This process is often more favorable at higher temperatures, so running the reaction at the lowest effective temperature can be beneficial.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, mechanism-driven approach to solving persistent byproduct challenges.

Guide 1: Issue - Dominant Homocoupling Byproducts

Q1: My Suzuki reaction is yielding more biaryl byproduct (Ar-Ar) than my desired product. What are the specific mechanistic culprits?

A: The formation of homocoupled biaryls in a Suzuki reaction is a classic problem that typically points to a disruption in the timing of the catalytic cycle. The primary causes are:

  • Slow Transmetalation: The key step in a Suzuki coupling is the transfer of the organic group from boron to the palladium center. If this step is slow relative to other processes, the intermediate "Ar-Pd-X" complex has a longer lifetime. This extended lifetime increases the probability of it reacting with another molecule of the organoborane reagent in an undesired pathway, leading to homocoupling.

  • Oxygen-Induced Decomposition: The presence of even trace amounts of oxygen can promote the homocoupling of boronic acids. This occurs outside the main catalytic cycle and is a common issue if reaction setup is not rigorously anaerobic.

  • Incorrect Base or Solvent Choice: The base is not just a passive reagent; it plays a critical role in activating the boronic acid for transmetalation. An inappropriate base (too weak or too strong) can lead to a slow transmetalation step, favoring side reactions.

Q2: What is the most logical first step in modifying my experiment to reduce homocoupling?

A: The first and often most impactful parameter to adjust is the ligand . The ligand dictates the steric and electronic environment around the metal center, directly influencing the rates of the catalytic steps. For suppressing homocoupling, the goal is to use a ligand that accelerates reductive elimination.

Ligand Class Key Characteristics Typical Application for Reducing Homocoupling
Bulky, Electron-Rich Monophosphines (e.g., SPhos, XPhos, RuPhos)These ligands create a sterically crowded environment that promotes the final C-C bond-forming reductive elimination step, which is often the rate-limiting step for product formation. A faster reductive elimination means less time for side reactions to occur.
Buchwald-type Biarylphosphines (e.g., DavePhos, JohnPhos)Provide high stability to the catalytic complex, preventing palladium decomposition which can also lead to side reactions. Their bulkiness is also key.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Form very strong bonds to the metal center, creating highly stable and active catalysts that can drive the reaction forward efficiently, often at lower catalyst loadings.

Experimental Protocol: Ligand Screening

  • Setup: Prepare a parallel set of reactions in vials under an inert atmosphere (e.g., in a glovebox).

  • Control: Use the exact conditions from your original reaction that produced significant homocoupling as your baseline control.

  • Variables: In separate vials, use the same substrates, base, solvent, and temperature, but change the ligand. Screen a small set of diverse ligands (e.g., one from each class in the table above).

  • Analysis: After the standard reaction time, analyze the product distribution in each vial using a quantitative method like GC-MS or LC-MS.

Q3: How can I create a systematic workflow to troubleshoot homocoupling?

A: A logical, step-by-step approach is crucial. The following workflow diagram outlines a decision-making process for systematically addressing homocoupling issues.

G start High Homocoupling Observed check_inert Step 1: Verify Inert Atmosphere (Degas solvent, use glovebox) start->check_inert re_run Re-run with Strict Inert Conditions check_inert->re_run problem_persists Problem Persists? re_run->problem_persists ligand_screen Step 2: Screen Ligands (Bulky, electron-rich phosphines) problem_persists->ligand_screen Yes success Problem Solved problem_persists->success No ligand_success Homocoupling Reduced? ligand_screen->ligand_success optimize_base Step 3: Optimize Base (Screen weaker/stronger, non-coordinating bases) ligand_success->optimize_base No ligand_success->success Yes base_success Homocoupling Reduced? optimize_base->base_success optimize_temp Step 4: Lower Temperature (Run at RT or 0°C if possible) base_success->optimize_temp No base_success->success Yes consult Consult Literature for Substrate-Specific Issues optimize_temp->consult BHE cluster_0 Organometallic Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction L_nPd L_nPd Ar Ar L_nPd->Ar σ-bond Alkyl      CHH|α|βCHR'     L_nPd->Alkyl σ-bond RE Reductive Elimination L_nPd->RE BHE Beta-Hydride Elimination L_nPd->BHE Product Ar-Alkyl (Desired Product) Pd0 Pd(0) Alkene Alkene (Byproduct) HPd L_nPd(H)Ar

Technical Support Center: Catalyst Selection for Suzuki Coupling of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Suzuki coupling of electron-deficient heterocycles.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of challenging electron-deficient heterocycles. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental principles that govern success in this critical class of reactions.

The Challenge: Why Are Electron-Deficient Heterocycles So Difficult?

Electron-deficient nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazines, are ubiquitous scaffolds in pharmaceuticals. However, their use in Suzuki-Miyaura coupling presents significant challenges that can lead to low yields or complete reaction failure. The primary obstacles are:

  • Catalyst Inhibition: The lone pair of electrons on the heterocyclic nitrogen can coordinate strongly to the palladium catalyst.[1][2] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][3]

  • Difficult Oxidative Addition: The C-X (especially C-Cl) bonds on electron-deficient rings are less reactive towards oxidative addition, the crucial first step of the catalytic cycle.[4][5][6] This is due to the bond's strength and the electronic nature of the ring.

  • Competing Side Reactions: These substrates are often more susceptible to deleterious side reactions, including protodeboronation of the boronic acid partner and hydrodehalogenation of the starting material.[1][2][7]

Understanding these core issues is the first step toward rational catalyst selection and reaction optimization.

Troubleshooting Guide: Diagnosing and Solving Common Problems

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki coupling with a 2-chloropyridine derivative is giving very low to no yield. What are the primary causes and how can I fix this?

A1: This is a classic and frequent problem. Low to no conversion with a heteroaryl chloride points directly to a failure in the oxidative addition step, likely compounded by an insufficiently active catalyst system.[6] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for this task.[6]

Causality & Solution:

The strength of the C-Cl bond requires a highly electron-rich and reactive Pd(0) species to initiate the catalytic cycle.[4][5] Traditional phosphine ligands like PPh₃ are not electron-donating enough to generate this species effectively.

Your troubleshooting workflow should be:

  • Switch to a State-of-the-Art Catalyst System: This is the most critical factor. You must use a catalyst system known for activating C-Cl bonds.

    • Recommended Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[8][9] The top choices for heteroaryl chlorides are XPhos, SPhos, and RuPhos .[1][6][8] These ligands promote the formation of the monoligated L-Pd(0) species, which is the highly active catalyst needed for oxidative addition.[9]

    • Recommended Precatalysts: Use modern palladium precatalysts that cleanly and rapidly generate the active Pd(0) species. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are excellent choices as they are air-stable and highly efficient.[10]

  • Select an Appropriate Base: The base's role is to activate the boronic acid for transmetalation, but the wrong choice can hinder the reaction.

    • Recommendation: Use a strong, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄ ) is often the most effective choice for these challenging couplings.[7][10] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option. Avoid weaker bases like Na₂CO₃ unless specifically called for.

  • Increase Reaction Temperature: Overcoming the high activation energy of C-Cl bond cleavage often requires more thermal energy.

    • Recommendation: Run the reaction at a higher temperature, typically between 80-120 °C.[6] Solvents like dioxane, toluene, or DMF are suitable for these temperatures.[10]

  • Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause decomposition and the formation of palladium black.[1][7]

    • Recommendation: Thoroughly degas your solvent(s) by bubbling with argon or nitrogen for at least 30 minutes.[6][11] Assemble the reaction under a positive pressure of inert gas.

Q2: I'm seeing my desired product, but my yield is being compromised by significant side products. I see formation of the simple arene from my boronic acid and the dehalogenated heterocycle. How can I minimize these pathways?

A2: You are correctly identifying two major side reactions: protodeboronation and hydrodehalogenation . Their presence indicates that your conditions are allowing off-cycle pathways to compete with the desired cross-coupling.

Protodeboronation (Boronic Acid Decomposition): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[1] Electron-deficient boronic acids are particularly prone to this.[7]

  • Causality & Solution: This is often promoted by excess water and a strong base.

    • Use a Boronic Ester: The best solution is to switch from a boronic acid to a more stable pinacol boronate ester (Bpin) or MIDA boronate.[1] These are significantly more resistant to hydrolysis.

    • Minimize Water: While many Suzuki protocols use aqueous bases, for sensitive substrates, minimizing water can be beneficial. Try using anhydrous solvents and a carefully dried base.[1][2]

    • Optimize Base: A milder base like potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃) can sometimes reduce the rate of protodeboronation, though this may require a trade-off with the main reaction rate.[7][11]

Hydrodehalogenation (Starting Material Reduction): This occurs when the heteroaryl halide is reduced, replacing the halogen with hydrogen.

  • Causality & Solution: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[2] This species can arise from reactions with trace water, the base, or certain solvents (like alcohols).[2]

    • Ligand Choice: Bulky ligands like XPhos or SPhos can disfavor the formation of Pd-H species and subsequent reductive elimination that leads to the dehalogenated product.

    • Avoid Hydride Sources: Ensure your solvents are aprotic and not potential hydride donors (e.g., avoid isopropanol).[1][2]

    • Optimize Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the formation of this byproduct.

Catalyst Selection Decision Workflow

The following diagram provides a logical workflow for troubleshooting a failed or low-yielding Suzuki coupling with an electron-deficient heterocycle.

Caption: Troubleshooting flowchart for low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is truly the best for coupling a range of electron-deficient heteroaryl chlorides?

A1: There is no single "universal" catalyst, but for heteroaryl chlorides, systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed state-of-the-art.[8][9] The choice among the top ligands often depends on the specific substrate.

Heterocycle ClassRecommended Ligand(s)Recommended BaseKey Considerations & Rationale
Pyridines / Quinolines XPhos , SPhos, RuPhosK₃PO₄, Cs₂CO₃XPhos often provides the best balance of activity and stability. The bulky framework accelerates the oxidative addition and reductive elimination steps.[8]
Pyrimidines / Pyridazines SPhos, XPhosK₃PO₄These di-aza heterocycles can be potent catalyst inhibitors. SPhos, with its slightly different steric and electronic profile, can sometimes outperform XPhos.[12][13]
N-H Heterocycles (Indoles, Pyrazoles) Buchwald Ligands, specialized NHC ligandsK₃PO₄, K₂CO₃The acidic N-H proton can interfere with the base. Catalyst deactivation via dimer formation after N-H coordination is a known issue.[3] Using slightly milder bases or N-protection may be necessary.
Thiophenes / Thiazoles XPhos, P(t-Bu)₃K₃PO₄, KFSulfur can also coordinate to palladium, but this is generally less of an issue than with nitrogen heterocycles. These couplings are often more straightforward.

Q2: Can you explain the catalytic cycle and highlight the key steps for these reactions?

A2: Certainly. The Suzuki-Miyaura cycle consists of three main steps. For electron-deficient heterocycles, the first step is the most challenging.

Suzuki_Cycle cluster_RE OA [L-Pd(0)] Int1 [L-Pd(II)(Ar¹)(X)] Oxidative Addition Intermediate OA->Int1 + Ar¹-X label_OA Oxidative Addition (RATE-LIMITING for Ar-Cl) Int2 [L-Pd(II)(Ar¹)(Ar²)] Transmetalation Intermediate Int1->Int2 + Ar²-B(OR)₂ (Base Activated) label_TM Transmetalation Int2->OA Int2->OA  Product: Ar¹-Ar² label_RE Reductive Elimination label_RE_pos

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the difficult oxidative addition step.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the heteroaryl-halide (Ar¹-X) bond. This is the rate-limiting step for less reactive halides like chlorides and is where bulky, electron-rich ligands are essential.[5][6]

  • Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond and regenerating the active L-Pd(0) catalyst.

Standard Experimental Protocol

This protocol provides a robust starting point for the coupling of a challenging heteroaryl chloride.

Reaction: Coupling of 2-Chloro-5-nitropyridine with 4-methoxyphenylboronic acid

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (158.5 mg), 4-methoxyphenylboronic acid (182.4 mg), and potassium phosphate (424.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an oxygen-free environment.[7][10]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (18.9 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Technical Support Center: Navigating Solubility Challenges with 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide expert insights and practical solutions for a common hurdle encountered with this versatile building block: its poor solubility in many common organic solvents. Overcoming this challenge is critical for successful and reproducible outcomes in a variety of cross-coupling reactions.

This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may be facing at the bench.

Part 1: Understanding and Addressing the Core Solubility Problem

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in medicinal chemistry.[1] However, the introduction of a bromine atom and a methyl group can significantly impact the molecule's crystal lattice energy and intermolecular interactions, often leading to reduced solubility.

FAQ 1: Why is my this compound not dissolving?

Answer: The limited solubility of this compound is primarily due to its rigid, planar structure and the potential for strong intermolecular hydrogen bonding and π-π stacking in the solid state. The presence of the pyridine nitrogen introduces polarity, yet the overall molecule retains a significant hydrophobic character.[2] For the closely related parent compound, 7-azaindole, solubility is highest in polar aprotic solvents like THF and acetone, and moderate in alcohols like methanol and isopropanol.[3] It is expected that this compound will follow a similar trend, but with generally lower solubility due to the added bromine and methyl substituents.

Troubleshooting Guide: Initial Solubility Screening

Before proceeding with a reaction, it is crucial to perform a solubility test. This small-scale experiment can save significant time and resources.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different anhydrous solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gradually heat the vials with stirring to your intended reaction temperature (e.g., 80-110 °C) and observe for any changes in solubility.

  • Record Observations: Note the solvents in which the compound is fully soluble, partially soluble, or insoluble at both room temperature and elevated temperatures.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected SolubilityRationale & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderate to GoodCommonly used in cross-coupling reactions. Dioxane is often effective at higher temperatures.[4]
Aromatic Hydrocarbons Toluene, XylenesLow to ModerateLess polar; solubility is likely to be poor at room temperature but may improve significantly with heat.[5]
Polar Aprotic N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)Good to ExcellentThese are strong solvents, but their high boiling points can complicate product isolation. They can also coordinate to the palladium catalyst.[6][7]
Alcohols Isopropanol, n-ButanolLow to ModerateCan serve as both solvent and co-solvent. May participate in side reactions under certain conditions.[7]

Diagram 1: Decision Workflow for Initial Solubility Assessment

A Start: Poor Solubility of this compound B Perform Small-Scale Solubility Test A->B C Soluble in a suitable reaction solvent? B->C D Proceed with Reaction C->D Yes E Insoluble or Partially Soluble C->E No F Implement Solubility Enhancement Strategy E->F

Caption: Initial workflow for addressing solubility.

Part 2: Reaction-Specific Troubleshooting and Optimization

Once you have a preliminary understanding of the solubility of your substrate, you can begin to optimize your reaction conditions. The following sections provide guidance for three common cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[8] However, the insolubility of the starting material can lead to low yields and stalled reactions.

FAQ 2: My Suzuki reaction is sluggish or has failed. Could this be a solubility issue?

Answer: Yes, poor solubility is a frequent cause of failure in Suzuki couplings.[4] If the this compound is not sufficiently dissolved, the concentration of the substrate in the solution will be too low for efficient oxidative addition to the palladium catalyst. This can lead to catalyst decomposition and the formation of byproducts.

Troubleshooting Guide: Optimizing Suzuki-Miyaura Couplings

1. Solvent System Modification:

  • High-Boiling Point Ethers: Solvents like 1,4-dioxane are often effective for Suzuki reactions, especially when heated to 80-110 °C.[9]

  • Co-Solvent Systems: The use of a co-solvent is standard practice in Suzuki reactions. While water is typically used to dissolve the inorganic base, its proportion may need to be minimized if it causes precipitation of your organic substrate.[4] A mixture of a primary organic solvent with a small amount of a stronger, polar aprotic solvent like DMF or NMP can significantly enhance substrate solubility.[10]

  • Phase-Transfer Catalysis: In cases of extreme insolubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of reagents between phases.

2. Temperature Elevation:

  • Increasing the reaction temperature will generally increase the solubility of the substrate and the rate of the reaction.[11] Most solids, including organic compounds, become more soluble at higher temperatures.[12][13] Be mindful that higher temperatures can also lead to degradation of the catalyst or boronic acid.

3. Catalyst and Ligand Selection:

  • Highly Active Catalysts: Employing a highly active catalyst system can sometimes overcome low substrate concentration. Buchwald's SPhos or XPhos ligands, for example, can promote efficient coupling even with challenging substrates.[14]

Experimental Protocol: General Procedure for a Suzuki Coupling with Poorly Soluble Substrates

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/DMF 10:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Diagram 2: Suzuki Coupling Troubleshooting

A Low Yield in Suzuki Coupling B Increase Reaction Temperature (e.g., to 100-120 °C) A->B C Change Solvent System (e.g., Dioxane, Toluene/DMF) A->C D Use a More Active Catalyst (e.g., Pd(SPhos) precatalyst) A->D E Consider Phase-Transfer Catalyst C->E

Caption: Troubleshooting for Suzuki reactions.

B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides.[15] The solubility of the aryl bromide is equally critical in this transformation.

FAQ 3: I am observing incomplete conversion in my Sonogashira reaction. What should I try?

Answer: Incomplete conversion in Sonogashira couplings of poorly soluble substrates is common.[16] The reaction often requires that all components, including the copper acetylide intermediate, are in solution for the catalytic cycle to proceed efficiently.

Troubleshooting Guide: Optimizing Sonogashira Couplings

1. Solvent and Base Selection:

  • Amine as Solvent/Base: Traditional Sonogashira conditions often use an amine like triethylamine or diisopropylamine as both the base and a co-solvent, which can aid in solubilizing the starting materials.[6]

  • Polar Aprotic Solvents: For particularly insoluble substrates, DMF or NMP can be effective solvents.[17]

  • Aqueous Conditions with Surfactants: For some systems, aqueous Sonogashira coupling using a surfactant can be a viable strategy to overcome solubility issues with lipophilic substrates.[6]

2. Copper-Free Conditions:

  • In some cases, the copper co-catalyst can lead to the formation of insoluble copper acetylide polymers. A copper-free Sonogashira protocol may provide a cleaner reaction profile if this is suspected.[18]

Experimental Protocol: General Procedure for a Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Heating and Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[19] The choice of solvent is particularly critical in this reaction as it must solubilize the aryl bromide, the amine, and the base.

FAQ 4: My Buchwald-Hartwig amination is not proceeding to completion. How can I improve it?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions, and poor solubility of the aryl bromide is a common obstacle.[20] The choice of solvent can dramatically influence the outcome.

Troubleshooting Guide: Optimizing Buchwald-Hartwig Aminations

1. Solvent Choice:

  • Toluene and Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig aminations and are often effective at elevated temperatures (80-110 °C).[5][21]

  • tert-Butanol: In some cases, t-BuOH can be a beneficial solvent or co-solvent, particularly when using sodium tert-butoxide as the base.

2. Base Selection:

  • The solubility of the base itself can be a factor. While sodium tert-butoxide is common, other bases like potassium phosphate or cesium carbonate may offer different solubility profiles for the reaction components.

3. Ligand Choice:

  • The use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos is often necessary for the amination of heteroaryl halides.[17] These ligands can promote the reaction even at lower concentrations of the dissolved substrate.

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 eq.).

  • Heating and Monitoring: Heat the reaction to the required temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.

Diagram 3: General Strategy for Poorly Soluble Substrates

A Reaction Failure with this compound B Confirm Reagent Purity and Inert Atmosphere A->B C Address Solubility: Increase Temperature B->C D Address Solubility: Screen Solvents/Co-solvents (Dioxane, DMF, NMP) B->D E Optimize Catalyst System: Use High-Activity Ligands (e.g., SPhos, XPhos) B->E F Successful Reaction C->F D->F E->F

References

Technical Support Center: Optimization of Heteroaryl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Heteroaryl Coupling. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex, often frustrating, challenges encountered in the lab. Heteroaromatic compounds are foundational in pharmaceuticals and materials science, yet their coupling reactions are notoriously sensitive to subtle changes in conditions.[1][2] This resource is structured as a series of troubleshooting guides and FAQs to directly address the specific issues you may be facing, explaining the chemical principles behind each recommendation.

Section 1: The Heart of the Reaction - Catalyst & Ligand Issues

The choice of palladium catalyst and, more critically, the phosphine ligand, is the single most important factor determining the success of a heteroaryl coupling reaction.[3] The ligand environment dictates the catalyst's stability, its activity towards oxidative addition, and the rate of reductive elimination.[4]

FAQ 1.1: My reaction shows no conversion. Where do I even begin to troubleshoot?

Answer: When facing a complete lack of reactivity, the issue almost always lies with the generation of the active Pd(0) catalyst or its immediate deactivation.

  • Check the Palladium Precursor: Ensure your palladium source is active. While common, sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species consistently.[5] Consider using pre-formed, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which generate the active L-Pd(0) complex more cleanly and efficiently.[3][6]

  • Suspect Catalyst Poisoning: Heteroatoms, particularly nitrogen and sulfur, are Lewis basic and can irreversibly bind to the palladium center, effectively poisoning the catalyst.[2][7] This is a primary challenge in heteroaryl couplings. If your substrate is a pyridine, imidazole, or thiazole, this is a likely culprit.

    • Solution: Employ more sterically hindered and electron-rich ligands.[4] Ligands like XPhos or t-BuXPhos create a bulky "pocket" around the palladium that can prevent the heteroaryl substrate from binding too tightly, while their electron-donating nature accelerates the desired catalytic cycle steps.[3][8]

Troubleshooting Guide 1.2: Low Yield and Slow Conversion

Issue: The reaction works, but the yield is poor, or it requires prolonged heating to achieve moderate conversion.

Causality: This classic symptom points to a slow step in the catalytic cycle, typically either oxidative addition of the heteroaryl halide or reductive elimination to form the product.

Diagnostic Workflow:

G start Low Yield / Slow Reaction q1 What is the nature of your heteroaryl halide? start->q1 a1 Electron-rich or Sterically Hindered (e.g., 2,6-disubstituted pyridine) q1->a1 a2 Electron-deficient (e.g., chloropyrimidine) q1->a2 sol1 Oxidative Addition is likely the rate-limiting step. a1->sol1 q2 Is the desired C-C or C-N bond sterically congested? a2->q2 sol1_act ACTION: Increase ligand steric bulk and electron-donating ability. Try Buchwald-type biarylphosphine ligands (XPhos, SPhos). sol1->sol1_act q2->sol1 No sol2 Reductive Elimination is likely the rate-limiting step. q2->sol2 Yes sol2_act ACTION: Use ligands with a large bite angle (e.g., Xantphos) or more rigid backbones to promote reductive elimination. sol2->sol2_act

Caption: Troubleshooting workflow for low-yield reactions.

FAQ 1.3: The reaction mixture turns black. What does this mean?

Answer: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[9] The active, soluble L-Pd(0) complex has aggregated into inactive, elemental palladium. This can be caused by:

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the Pd(0) intermediate.

  • High Temperatures: Excessive heat can promote ligand dissociation, leading to catalyst aggregation.

  • Wrong Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions or may not bind strongly enough to the palladium center.

Solution: Increase the ligand-to-palladium ratio (from 1.1:1 to 2:1, for example), reduce the reaction temperature, or switch to a more sterically demanding and strongly binding ligand.[3]

Section 2: The Supporting Cast - Solvents & Bases

The solvent and base are not passive components; they actively influence catalyst stability, substrate solubility, and the rates of key mechanistic steps.[10][11][12] Their choice is often interdependent.[9]

FAQ 2.1: How do I select the right solvent and base combination?

Answer: The optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the nature of your substrates.

  • For Suzuki-Miyaura Couplings: A combination of a non-polar aprotic solvent and an aqueous inorganic base is standard.[13]

    • Common Systems: Dioxane/H₂O with K₂CO₃ or K₃PO₄ is a versatile starting point.[9] Toluene/water with Cs₂CO₃ is also effective.[9]

    • Why it Works: The base activates the boronic acid to form a more nucleophilic boronate species, and the water is crucial for this step and helps solubilize the base.[14]

  • For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases in anhydrous, non-polar aprotic solvents are required.

    • Common Systems: Sodium tert-butoxide (NaOtBu) or LHMDS in toluene or dioxane are the most widely used combinations.[6][8]

    • Why it Works: A strong base is needed to deprotonate the amine (or amine-Pd complex) to generate the active amide nucleophile for reductive elimination.[15]

Troubleshooting Guide 2.2: Poor Solubility of Reagents

Issue: My heteroaryl starting material is poorly soluble in common non-polar solvents like toluene or dioxane.

Causality: Highly polar heterocyclic compounds often exhibit poor solubility in the very solvents that are optimal for the catalyst system.[2] This is a very common reason for failed reactions.[6]

Solutions:

  • Switch to a More Polar Solvent System: While non-polar solvents are often preferred, sometimes a compromise is necessary. Ethereal solvents like THF or CPME can be effective.[6] For some Suzuki reactions, polar aprotic solvents like DMF can be used, but be aware that the solvent can directly influence reaction selectivity and mechanism.[11][16]

  • Use a Co-Solvent: Adding a small amount of a more polar, miscible solvent like NMP or DMF to a primary solvent like dioxane can dramatically improve solubility without completely changing the reaction environment.

  • Employ Additives: For Suzuki reactions, the addition of trimethyl borate has been shown to enhance reaction rates by solubilizing boronate complexes in situ.[2]

Reaction Type Recommended Solvent/Base Pairs Key Considerations & References
Suzuki-Miyaura Dioxane/H₂O or THF/H₂O with K₃PO₄ or K₂CO₃A robust starting point for many systems. K₃PO₄ is often better for challenging substrates.[9][14]
Toluene with an anhydrous base (e.g., TMSOK)Useful for moisture-sensitive substrates susceptible to protodeboronation.[2]
Buchwald-Hartwig Toluene or Dioxane with NaOtBu or LHMDSThe gold standard. NaOtBu is a strong, sterically hindered base ideal for this transformation.[6][17]
Stille DMF or NMP (anhydrous)Often requires polar aprotic solvents and may benefit from additives like LiCl or Cu(I) salts.[18][19]

Table 1: Common Solvent and Base Combinations for Heteroaryl Coupling.

Section 3: Taming Unwanted Side Reactions

Side reactions are a primary source of low yields and complex purification challenges. Understanding their mechanisms is key to suppression.

Troubleshooting Guide 3.1: Diagnosing and Mitigating Common Side Reactions

Issue 1: Dehalogenation/Hydrodehalogenation

  • Observation: Your starting heteroaryl halide is consumed, but the main product is the corresponding heterocycle where the halogen has been replaced by a hydrogen atom.

  • Causality: This undesired reaction can occur through several pathways. In Suzuki couplings, it can be promoted by certain bases and impurities.[20] In some cases, water can be the hydrogen source.[21] It can also be a competing catalytic pathway, especially with highly active catalyst systems.[22][23]

  • Solutions:

    • Change the Halide: Bromo and chloro derivatives are often superior to iodo-substituted heteroaryls, as the latter have a higher propensity for dehalogenation.[20]

    • Modify the Base/Solvent: Use a milder base or ensure anhydrous conditions if water is suspected to be the proton source.

    • Reduce Reaction Time: Shorter reaction times can sometimes minimize the extent of this side reaction.[9]

Issue 2: Protodeboronation

  • Observation: In a Suzuki reaction, you recover the hydrocarbon corresponding to your boronic acid starting material.

  • Causality: This is a very common side reaction for heteroaryl boronic acids, where the C-B bond is cleaved by a proton source (often water) under aqueous basic conditions at elevated temperatures.[2][9]

  • Solutions:

    • Use Anhydrous Conditions: Employing a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) in a solvent like toluene can completely suppress this pathway.[2]

    • Use Boronic Esters or Trifluoroborates: Reagents like pinacol boronic esters (Bpin) or potassium aryltrifluoroborates are more stable and less prone to protodeboronation than the corresponding boronic acids.[24] MIDA boronates are another excellent option for the slow release of the boronic acid.[24]

Issue 3: Homocoupling

  • Observation: You observe significant formation of a symmetrical biaryl derived from the coupling of two molecules of your boronic acid (in Suzuki) or organostannane (in Stille).

  • Causality: This side reaction is often caused by the presence of oxygen, which can promote the homocoupling pathway.[9] In Stille reactions, it is a common side reaction that can proceed through multiple mechanisms.[25]

  • Solutions:

    • Thoroughly Degas: Ensure the reaction mixture is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the palladium catalyst.[9]

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[9]

G cluster_0 Desired Cross-Coupling cluster_1 Side Reactions a Het-X c Het-R a->c Pd Cat. d Het-H (Dehalogenation) a->d Base, H₂O b R-M b->c e R-H (Protodeboronation) b->e H₂O, Base f R-R (Homocoupling) b->f O₂

Caption: Desired vs. undesired reaction pathways.

Section 4: Advanced Optimization - Microwave Chemistry

For particularly challenging or slow couplings, microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields.

FAQ 4.1: When should I consider using microwave irradiation?

Answer: Microwave heating is an excellent option when conventional heating fails or requires excessively long reaction times (>12-24 hours). The rapid, uniform heating can overcome activation barriers for difficult substrates and dramatically reduce reaction times, often from hours to minutes.[26][27][28][29] It has been shown to be particularly effective for Suzuki couplings of challenging substrates like dichloropyrimidines, allowing for extremely low catalyst loadings (as low as 0.5 mol%).[30]

Protocol 4.2: General Method for Microwave-Assisted Suzuki Coupling

This is a representative protocol and must be optimized for your specific substrates.

  • Reagent Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/H₂O, 4:1, ~0.2 M). Seal the vial and thoroughly degas the mixture by sparging with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or a modern precatalyst at lower loading).

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Workup & Analysis: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product by LC-MS or ¹H NMR to determine conversion and yield.

References

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling: the undesired protodeboronation of boronic acids and their derivatives in Suzuki-Miyaura reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who seek to improve reaction yields, minimize byproduct formation, and enhance the robustness of their synthetic routes. Here, we move beyond simple procedural lists to explore the mechanistic underpinnings of this problematic side reaction and provide field-proven, actionable strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how do I identify it in my reaction?

A1: Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple arene or heteroarene byproduct, which can complicate purification.[1]

Identification: The most direct way to confirm protodeboronation is to analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., benzene from phenylboronic acid).[2] This will invariably be accompanied by a lower-than-expected yield of your target molecule and residual, unreacted aryl halide.

Q2: What are the primary mechanisms driving protodeboronation?

A2: Protodeboronation is not a single-pathway problem; its mechanism is highly dependent on the reaction pH and the structure of the boronic acid.[1]

  • Base-Catalyzed Pathway: Under the basic conditions typical for Suzuki coupling, the boronic acid [ArB(OH)₂] is in equilibrium with its more nucleophilic boronate form [ArB(OH)₃]⁻.[3] While this activation is essential for the desired transmetalation step, the boronate species is also more susceptible to protonolysis, where a proton source (often water) cleaves the C-B bond.[1][4] This pathway is particularly relevant for simple aromatic and alkyl boronic acids.

  • Acid-Catalyzed Pathway: Although less common under standard Suzuki conditions, protodeboronation can also be catalyzed by acid.[4] This involves protonation of the aromatic ring ipso to the boron group, followed by attack of water and cleavage of the C-B bond.

  • Zwitterionic Pathway (for Basic Heterocycles): Certain heteroaromatic boronic acids, like 2-pyridineboronic acid, exhibit unique instability. Near neutral pH, they can form a highly reactive zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[1] Counterintuitively, adding either strong acid or strong base can shift the equilibrium away from this zwitterion, slowing protodeboronation.[1]

Q3: Which types of boronic acids are most susceptible to this side reaction?

A3: The propensity for protodeboronation is highly substrate-dependent. Key trends include:

  • Heteroaromatic Boronic Acids: These are notoriously unstable, particularly π-deficient systems like 2-pyridylboronic acid and π-rich systems like furan and thiophene boronic acids.[2][5][6]

  • Electron-Deficient Arylboronic Acids: Aryl rings substituted with strong electron-withdrawing groups are more prone to protodeboronation.[7]

  • Vinyl and Cyclopropyl Boronic Acids: These classes of boronic acids are known to be inherently unstable and can readily decompose.

Q4: My reaction is plagued by protodeboronation. What is the most impactful change I can make?

A4: The single most effective strategy is often to replace the boronic acid with a more stable derivative .[7] This approach tackles the root cause—the inherent instability of the C-B bond under the reaction conditions. This is often referred to as a "slow-release" strategy, where a protected boronic acid derivative hydrolyzes in situ to generate a low, steady concentration of the active boronic acid, minimizing its residence time and thus the opportunity for decomposition.[1]

Troubleshooting Guide: Strategic Solutions to Minimize Protodeboronation

When facing significant protodeboronation, a systematic re-evaluation of your reaction parameters is critical. The goal is to accelerate the rate of the desired Suzuki coupling so that it decisively outpaces the undesired decomposition pathway.

Diagram 1: Troubleshooting Decision Tree

This flowchart provides a logical progression for diagnosing and solving protodeboronation issues.

G start High Protodeboronation Observed? reagent_stability Is the boronic acid known to be unstable (e.g., 2-pyridyl)? start->reagent_stability Yes optimize_conditions Focus on Reaction Kinetics: Accelerate Suzuki Coupling start->optimize_conditions No, but still an issue use_derivative Action: Switch to a more stable boron reagent (MIDA, Trifluoroborate, Pinacol Ester). reagent_stability->use_derivative Yes reagent_stability->optimize_conditions No base_check Re-evaluate Base optimize_conditions->base_check catalyst_check Optimize Catalyst System optimize_conditions->catalyst_check solvent_check Consider Solvent optimize_conditions->solvent_check temp_check Adjust Temperature optimize_conditions->temp_check base_action Switch to weaker, non-hydroxide base (K₃PO₄, K₂CO₃, CsF) base_check->base_action catalyst_action Use highly active catalyst/ligand (e.g., Buchwald ligands) to speed up transmetalation. catalyst_check->catalyst_action solvent_action Use anhydrous solvent to remove the primary proton source. solvent_check->solvent_action temp_action Lower temperature to slow decomposition. Monitor rate. temp_check->temp_action

Caption: A decision tree for troubleshooting protodeboronation.

Table 1: Comparative Impact of Reaction Parameters on Protodeboronation

This table summarizes the qualitative trends and the relative impact of adjusting various parameters to disfavor the protodeboronation side reaction.

ParameterChange to Minimize ProtodeboronationRelative ImpactRationale
Boron Reagent Boronic Acid → Pinacol Ester → MIDA Boronate / Trifluoroborate Very High Increases stability and allows for "slow release" of the active nucleophile, keeping its concentration low.[5][7]
Base Strong Base (e.g., NaOH, KOH) → Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)High Reduces the rate of base-catalyzed decomposition pathways. Weaker bases are less aggressive in promoting protonolysis.[1]
Catalyst System Standard Ligand (e.g., PPh₃) → Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos)High A more active catalyst accelerates the desired C-C coupling to outcompete the slower protodeboronation side reaction.[1]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O) → Anhydrous Solvent (e.g., Toluene, Anhydrous Dioxane)Medium-High Removes water, the primary proton source for the protodeboronation reaction.[8]
Temperature High (e.g., >100 °C) → Moderate (e.g., 60-80 °C)Medium Slows the rate of decomposition. The lowest temperature that affords a reasonable rate for the main reaction should be used.[2]
Diagram 2: Competing Catalytic Cycles

The Suzuki-Miyaura reaction is a race between the productive catalytic cycle and the off-cycle decomposition pathway of protodeboronation.

G cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Destructive Protodeboronation Pathway Pd0 Pd(0)Lₙ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII Ar¹-Pd(II)-X OA->PdII TM Transmetalation (with Ar²B(OH)₃⁻) PdII->TM PdII_Ar2 Ar¹-Pd(II)-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RE->Product BoronicAcid Ar²B(OH)₂ (Starting Material) Base Base (e.g., OH⁻) Boronate [Ar²B(OH)₃]⁻ (Activated Nucleophile) BoronicAcid->Boronate Activation Boronate->TM Enters Suzuki Cycle Proton Proton Source (H₂O) SideProduct Ar²-H (Side Product) Boronate->SideProduct Protonolysis (C-B Cleavage)

Caption: The desired Suzuki cycle competes with the protodeboronation pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for mitigating protodeboronation, focusing on the use of a stable MIDA boronate ester under anhydrous conditions.

Protocol 1: Synthesis of a 2-Pyridyl MIDA Boronate Ester

This protocol describes the conversion of a notoriously unstable boronic acid into its air-stable N-methyliminodiacetic acid (MIDA) boronate ester, a crucial first step for challenging couplings.[9]

Materials:

  • 2-Pyridylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-pyridylboronic acid (e.g., 1.23 g, 10.0 mmol) and N-methyliminodiacetic acid (1.54 g, 10.5 mmol).

  • Solvent Addition: Add toluene (e.g., 100 mL) to the flask.

  • Azeotropic Removal of Water: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water generated from the condensation reaction in the Dean-Stark trap.

  • Reaction Completion: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction mixture may become a thick slurry.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold toluene and then with pentane. Dry the resulting white, crystalline solid under high vacuum. The 2-pyridyl MIDA boronate is typically of high purity and can be used in the subsequent Suzuki coupling without further purification.

Diagram 3: Workflow for MIDA Boronate Strategy

G start Start with Unstable Boronic Acid (e.g., 2-Pyridylboronic Acid) synthesis Step 1: Synthesize MIDA Boronate (Condensation with MIDA, Azeotropic H₂O removal) start->synthesis purification Simple Filtration & Drying synthesis->purification stable_intermediate Bench-Stable, Crystalline MIDA Boronate purification->stable_intermediate suzuki_setup Step 2: Set up Suzuki Coupling (Anhydrous Solvent, K₃PO₄ base, Pd-catalyst, Aryl Halide) stable_intermediate->suzuki_setup slow_release Slow, In Situ Hydrolysis (Controlled release of Boronic Acid) suzuki_setup->slow_release coupling Efficient Suzuki Coupling (Transmetalation >> Protodeboronation) slow_release->coupling final_product High Yield of Desired Product coupling->final_product

Caption: Workflow for using a MIDA ester to prevent protodeboronation.

Protocol 2: Optimized Anhydrous Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is designed as a robust starting point for challenging couplings where protodeboronation is a major concern. All glassware should be oven- or flame-dried, and all reagents and solvents should be anhydrous.[8][10]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (from Protocol 1) (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4.4 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the 2-pyridyl MIDA boronate, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask with a rubber septum, then evacuate under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe (to achieve a final concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture in a pre-heated oil bath to the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

By implementing these informed strategies—from selecting the right boron reagent to fine-tuning reaction kinetics—researchers can effectively suppress protodeboronation, leading to more efficient, reliable, and successful Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Identification of Side-Products in the Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azaindole derivatives. As a bioisostere for indole, the 7-azaindole scaffold is a privileged structure in medicinal chemistry, crucial for developing novel therapeutics.[1][2][3][4] However, its synthesis is often challenging due to the electronic properties of the pyridine ring, leading to the formation of various side-products that can complicate purification and reduce yields.[1]

This guide provides in-depth, field-proven insights into identifying and mitigating common side-products encountered during the synthesis of these important molecules. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: General Troubleshooting & Initial Analysis

This section addresses broad questions that apply regardless of the specific synthetic route employed.

FAQ 1: My crude reaction mixture shows multiple spots on TLC and a complex ¹H NMR spectrum. Where do I begin the analysis?

This is a common starting point when a reaction does not proceed cleanly. A systematic approach is crucial to avoid confusion and efficiently identify the components.

Causality: A complex crude mixture indicates either incomplete conversion of starting materials, degradation, or the formation of one or more side-products. The electron-deficient nature of the pyridine ring in azaindole precursors often makes them susceptible to alternative reaction pathways compared to their indole counterparts.[1][5]

Troubleshooting Workflow:

  • Confirm Starting Material Consumption: First, use Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials. If starting materials are still present, the issue may be related to reaction kinetics (time, temperature) or catalyst activity.

  • Initial Characterization by LC-MS: Obtain an LC-MS of the crude mixture. This is the most powerful initial step. Look for mass peaks corresponding to:

    • Expected Product: M+H⁺

    • Starting Materials: Unreacted precursors.

    • Potential Side-Products: Common masses to check for are detailed in the route-specific sections below. Examples include dimerized products (2M+H⁺), solvent adducts (M+solvent+H⁺), or dehalogenated species (M-Halogen+H⁺).[6]

  • ¹H NMR Analysis: Even in a complex spectrum, look for characteristic peaks. For 7-azaindole derivatives, key signals include the N-H proton (typically a broad singlet >11 ppm) and the distinct doublet-doublet patterns of the pyridine ring protons.[7] Compare the integration of these signals to identify the relative ratios of the major components.

Workflow Diagram: General Troubleshooting Strategy

G start Complex Crude Reaction Mixture (Multiple TLC spots, Messy NMR) lcms Run Crude LC-MS Analysis start->lcms nmr Run Crude ¹H NMR start->nmr check_sm Identify Masses of Starting Materials (SMs) & Product (P) lcms->check_sm check_side Look for Unexpected Masses (e.g., Dimers, Dehalogenated Species) lcms->check_side compare_nmr Compare NMR to Known Spectra Identify Characteristic Peaks nmr->compare_nmr sm_present SMs Present? check_sm->sm_present side_present Unexpected Masses Found? check_side->side_present optimize Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity sm_present->optimize Yes purify Proceed to Purification (Column Chromatography) sm_present->purify No side_present->purify No characterize Isolate & Characterize Side-Products (See Route-Specific Sections) side_present->characterize Yes

Caption: A systematic workflow for the initial analysis of a complex reaction mixture.

Section 2: Route-Specific Side-Products & Troubleshooting

Side-product formation is highly dependent on the chosen synthetic route. This section details common issues associated with the most prevalent methods for synthesizing the 7-azaindole core.

Route A: Fischer Indole Synthesis

The Fischer synthesis, involving the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde, is a classic method. However, it is notoriously problematic for azaindoles due to the pyridine ring's electronics.[1][5][8]

Q1: My Fischer azaindole synthesis produced an isomer of my target product. How can I confirm its structure and prevent its formation?

Issue: Formation of regioisomers (e.g., 4- or 6-azaindoles instead of the desired 7-azaindole).

Causality: This occurs if the[7][7]-sigmatropic rearrangement step of the Fischer mechanism can proceed in multiple directions. For 7-azaindole synthesis starting from 2-pyridylhydrazine, the key rearrangement is generally directed. However, if substituted pyridylhydrazines are used, or if the ketone is unsymmetrical, isomeric products can arise.[9] The high activation energy and harsh conditions often required for the aza-Fischer reaction can promote these alternative pathways.[1]

Identification Protocol:

  • LC-MS Analysis: Regioisomers will have the identical mass. They may, however, have different retention times on a reverse-phase HPLC column.

  • NMR Spectroscopy (Key Technique):

    • ¹H NMR: The coupling constants and chemical shifts of the aromatic protons are highly diagnostic. The H4 and H6 protons of the 7-azaindole core typically appear as doublet of doublets, while the H5 proton is a triplet-like signal. Compare the observed spectrum to literature values for all possible isomers.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is definitive. For a 7-azaindole, a clear NOE correlation will be observed between the N-H proton of the pyrrole ring and the H6 proton on the pyridine ring. Other isomers will show different correlations.

Mitigation Strategies:

  • Choice of Acid Catalyst: Both Brønsted and Lewis acids are used. The choice can influence regioselectivity. A systematic screen of catalysts like polyphosphoric acid (PPA), H₂SO₄, and ZnCl₂ is recommended.[5]

  • Blocking Groups: If the ketone substrate is the source of ambiguity, consider using a symmetrical ketone or a ketone with a temporary blocking group to direct the cyclization.

  • Temperature Control: Use the lowest effective temperature to favor the thermodynamically preferred product and minimize side reactions.[5]

ParameterTypical ValuePotential Issue
Temperature 80 - 180 °CToo high can lead to tar formation and isomerization.[5]
Acid Catalyst PPA, H₂SO₄, ZnCl₂Catalyst choice can affect yield and regioselectivity.[5][8]
Solvent Acetic Acid, TolueneHigh-boiling point solvents are often necessary.
Route B: Palladium-Catalyzed Cross-Coupling Reactions

Modern syntheses of 7-azaindoles often rely on powerful Pd-catalyzed reactions like the Sonogashira or Buchwald-Hartwig couplings to build the core structure.[10][11] While efficient, these methods are prone to side-products related to the catalyst cycle.

Q2: In my Sonogashira coupling to form a 2-alkynyl-3-aminopyridine intermediate, I've isolated a significant amount of a high-molecular-weight side-product. What is it and how do I prevent it?

Issue: Homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[12][13]

Causality: The Sonogashira reaction employs a dual catalytic system of palladium and copper.[14][15] The role of the copper(I) co-catalyst is to form a copper(I) acetylide intermediate. Under aerobic conditions, this intermediate can undergo oxidative dimerization to form a symmetrical 1,3-diyne, which is the Glaser coupling side-product.[16][17][18] This side reaction consumes the alkyne, reducing the yield of the desired cross-coupled product.

Mechanism of Side-Product Formation:

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side-Reaction) Pd0 L₂Pd(0) Pd_add L₂Pd(II)(Ar)(X) Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans L₂Pd(II)(Ar)(C≡CR) Pd_add->Pd_trans Transmetalation (from Cu cycle) Product Ar-C≡CR Pd_trans->Product Reductive Elimination Cu_acetylide R-C≡C-Cu(I) Cu_acetylide->Pd_add To Transmetalation Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization (O₂, Base) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide Deprotonation Base Base, Cu(I) Cu_acetylielde Cu_acetylielde

Caption: Competing pathways in Sonogashira coupling leading to the desired product or the Glaser homocoupling side-product.

Identification Protocol:

  • LC-MS: The Glaser product will have a mass corresponding to (2 * Alkyne Mass - 2) + H⁺.

  • ¹H NMR: The homocoupled product is often symmetrical, leading to a simpler NMR spectrum than expected. The absence of signals from the aryl halide starting material is a key indicator.

  • ¹³C NMR: The presence of four distinct sp-hybridized carbon signals confirms the 1,3-diyne structure.

Mitigation Strategies:

  • Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and run the reaction under a strict nitrogen or argon atmosphere to exclude oxygen, the oxidant for the Glaser coupling.[18]

  • Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[14][19]

  • Amine Base Choice: The choice of amine base (e.g., triethylamine, diisopropylethylamine) can influence the rate of both the desired reaction and the side-reaction. Empirical optimization may be required.[15]

Q3: My Buchwald-Hartwig amination to form an N-aryl-7-azaindole is sluggish and I'm observing a side-product with a mass corresponding to the starting aryl halide minus the halogen. What's happening?

Issue: Hydrodehalogenation of the aryl halide starting material.

Causality: This side-reaction is common in palladium-catalyzed cross-couplings.[6] It can occur through several mechanisms, but a primary route involves a competing β-hydride elimination from a palladium-amide intermediate, or reaction of the palladium(0) species with trace water or other proton sources followed by reductive elimination. The electron-deficient nature of halopyridines can make them more susceptible to this pathway.

Identification Protocol:

  • LC-MS: The primary side-product will have a mass of (M-Halogen+H)⁺ relative to the aryl halide starting material.

  • GC-MS: If the hydrodehalogenated product is volatile, GC-MS is an excellent tool for its identification and quantification.

  • ¹H NMR: Look for the appearance of a new aromatic proton signal in the place where the halogen was located, often with a coupling pattern consistent with its neighbors.

Mitigation Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the desired reductive elimination over side-reactions.[20][21]

  • Base Selection: Use a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The choice of base can significantly impact the reaction outcome. Ensure the base is anhydrous.

  • Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware. Trace water can be a proton source for the hydrodehalogenation pathway.

  • Reaction Temperature: While these reactions often require heat, excessively high temperatures can promote catalyst degradation and side-reactions. Optimize the temperature to find a balance between reaction rate and selectivity.

ReactionCommon Side-ProductKey Mitigation Strategy
Sonogashira Coupling Alkyne Homocoupling (Glaser)Operate under a strict inert (N₂/Ar) atmosphere.[18]
Buchwald-Hartwig Amination HydrodehalogenationUse bulky, electron-rich phosphine ligands and anhydrous conditions.[21]
Suzuki Coupling Aryl Homocoupling (of Boronic Acid)Control stoichiometry carefully; ensure efficient transmetalation.
Heck Coupling Alkene IsomerizationChoose appropriate ligands and control reaction temperature.
Section 3: References
  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1313. --INVALID-LINK--

  • Alfa Chemistry. Glaser Coupling. --INVALID-LINK--

  • BenchChem. (2025). microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. --INVALID-LINK--

  • Garg, N. K., & Susick, R. B. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Central Science, 3(7), 691–697. --INVALID-LINK--

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. --INVALID-LINK--

  • SynArchive. Glaser-Hay Coupling. --INVALID-LINK--

  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. --INVALID-LINK--

  • PubMed. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. --INVALID-LINK--

  • PubMed. (2017). Discovery and Characterization of Novel Indole and 7-azaindole Derivatives as Inhibitors of β-amyloid-42 Aggregation for the Treatment of Alzheimer's Disease. --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. --INVALID-LINK--

  • PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. --INVALID-LINK--

  • Wikipedia. Glaser coupling. --INVALID-LINK--

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole. --INVALID-LINK--

  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of azaindoles. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. --INVALID-LINK--

  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. --INVALID-LINK--

  • ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--

  • ScienceDirect. (2015). Synthesis of Azaindoles. --INVALID-LINK--

  • Reddit. (2021). Problems with Fischer indole synthesis. --INVALID-LINK--

  • ResearchGate. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. --INVALID-LINK--

  • Wikipedia. Cross-coupling reaction. --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. --INVALID-LINK--

  • PharmaBlock. Azaindoles in Medicinal Chemistry. --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). --INVALID-LINK--

  • WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--

  • Wikipedia. Sonogashira coupling. --INVALID-LINK--

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • PubMed Central. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. --INVALID-LINK--

  • ResearchGate. (2020). Biological activity and material applications of 7-azaindole derivatives. --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • White Rose Research Online. (2017). Solvent effects in palladium catalysed cross-coupling reactions. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase and PDE4B Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics.[1] Furthermore, its unique electronic properties and hydrogen bonding capabilities have led to its exploration as an inhibitor of other key enzymes, such as phosphodiesterase 4B (PDE4B). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative look at how modifications at various positions influence their inhibitory potency and selectivity against different biological targets.

The 7-Azaindole Core: A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole and purine, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The nitrogen atom at position 7 is crucial for forming a key hydrogen bond with the hinge region of many protein kinases, a critical interaction for potent inhibition. The pyrrole nitrogen and the pyridine nitrogen work in concert to establish a bidentate hydrogen-bonding pattern that mimics the adenine portion of ATP.

I. Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them a prime target for therapeutic intervention.[2][3][4] Several studies have explored 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. While direct SAR studies on the 4-bromo-3-methyl core are limited, we can infer key relationships from closely related analogs.

SAR at the C3 and C4 Positions

The 3-bromo-4-methyl substitution pattern of the core molecule is significant. The methyl group at C3 likely provides favorable hydrophobic interactions within the ATP-binding pocket. The bromine at C4 serves as a crucial handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Sonogashira coupling, allowing for the exploration of a wide range of substituents.[3]

A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated for FGFR inhibitory activity. One notable compound from these studies, compound 4h , demonstrated potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[2][4]

Key Substitutions for Potent FGFR Inhibition

Based on the available literature for related 1H-pyrrolo[2,3-b]pyridine analogs, the following SAR trends for FGFR inhibition can be summarized:

  • C5 Position: Substitution at the C5 position with various aryl or heteroaryl groups is a common strategy to enhance potency and selectivity. The nature of this substituent is critical for interacting with the solvent-exposed region of the kinase domain.

  • N1 Position: The pyrrole nitrogen (N1) is often left unsubstituted to maintain the hydrogen-bonding interaction with the kinase hinge. However, in some cases, small alkyl substitutions are tolerated.

The following diagram illustrates the general SAR trends for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

SAR_FGFR cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Impact on FGFR Inhibition Core Core Scaffold C5 C5-Position (Aryl/Heteroaryl) Core->C5 Key for potency N1 N1-Position (H or small alkyl) Core->N1 H-bond interaction Potency Potency & Selectivity C5->Potency N1->Potency

Caption: General SAR for FGFR Inhibition.

II. Inhibition of Phosphodiesterase 4B (PDE4B)

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[5][6]

SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

In a reported series, the 1H-pyrrolo[2,3-b]pyridine core was held constant while substitutions were explored at the 2-carboxamide and the aryl portion attached to the pyrrole nitrogen.[5]

  • Amide Substitutions: The nature of the amide substituent at the C2 position significantly impacts potency and selectivity over the PDE4D isoform. Small, hydrophobic cyclic amines or fluorinated azetidines were found to be favorable. For instance, a 3,3-difluoroazetidine substituent led to a compound with an IC50 of 0.14 µM for PDE4B and 6-fold selectivity over PDE4D.[5]

  • Aryl Substitutions: The aryl group attached to the pyrrole nitrogen also plays a crucial role. Dichlorophenyl substitutions were found to be optimal in the initial series.

Comparative Data for PDE4B Inhibitors
Compound IDR1 (Aryl)R2 (Amide)PDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11h 3,4-dichlorophenyl3,3-difluoroazetidine0.146
11a 3,4-dichlorophenylcyclopropyl0.252.8
11b 3,4-dichlorophenylcyclobutyl0.183.3
11e 3,4-dichlorophenyl(tetrahydrofuran-3-yl)0.351.7

Data synthesized from ACS Med Chem Lett. 2020, 11 (10), 1848-1854.[5][6]

The following workflow outlines the general approach to SAR studies for these inhibitors.

SAR_Workflow_PDE4B start Start with 1H-pyrrolo[2,3-b]pyridine core synth Synthesize diverse 2-carboxamide library start->synth assay In vitro PDE4B/4D inhibition assays synth->assay sar Analyze SAR: - Amide hydrophobicity - Ring size assay->sar optimize Optimize lead compound for ADME properties sar->optimize

Caption: SAR Workflow for PDE4B Inhibitors.

III. Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagents (e.g., HTRF® KinEASE™-STK S1)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the enzyme solution (FGFR1 in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate according to the manufacturer's instructions for the detection reagents.

    • Measure the signal on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.

  • Cell Line: A cancer cell line with known FGFR pathway activation (e.g., a cell line with FGFR amplification or mutation).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure the signal on a luminometer.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for the development of potent and selective inhibitors of various therapeutically relevant enzymes. The SAR studies of its analogs reveal that fine-tuning of substituents at key positions of the 7-azaindole core is critical for achieving desired biological activity and selectivity. The bromine at the C4 position, in particular, offers a valuable synthetic handle for creating diverse libraries of compounds for further optimization. Future work in this area will likely focus on leveraging this scaffold to develop novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.

References

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth technical comparison of validated analytical methods for 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—are critically evaluated based on validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4] This document is intended to serve as a practical resource, explaining the causality behind experimental choices and providing illustrative data to guide laboratory-specific validation efforts.

Introduction: The Analytical Imperative

This compound is a substituted 7-azaindole, a scaffold of significant interest in medicinal chemistry. Accurate determination of its purity, stability, and concentration in various matrices is critical for process chemistry, quality control, and formulation development. The choice of an analytical method is not arbitrary; it is a strategic decision balancing sensitivity, specificity, throughput, and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay). A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring data integrity and regulatory compliance.[5][6]

This guide compares three common chromatographic techniques, outlining their validation pathways and performance characteristics. The presented data, while illustrative, is based on typical performance metrics for halogenated heterocyclic compounds of similar polarity and molecular weight.

The Validation Framework: A Self-Validating System

Method validation is a systematic process.[5] The core validation characteristics, as defined by ICH Q2(R1), ensure that an analytical procedure is reliable, reproducible, and accurate for its intended application.[1]

The relationship between these parameters forms a logical, self-validating framework. For instance, linearity underpins the range, while accuracy and precision are assessed across that range. Specificity is a prerequisite for all quantitative assessments.

Validation_Parameters cluster_0 Core Quantitative Validation cluster_1 Method Viability Specificity Specificity (Foundation) Linearity Linearity Specificity->Linearity is essential for Accuracy Accuracy Specificity->Accuracy ensures Precision Precision (Repeatability & Intermediate) Specificity->Precision ensures Range Range Linearity->Range defines Linearity->Accuracy impacts Range->Accuracy is tested across Range->Precision is tested across LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Robustness->Accuracy challenges Robustness->Precision challenges LOD Limit of Detection (LOD) LOD->LOQ

Caption: Interdependency of ICH Q2(R1) validation parameters.

Method Comparison: HPLC-UV vs. UPLC-MS/MS vs. GC-MS

The selection of an optimal analytical technique depends on the specific analytical challenge. Is the goal a high-throughput purity assay of the bulk drug substance, or the ultra-trace quantification of the compound in a complex matrix like plasma?

Method Principle Primary Strengths Primary Limitations Typical Application
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, cost-effective, widely available, good for high-concentration assays.Limited sensitivity and specificity (co-elution can be an issue).Assay and purity of drug substance, content uniformity.
UPLC-MS/MS High-resolution separation coupled with highly specific mass-based detection.Exceptional sensitivity and specificity, structural confirmation.Higher cost and complexity, potential for matrix effects.Impurity profiling, bioanalysis (pharmacokinetics), metabolite identification.[7][8][9][10][11]
GC-MS Separation of volatile compounds followed by mass-based detection.Excellent for volatile/semi-volatile compounds, high resolving power.Requires analyte to be thermally stable and volatile (or derivatized).Residual solvent analysis, analysis of volatile impurities.[12][13][14][15]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the workhorse of most pharmaceutical quality control labs. For a chromophoric molecule like this compound, it offers a straightforward approach for assay and impurity determination.

  • Chromatographic System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 275 nm).

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Prepare stock solutions in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) and dilute to the desired concentration range.

Parameter Methodology Acceptance Criteria Illustrative Result
Specificity Forced degradation (acid, base, peroxide, heat, light).[16][17][18] Peak purity analysis of the analyte peak.Analyte peak is resolved from all degradants and placebo peaks (Resolution > 2). Peak purity index > 0.995.[19][20]Pass. No interference observed.
Linearity & Range Five concentrations from 80% to 120% of the nominal assay concentration.[1][21][22]Correlation coefficient (r²) ≥ 0.999. Y-intercept close to zero.r² = 0.9998. Range: 0.08 - 0.12 mg/mL.
Accuracy Analysis of 9 samples across 3 concentrations (80%, 100%, 120%), prepared by spiking.[23][24]Mean recovery of 98.0% - 102.0%.[6][24]99.5% - 101.2% recovery.
Precision Repeatability: 6 replicate injections of 100% concentration. Intermediate: Different analyst, different day.RSD ≤ 2.0%.[2][6]Repeatability RSD = 0.8%. Intermediate RSD = 1.3%.
Robustness Deliberate variation of flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).[25][26][27]System suitability passes. RSD of results remains ≤ 2.0%.Pass. No significant impact on results.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity, such as quantifying trace-level impurities or analyzing samples from biological matrices, UPLC-MS/MS is the superior choice. The specificity is derived from both the chromatographic retention time and the unique mass-to-charge (m/z) transitions of the parent and fragment ions.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A fast gradient of Acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. The specific precursor ion and product ion transitions for the analyte and its impurities would be optimized.

  • Injection Volume: 2 µL.

Parameter Methodology Acceptance Criteria Illustrative Result
Specificity Analyze blank matrix and matrix spiked with analyte and potential interferences. Monitor specific MRM transitions.No interfering peaks at the retention time of the analyte in the specific MRM channel.Pass. Method is highly specific.
Linearity & Range Eight concentrations from LOQ to 1000 ng/mL.Correlation coefficient (r²) ≥ 0.995.r² = 0.998. Range: 0.5 - 1000 ng/mL.
Accuracy Analysis of spiked matrix samples (Quality Controls) at low, mid, and high concentrations.Mean recovery of 85.0% - 115.0% (trace level).92.7% - 108.5% recovery.
Precision Repeatability & Intermediate: Analysis of QC samples (low, mid, high) in replicates (n=6) on different days.RSD ≤ 15% (≤ 20% at LOQ).Repeatability RSD < 8%. Intermediate RSD < 11%.
LOD & LOQ Signal-to-noise ratio (S/N) determination.LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with acceptable precision & accuracy.[4]LOD: 0.15 ng/mL. LOQ: 0.5 ng/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less commonly used for non-volatile APIs but is an excellent choice for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process. Given the structure of this compound, it possesses sufficient volatility and thermal stability to be amenable to GC analysis.

  • Chromatographic System: GC system with a capillary column, coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 270°C (Splitless mode).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.

Parameter Methodology Acceptance Criteria Illustrative Result
Specificity Analysis of spiked samples. Confirmation by retention time and mass spectrum matching.No co-eluting peaks with target analytes. Mass spectral library match > 80%.Pass. Good resolution and spectral confirmation.
Linearity & Range Five concentrations covering the expected impurity range (e.g., 1 to 100 µg/mL).Correlation coefficient (r²) ≥ 0.995.r² = 0.997. Range: 1 - 100 µg/mL.
Accuracy Spiked recovery at three levels.Mean recovery of 90.0% - 110.0%.94.1% - 106.3% recovery.
Precision Repeatability: 6 replicate injections of a mid-level standard.RSD ≤ 10%.Repeatability RSD = 5.8%.
LOD & LOQ Signal-to-noise ratio (S/N) on the primary quantifying ion.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.LOD: 0.3 µg/mL. LOQ: 1.0 µg/mL.

Workflow Visualization

The general workflow for developing and validating any of these chromatographic methods follows a logical progression from initial development to the final validation report.

Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Execution (per ICH Q2) cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase/Gas, Temp) Opt Method Optimization (Peak Shape, Resolution, Runtime) Dev->Opt SST System Suitability Test (SST) Development Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Robust Robustness Prec->Robust LOQ LOD / LOQ Robust->LOQ Report Validation Report (Summarize Data) LOQ->Report SOP Final Method SOP Report->SOP

Caption: General workflow for analytical method validation.

Conclusion and Recommendations

The choice of analytical methodology for this compound must be aligned with the intended purpose of the analysis.

  • For routine QC testing of the bulk substance (assay, purity), a validated HPLC-UV method is robust, cost-effective, and fit for purpose. It provides the necessary performance characteristics to ensure product quality with well-established technology.

  • For trace-level impurity quantification, analysis in complex biological matrices, or when definitive identification is required, UPLC-MS/MS is the method of choice. Its superior sensitivity and specificity justify the increased operational complexity and cost.

  • GC-MS should be considered as a complementary technique, specifically for the analysis of potential volatile or semi-volatile impurities originating from the synthetic route.

Ultimately, a comprehensive analytical control strategy may involve more than one of these techniques. An HPLC-UV method could be used for the main assay, while a GC-MS method is validated for specific volatile impurities, and a UPLC-MS/MS method is developed for characterizing degradation products found during stability studies. Each method, however, must be rigorously validated according to established guidelines to ensure the generation of trustworthy and reliable data, underpinning the entire drug development process.

References

comparative analysis of different palladium catalysts for 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged pharmacophore, integral to the structure of numerous therapeutic agents due to its unique electronic properties and its capacity for crucial hydrogen bonding interactions. The strategic functionalization of this bicyclic heterocycle is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for achieving this, offering a breadth of methodologies for C-N, C-C, and C-H bond formation.

This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of 7-azaindole. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to provide researchers, scientists, and drug development professionals with a practical framework for navigating this critical area of synthetic chemistry.

The Challenge of 7-Azaindole Functionalization

The 7-azaindole nucleus presents a unique set of challenges for the synthetic chemist. The electron-deficient nature of the pyridine ring can deactivate the system towards certain electrophilic substitutions, while the acidic N-H proton of the pyrrole ring can interfere with many organometallic catalysts. Consequently, the choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to achieving high yields and selectivity.

C-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing substituents is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The Buchwald-Hartwig amination has proven to be a powerful tool for the C-N functionalization of halo-7-azaindoles.

Comparative Analysis of Catalyst Systems for C-N Coupling

The choice of ligand is critical in the Buchwald-Hartwig amination of 7-azaindoles, especially when dealing with the unprotected N-H group. Modern bulky, electron-rich phosphine ligands have revolutionized this transformation.

Catalyst SystemSubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XantphosN-Benzyl-4-bromo-7-azaindoleBenzylamineCs₂CO₃Dioxane100392[1]
BrettPhos Palladacycle / BrettPhos2-Chloro-7-azaindoleDiphenylamineLiHMDSTHF651660[2]
RuPhos Palladacycle / RuPhos4-Chloro-7-azaindoleN-MethylpiperazineLiHMDSTHFRT0.594[3]

Key Insights:

  • For N-protected 7-azaindoles , traditional catalyst systems such as Pd(OAc)₂ with wide bite-angle ligands like Xantphos provide excellent yields.[1] The N-protection circumvents the issue of the acidic proton.

  • For unprotected 7-azaindoles , the use of highly active palladacycle precatalysts in combination with sterically hindered biarylphosphine ligands like BrettPhos and RuPhos is often essential.[2][3] These systems are capable of facilitating the catalytic cycle at lower temperatures and are more tolerant of the free N-H group. The use of a strong, non-nucleophilic base like LiHMDS is also crucial in these cases to deprotonate the amine and the azaindole N-H without interfering with the catalyst.

Catalytic Cycle for Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the halo-7-azaindole, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex (L2)Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amido_Complex [(L2)Pd(II)(Ar)(HNR'R'')]X Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of halo-7-azaindoles.

C-C Bond Formation: Suzuki, Sonogashira, and Heck Couplings

The formation of new carbon-carbon bonds at the 7-azaindole core is fundamental for extending the molecular framework and introducing diverse substituents. The Suzuki-Miyaura, Sonogashira, and Heck reactions are the workhorses for these transformations.

Comparative Analysis of Catalyst Systems for C-C Coupling
ReactionCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Suzuki Pd₂(dba)₃ / SPhos6-Chloro-3-iodo-1-methyl-7-azaindoleArylboronic acidCs₂CO₃Toluene/Ethanol110up to 93[4]
Sonogashira PdCl₂(PPh₃)₂ / CuI2-Amino-3-iodopyridineTerminal AlkyneEt₃NDMFRT - 65High[5][6]
Heck Pd(OAc)₂ / P(o-tol)₃4-Iodo-1-acetyl-7-azaindoleMethyl acrylateNEt₃DMF8083 (total)[7]

Key Insights:

  • Suzuki-Miyaura Coupling: This reaction is highly effective for creating aryl-aryl bonds. The choice of ligand is crucial for achieving high turnover numbers. SPhos, a bulky biarylphosphine ligand, has shown excellent performance in the coupling of chloro- and iodo-7-azaindoles with various arylboronic acids.[4]

  • Sonogashira Coupling: This is the premier method for introducing alkyne moieties. The classic PdCl₂(PPh₃)₂/CuI system remains highly effective, often proceeding at room temperature.[5][6] This reaction is frequently used as a key step in the synthesis of the 7-azaindole core itself from aminopyridines.[6]

  • Heck Coupling: For the formation of C-C bonds with alkenes, the Heck reaction is a valuable tool. A simple catalyst system of Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ can be effective, although the regioselectivity can be influenced by the choice of base.[7]

Catalytic Cycles for C-C Coupling Reactions

The mechanisms for these palladium-catalyzed C-C coupling reactions share common fundamental steps of oxidative addition and reductive elimination, with the key difference being the nature of the transmetalation or carbopalladation step.

Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex (L2)Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OR')₂ (Base) Diorganopalladium_Complex (L2)Pd(II)(Ar)(R) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of halo-7-azaindoles.

Sonogashira Coupling

Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex (L2)Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkynylpalladium_Complex (L2)Pd(II)(Ar)(C≡CR) Transmetalation->Alkynylpalladium_Complex Reductive_Elimination Reductive Elimination Alkynylpalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡CR (Base) Copper_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation to Pd(II) Complex

Caption: Catalytic cycle for the Sonogashira coupling of halo-7-azaindoles.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as an attractive alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the 7-azaindole core. Palladium catalysis has been at the forefront of this revolution.

Catalyst Systems for C-H Arylation

A palladium-catalyzed regioselective C-2 arylation of 7-azaindoles with arenes has been developed, offering a streamlined route to valuable biaryl structures.[8]

Catalyst SystemSubstrateCoupling PartnerAdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂7-AzaindoleBenzeneAg₂CO₃TFA10085[8]
Pd(OAc)₂1-Methyl-7-azaindoleBenzeneAg₂CO₃TFA10092[8]

Key Insights:

  • The C-H arylation of 7-azaindoles can be achieved with a relatively simple Pd(OAc)₂ catalyst.

  • An oxidant, such as silver carbonate (Ag₂CO₃), is typically required to regenerate the active Pd(II) catalyst.

  • The reaction often requires an acidic medium, such as trifluoroacetic acid (TFA), which can play a crucial role in promoting the C-H activation step and achieving high selectivity.[8]

Proposed Mechanism for C-H Arylation

The mechanism of palladium-catalyzed C-H arylation is more complex and can proceed through various pathways. A common proposal involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a ligand or an additive.

C-H Arylation Workflow 7-Azaindole 7-Azaindole CH_Activation C-H Activation (CMD) 7-Azaindole->CH_Activation Pd(II)_Catalyst Pd(II)_Catalyst Pd(II)_Catalyst->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Coupling Coupling with Arene Palladacycle->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Arylated_Product C-2 Arylated 7-Azaindole Reductive_Elimination->Arylated_Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Reoxidation Reoxidation (Oxidant) Pd(0)->Reoxidation Reoxidation->Pd(II)_Catalyst Catalyst Regeneration

Caption: A simplified workflow for the palladium-catalyzed C-H arylation of 7-azaindole.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole

This protocol is adapted from Henderson et al.[3]

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add 4-chloro-7-azaindole (0.5 mmol), RuPhos (1 mol %), and the RuPhos palladacycle precatalyst (1 mol %).

  • Inert Atmosphere: Cap the vial with a septum and purge with argon for 10 minutes.

  • Reagent Addition: Add the amine (0.6 mmol) followed by a solution of LiHMDS in THF (1.2 mmol, 1 M).

  • Reaction: Stir the mixture at room temperature for the specified time (e.g., 30 minutes).

  • Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Protocol for Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-7-azaindole

This protocol is adapted from Laha et al.[4]

  • Reaction Setup: In a reaction tube, combine 6-chloro-3-iodo-1-methyl-7-azaindole (1.0 equiv), the arylboronic acid (1.1 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and ethanol (1:1).

  • First Coupling: Stir the reaction mixture at 60 °C until the starting material is consumed.

  • Second Coupling: Add a second portion of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %), and increase the temperature to 110 °C to facilitate the coupling at the chloride position.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Conclusion

The palladium-catalyzed functionalization of 7-azaindole is a rich and evolving field. The choice of the optimal catalyst system is highly dependent on the nature of the desired transformation, the position to be functionalized, and the presence or absence of protecting groups. For C-N bond formation on unprotected 7-azaindoles, advanced palladacycle precatalysts with bulky biarylphosphine ligands have proven to be superior. For C-C bond formation, a range of well-established palladium catalysts can be successfully employed, with ligand choice being key to optimizing reactivity. The advent of direct C-H functionalization offers a more atom-economical approach, simplifying synthetic sequences. By understanding the interplay between the catalyst, ligand, substrate, and reaction conditions, researchers can effectively harness the power of palladium catalysis to synthesize novel 7-azaindole derivatives for the advancement of drug discovery and development.

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a therapeutic compound from laboratory bench to clinical application is a rigorous process of validation, where promising in vitro results must translate into tangible in vivo efficacy. This guide provides a technical comparison of the evaluation methodologies for compounds derived from the 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic structure in modern drug discovery. We will explore the critical transition from controlled, single-variable experiments to the complex, multi-faceted environment of a living organism, using derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) pathway as a central case study.

The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Targeted Therapy

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[1][2][3] The specific functionalization with a bromo group at the 4-position and a methyl group at the 3-position provides key reactive handles for synthetic elaboration, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Derivatives of this scaffold have shown significant promise as inhibitors of therapeutically relevant targets, particularly the FGFR family of receptor tyrosine kinases.[1][3] Abnormal FGFR signaling, driven by gene amplification, fusions, or mutations, is a known driver in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3]

The Critical Juncture: From Petri Dish to Preclinical Models

The evaluation of a new chemical entity is a stepwise process designed to filter candidates, ensuring that only the most promising compounds advance to more complex and costly stages.[4] A compound's success hinges on translating its performance from a simplified in vitro system to a physiologically complete in vivo model.

  • In Vitro Evaluation : These experiments are conducted in a controlled, artificial environment, such as a test tube or a culture dish. They are indispensable for initial screening, determining direct target engagement, and elucidating the mechanism of action.[5] Key advantages include high throughput, lower cost, and the ability to isolate specific biological variables. However, they lack the systemic complexity of a living organism, providing no information on a drug's absorption, distribution, metabolism, excretion (ADME), or off-target toxicity.[5]

  • In Vivo Evaluation : These studies are performed in living organisms, typically animal models like mice.[4] They are essential for assessing the overall therapeutic potential of a drug candidate, including its safety, toxicity, and efficacy within a complex physiological system.[6] While many compounds may show high potency in vitro, a large number fail at the in vivo stage due to poor pharmacokinetics or unforeseen toxicities.[6]

The following workflow illustrates the standard progression in drug discovery, emphasizing the transition from in vitro to in vivo assessment.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Inhibition) Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->Cellular Confirms cell permeability & target engagement PK Pharmacokinetic (PK) Studies (ADME Profiling) Cellular->PK Promising cellular potency warrants in vivo testing Efficacy Efficacy Studies (e.g., Tumor Xenograft Models) PK->Efficacy Determines dosing regimen Toxicity Toxicology Studies (Maximum Tolerated Dose) Efficacy->Toxicity Evaluates therapeutic window lead lead Efficacy->lead Identifies Lead Candidate start Scaffold-Derived Compound Library start->Biochemical

Caption: Standard drug discovery workflow from in vitro to in vivo evaluation.

Case Study: An FGFR Inhibitor Derived from 1H-pyrrolo[2,3-b]pyridine

Let's consider a hypothetical derivative, Compound 4h , based on published research on this scaffold as an FGFR inhibitor.[1][3]

In Vitro Efficacy Profile of Compound 4h

The initial evaluation aims to answer two questions: Does the compound hit its intended target? And does this interaction translate to a desired effect in cancer cells?

A. Biochemical Kinase Assays

These cell-free assays measure the direct inhibitory effect of a compound on isolated, purified kinase enzymes. This is the cleanest way to determine potency and selectivity against the target.[7][8]

Table 1: In Vitro Biochemical Inhibitory Activity of Compound 4h

Target Kinase IC₅₀ (nM)¹
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

¹IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. Data is representative based on published findings for this class of compounds.[3]

These results demonstrate that Compound 4h is a potent, pan-FGFR inhibitor with significant activity against isoforms 1, 2, and 3, and weaker activity against isoform 4. This profile is promising for cancers driven by the first three isoforms.

B. Cellular Proliferation and Mechanistic Assays

Next, the compound is tested on cancer cell lines that are known to have aberrant FGFR signaling. This confirms that the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and exert a biological effect.

Table 2: In Vitro Cellular Activity of Compound 4h

Cell Line Cancer Type IC₅₀ (µM)²
4T1 (Breast) Breast Cancer 0.5
SNU-16 (Gastric) Gastric Cancer 0.8
HCT116 (Colon) Colon Cancer >10

²IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure. Data is representative.[1]

The potent activity against the 4T1 and SNU-16 cell lines, which are sensitive to FGFR inhibition, and the lack of activity against HCT116 (not FGFR-dependent) suggest on-target activity. Further assays would confirm that Compound 4h induces apoptosis (programmed cell death) and inhibits cell migration and invasion in sensitive cell lines.[1]

The following diagram illustrates the targeted signaling pathway.

path cluster_cell Cancer Cell cluster_pathways Downstream Signaling FGFR FGFR (Receptor Tyrosine Kinase) RAS RAS-MEK-ERK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation PLCg->Proliferation Compound Compound 4h (Pyrrolo[2,3-b]pyridine derivative) Compound->FGFR Inhibition FGF FGF Ligand FGF->FGFR Activation

Caption: Inhibition of the FGFR signaling cascade by a pyrrolo[2,3-b]pyridine derivative.
In Vivo Efficacy Profile of Compound 4h

With strong in vitro data, Compound 4h advances to in vivo testing to assess its real-world therapeutic potential.

A. Pharmacokinetic (PK) Studies

Before testing for efficacy, the drug's ADME properties are determined in rats or mice. This is crucial for establishing an appropriate dosing schedule that will maintain a therapeutic concentration of the drug in the bloodstream.[9]

Table 3: Representative In Vivo Pharmacokinetic Properties of Compound 4h (Oral Administration)

Parameter Value Description
Cₘₐₓ (ng/mL) 1500 ± 350 Maximum observed plasma concentration.
Tₘₐₓ (h) 2.0 Time to reach Cₘₐₓ.
t₁/₂ (h) 4.5 ± 0.3 Elimination half-life.[9]
Bioavailability (F%) 45% Fraction of the oral dose that reaches systemic circulation.

Data is hypothetical but representative for a viable oral drug candidate.

A half-life of 4.5 hours and 45% oral bioavailability suggest that the compound is suitable for once or twice daily oral dosing in subsequent efficacy studies.

B. Tumor Xenograft Efficacy Study

This is the gold standard for preclinical evaluation of anticancer agents.[4][5] Human tumor cells (e.g., 4T1 breast cancer cells) are implanted into immunodeficient mice. Once tumors are established, mice are treated with Compound 4h, a vehicle control, or a standard-of-care drug.

Table 4: Representative In Vivo Antitumor Efficacy in a 4T1 Xenograft Model

Treatment Group (Oral, Daily) Tumor Growth Inhibition (TGI) at Day 21 Change in Body Weight
Vehicle Control 0% (Baseline) +2%
Compound 4h (50 mg/kg) 75% -3%
Paclitaxel (10 mg/kg, i.v.) 82% -8%

TGI is calculated as the percentage difference in mean tumor volume between treated and vehicle groups. Body weight change is a general indicator of toxicity.[9]

The results show that Compound 4h significantly inhibits tumor growth in vivo, comparable to the standard chemotherapy agent paclitaxel.[9] The minimal impact on body weight suggests the compound is well-tolerated at an efficacious dose, indicating a favorable therapeutic window.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. Below are standardized protocols for key assays discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the IC₅₀ of a compound against a purified kinase.

  • Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 0.01% BSA, pH 7.5). Serially dilute the test compound (e.g., Compound 4h) in DMSO, then further in the reaction buffer.

  • Reaction Setup : In a 96-well plate, add 10 µL of diluted compound, 20 µL of a solution containing the substrate peptide and purified FGFR1 enzyme, and allow to incubate for 10 minutes at room temperature.

  • Initiation : Start the kinase reaction by adding 20 µL of an ATP solution containing [γ-³³P]ATP (radioactive ATP). The final ATP concentration should be at or near the Kₘ for the enzyme to ensure comparability.[7]

  • Incubation : Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination : Stop the reaction by adding 40 µL of 3% phosphoric acid.

  • Detection : Transfer 25 µL of the reaction mixture onto a P30 filtermat. Wash the mat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

  • Quantification : Dry the filtermat and measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition relative to a DMSO (vehicle) control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of a compound in a mouse model.

  • Cell Implantation : Subcutaneously inject 5 x 10⁶ 4T1 human breast cancer cells (resuspended in Matrigel) into the right flank of 6-week-old female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth Monitoring : Allow tumors to grow. Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Randomization : When mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), such as:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) daily.

    • Group 2: Compound 4h (50 mg/kg), p.o. daily.

    • Group 3: Positive control (e.g., Paclitaxel, 10 mg/kg), administered intravenously (i.v.) twice weekly.

  • Treatment and Monitoring : Administer the treatments for a defined period (e.g., 21 days). Monitor tumor volume and animal body weight every 2-3 days as a measure of general health.[9]

  • Endpoint : At the end of the study, euthanize the mice. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

The successful development of compounds from the this compound scaffold, like any therapeutic agent, relies on a methodical and logical progression from in vitro characterization to in vivo validation. While in vitro assays are powerful tools for identifying potent molecules and understanding their mechanism of action, they are merely the first step. The true measure of a drug's potential is its ability to perform within the complex and dynamic environment of a living system. The case study of an FGFR inhibitor demonstrates that a compound must possess not only high target potency but also favorable pharmacokinetic properties and an acceptable safety profile to achieve meaningful antitumor efficacy in vivo. This comprehensive, dual-pronged approach is fundamental to translating promising chemistry into life-saving medicine.

References

A Comparative Guide to the Biological Activities of Pyrrolo[3,4-c]pyridine and Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Among the diverse array of nitrogen-containing bicyclic systems, the pyrrolopyridines, also known as azaindoles, have emerged as "privileged structures" due to their versatile biological activities. This guide provides an in-depth, objective comparison of two prominent isomeric scaffolds: pyrrolo[3,4-c]pyridine and pyrrolo[2,3-b]pyridine. Our analysis is grounded in experimental data to empower you with the insights needed for rational drug design.

The Structural Nuances: A Tale of Two Isomers

The fundamental difference between pyrrolo[3,4-c]pyridine and pyrrolo[2,3-b]pyridine lies in the fusion of the pyrrole and pyridine rings, which significantly influences their three-dimensional shape, electronic properties, and, consequently, their interaction with biological targets.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold is a bioisostere of indole and can mimic purine bases, making it an exceptional hinge-binding motif for a multitude of protein kinases. This structural feature has been extensively exploited in the development of kinase inhibitors.

  • Pyrrolo[3,4-c]pyridine: This isomer presents a different spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors. This unique geometry allows it to interact with a distinct set of biological targets, often leading to a different pharmacological profile compared to its 7-azaindole counterpart.[1][2]

Comparative Analysis of Biological Activities

While a direct head-to-head comparison of the two scaffolds in a single study is rare, a comprehensive review of the literature allows for a comparative analysis of their activities across various therapeutic areas.

Anticancer and Kinase Inhibition Activity

The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the realm of oncology, with several FDA-approved drugs in its lineage.[3] In contrast, pyrrolo[3,4-c]pyridine derivatives have also demonstrated promising, albeit less explored, anticancer potential.

Table 1: Comparison of Anticancer and Kinase Inhibition Activities

Biological Target/ActivityPyrrolo[3,4-c]pyridine DerivativesPyrrolo[2,3-b]pyridine (7-Azaindole) DerivativesKey Findings & Rationale
Cytotoxicity Moderate cytotoxicity against ovarian and breast cancer cell lines.[1] Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione showed IC50 values of 19–29 µg/mL.[1]Potent cytotoxic agents against a wide range of human cancer cell lines.[4] Meriolins (derivatives) are highly cytotoxic in lymphoma and leukemia cell lines.[5]The 7-azaindole scaffold's ability to act as a kinase hinge-binder often translates to potent, broad-spectrum antiproliferative activity.
B-RAF Inhibition Not widely reported as a primary target.Vemurafenib (FDA-approved) is a potent inhibitor of B-RAF V600E mutant kinase.[3] Novel derivatives show IC50 values as low as 0.080 µM.[4]The specific geometry of the 7-azaindole core is highly complementary to the ATP-binding pocket of B-RAF, a key kinase in the MAPK/ERK pathway.
FGFR Inhibition Not a primary focus in reported studies.A series of derivatives showed potent activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively, for compound 4h .[6]The pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for designing selective inhibitors of various receptor tyrosine kinases.
GSK-3β Inhibition Not extensively studied for this target.Potent inhibitors with IC50 values in the nanomolar range (e.g., 0.22 nM for compound 41 ), showing potential for Alzheimer's disease treatment.[7]This highlights the adaptability of the 7-azaindole scaffold for targeting kinases involved in neurodegenerative diseases.
Other Kinases Derivatives have shown inhibitory effects on NAMPT.[1]Pexidartinib (FDA-approved) inhibits CSF-1R.[3] Derivatives have also been developed as inhibitors of CDK8, IKKα, and TrkA.[3][8][9]The pyrrolo[2,3-b]pyridine core is a proven platform for developing a wide array of kinase inhibitors for various therapeutic indications.
Activity in the Central Nervous System

Both scaffolds have been investigated for their effects on the central nervous system, albeit with different primary outcomes.

Table 2: Comparison of CNS Activities

Biological ActivityPyrrolo[3,4-c]pyridine DerivativesPyrrolo[2,3-b]pyridine (7-Azaindole) DerivativesKey Findings & Rationale
Analgesic & Sedative Extensively studied for these properties, with some derivatives showing significant sedative effects at low doses (1/80 of LD50).[1]Not a primary area of investigation.The unique structure of pyrrolo[3,4-c]pyridines likely interacts with CNS receptors responsible for sedation and analgesia.
Neurodegenerative Diseases Less explored in this context.Potent GSK-3β inhibitors are being developed for Alzheimer's disease.[7]The kinase-inhibiting potential of 7-azaindoles is being leveraged to target pathways implicated in neurodegeneration.
Antimicrobial and Antiviral Activities

The pyrrolopyridine core is also a source of potent antimicrobial and antiviral agents.

Table 3: Comparison of Antimicrobial and Antiviral Activities

Biological ActivityPyrrolo[3,4-c]pyridine DerivativesPyrrolo[2,3-b]pyridine (7-Azaindole) DerivativesKey Findings & Rationale
Antimycobacterial Derivatives have shown activity against Mycobacterium tuberculosis by inhibiting InhA.[1]Less commonly reported for this specific activity.The structural features of certain pyrrolo[3,4-c]pyridine derivatives appear to be well-suited for inhibiting key enzymes in mycobacterial fatty acid synthesis.
Antifungal Not a primary focus.Derivatives exhibit considerable fungicidal activity against Pyricularia oryzae, the fungus causing rice blast.[10]This suggests potential applications in agrochemicals and as antifungal therapeutics.
Antibacterial Limited reports.Some derivatives have shown inhibitory activity against E. coli and B. spizizenii.[11]The 7-azaindole scaffold can be modified to target bacterial processes.
Antiviral Derivatives have been investigated for antiviral properties.[1]Fostemsavir (FDA-approved) is an HIV entry inhibitor.[3] Derivatives have also shown activity against SARS-CoV-2 by inhibiting the spike-hACE2 interaction.The pyrrolo[2,3-b]pyridine scaffold has proven to be a successful template for the development of clinically effective antiviral drugs.
Metabolic and Other Activities

Both scaffolds have shown promise in treating metabolic disorders.

Table 4: Comparison of Metabolic and Other Activities

Biological ActivityPyrrolo[3,4-c]pyridine DerivativesPyrrolo[2,3-b]pyridine (7-Azaindole) DerivativesKey Findings & Rationale
Antidiabetic Derivatives increase insulin sensitivity in mouse adipocytes and act as aldose reductase inhibitors.[1][2] Some derivatives are GPR119 agonists.[2]Less explored for direct antidiabetic effects.The pyrrolo[3,4-c]pyridine structure appears to interact favorably with targets involved in glucose metabolism and insulin signaling.
Anti-inflammatory Limited reports.A derivative showed anti-inflammatory activity by inhibiting the Orai calcium channel.[3]The diverse kinase inhibitory profile of 7-azaindoles extends to targets involved in inflammatory pathways.

Key Signaling Pathways

The biological activities of these compounds are underpinned by their modulation of critical cellular signaling pathways.

MAPK/ERK Pathway (Relevant to Pyrrolo[2,3-b]pyridine)

Many pyrrolo[2,3-b]pyridine derivatives, such as the B-RAF inhibitor Vemurafenib, target the MAPK/ERK signaling pathway.[4][6][12] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras BRAF B-RAF Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., Vemurafenib) Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK pathway by a pyrrolo[2,3-b]pyridine derivative.

Insulin Signaling Pathway (Relevant to Pyrrolo[3,4-c]pyridine)

Certain pyrrolo[3,4-c]pyridine derivatives have been shown to enhance insulin sensitivity in adipocytes, suggesting their interaction with the insulin signaling pathway.[1][2] This pathway is central to the regulation of glucose homeostasis.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Modulator Pyrrolo[3,4-c]pyridine Derivative Modulator->IRS Enhances Sensitivity

Caption: Modulation of the insulin signaling pathway by a pyrrolo[3,4-c]pyridine derivative.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a common method for determining the IC50 value of a compound against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase by the test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13][14]

Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., medium with 0.1% DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The choice between the pyrrolo[3,4-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds is contingent upon the specific therapeutic target and desired biological activity.

  • The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a powerhouse in kinase inhibition, particularly in oncology, with a proven track record of yielding clinically successful drugs. Its structural mimicry of purines provides a strong foundation for designing potent and selective kinase inhibitors.

  • The pyrrolo[3,4-c]pyridine scaffold, while less explored in the context of kinase inhibition, demonstrates a unique and diverse pharmacological profile, with notable activities in the central nervous system and in the regulation of metabolic pathways. Its distinct structure offers opportunities to explore novel biological targets that are not as readily addressed by the 7-azaindole core.

This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel therapeutics based on these versatile pyrrolopyridine scaffolds. By understanding their distinct biological activities and the underlying mechanisms, the scientific community can continue to unlock the full therapeutic potential of these remarkable heterocyclic systems.

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure. Its rigid, bicyclic nature and specific hydrogen bonding capabilities make it an ideal framework for engaging with biological targets, particularly the ATP-binding site of protein kinases.[1][2] This has led to the development of numerous FDA-approved drugs for various malignancies.[2][3] The derivative at the heart of this guide, 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, represents a highly strategic starting point for drug discovery campaigns. The bromine atom at the 4-position is a versatile synthetic handle, perfectly poised for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.[4]

This guide provides a comprehensive, field-proven framework for assessing the drug-likeness of novel derivatives built upon this scaffold. We will move beyond a simple checklist of properties, delving into the causality behind our experimental choices and integrating computational prediction with essential in vitro validation. Our goal is to create a self-validating workflow that enables researchers to efficiently identify and prioritize candidates with the highest probability of downstream success.

Part 1: The In Silico Gauntlet: High-Throughput Triage for Promising Candidates

In the initial stages of drug discovery, we are often faced with a vast number of potential molecules. Synthesizing and testing each one is economically and logistically unfeasible. Therefore, we first turn to computational (in silico) methods to act as a crucial filter, eliminating compounds with predicted liabilities and prioritizing those with favorable drug-like properties for synthesis.[5][6] This predictive-first approach maximizes resource efficiency.

G cluster_0 In Silico Assessment Workflow Virtual_Library Virtual Library of This compound Derivatives Physicochemical Physicochemical Property Prediction (Ro5, etc.) Virtual_Library->Physicochemical Calculate ADMET ADMET Prediction (Absorption, Metabolism, Toxicity) Physicochemical->ADMET Filter Prioritization Prioritization for Synthesis ADMET->Prioritization Good Profile Elimination Eliminate (Poor Profile) ADMET->Elimination Poor Profile

Caption: High-level workflow for the in silico assessment of drug-likeness.

Pillar 1: Foundational Physicochemical Properties & Lipinski's Rule of Five

The first and most fundamental filter is an assessment of basic physicochemical properties, guided by the venerable Lipinski's Rule of Five (Ro5).[7][8] The Ro5 is not an absolute law but an invaluable guideline for predicting the likelihood of good oral bioavailability, which is tied to a molecule's ability to permeate cell membranes and maintain adequate solubility.[8][9]

The Rules and Their Rationale:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed through passive diffusion.

  • LogP (lipophilicity) ≤ 5: LogP is the octanol-water partition coefficient. A value too high leads to poor aqueous solubility and potential trapping in lipid membranes, while a value too low can hinder membrane permeation.[7][10]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity increases solvation in water, which can impede a molecule's ability to cross the lipid bilayer of the gut wall.

It is crucial to note the rise of "Beyond Rule of 5" (bRo5) space, particularly for complex modalities or challenging targets.[7] However, for conventional small-molecule kinase inhibitors, Ro5 remains the gold standard for an initial assessment.

Table 1: In Silico Physicochemical Profile of Hypothetical Derivatives (Note: Derivatives are named based on a hypothetical Suzuki coupling at the 4-position.)

Compound IDSubstituent (at C4)MW (Da)LogPHBDHBARo5 Violations
Core H (unsubstituted)211.062.15120
DER-01 Phenyl287.133.55120
DER-02 4-Morpholinophenyl372.233.20140
DER-03 3,5-bis(trifluoromethyl)phenyl453.125.89121 (LogP)
DER-04 4-(Piperidin-1-ylsulfonyl)phenyl478.364.10150

Data generated using SwissADME web tool for illustrative purposes.

Pillar 2: Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)

A potent molecule is useless if it cannot reach its target or is rapidly metabolized into inactive or toxic byproducts. Computational ADMET prediction provides an early warning system for such liabilities.[6]

Protocol: High-Throughput ADMET Prediction using a Web Server (e.g., SwissADME, ADMETlab 2.0)

  • Input Preparation: Generate SMILES (Simplified Molecular-Input Line-Entry System) strings for your library of virtual derivatives.

  • Submission: Navigate to a public ADMET prediction server like ADMETlab 2.0.[11] Paste the list of SMILES strings into the input field.

  • Execution: Initiate the calculation. The server will apply its pre-trained machine learning models to predict a wide range of properties.[11][12]

  • Data Analysis: Scrutinize the output, focusing on key parameters:

    • Absorption: Predicted Caco-2 permeability (a model of gut absorption) and P-glycoprotein (P-gp) substrate status. Being a P-gp substrate can lead to rapid efflux and poor bioavailability.

    • Metabolism: Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[13]

    • Toxicity: Predictions for hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity risk), hepatotoxicity, and mutagenicity (e.g., AMES test prediction).

Table 2: Predicted ADMET Profile for Prioritized Derivatives

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP3A4 InhibitorhERG Inhibitor
DER-01 HighYesNoNoLow Risk
DER-02 HighNoYesYesLow Risk
DER-04 HighNoNoNoMedium Risk

Data is illustrative. The causality here is key: DER-02, despite a good Ro5 profile, is flagged as a potential P-gp substrate and CYP inhibitor, lowering its priority. DER-04 shows a potential hERG risk, warranting careful experimental follow-up.

Part 2: The In Vitro Reality Check: From Prediction to Property

Computational models provide hypotheses; in vitro experiments provide facts. The most promising candidates from the in silico screen must be synthesized and subjected to a tiered panel of assays to validate the predictions and measure their real-world biopharmaceutical properties.[14] This step is critical for building a trustworthy structure-activity relationship (SAR).

G cluster_1 In Vitro Validation Workflow Synthesized Synthesized Prioritized Compounds Solubility Aqueous Solubility (Kinetic Assay) Synthesized->Solubility Permeability Permeability (PAMPA Assay) Solubility->Permeability Metabolism Metabolic Stability (HLM Assay) Permeability->Metabolism Safety Early Safety (CYP Inhibition, Cytotoxicity) Metabolism->Safety Decision Advance or Optimize Safety->Decision

Caption: A sequential workflow for the experimental validation of drug-like properties.

Assay 1: Metabolic Stability in Human Liver Microsomes (HLM)

This is arguably the most important early in vitro ADME assay. It measures how quickly a compound is metabolized by the major drug-metabolizing enzymes (CYPs) found in the liver, which directly influences its potential half-life and dosing frequency in humans.[15][16]

Protocol: HLM Intrinsic Clearance Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (commercially available) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure sustained enzyme activity.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution to 37°C.

    • Add the test compound to the HLM solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points & Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). This stops the enzymes and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Trustworthiness: This protocol is self-validating through the inclusion of controls. A "no-NADPH" control ensures degradation is enzyme-dependent, and a positive control compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance) confirms the assay is performing as expected.

Assay 2: Early Safety - CYP Inhibition and Cytotoxicity

Early assessment of safety liabilities is paramount. Two key assays provide this insight.

  • CYP Inhibition Assay: This assay determines if a compound is likely to cause drug-drug interactions.[17] Commercially available kits use fluorescent probes that are specific substrates for major CYP isoforms (e.g., CYP3A4, 2D6). When the CYP enzyme metabolizes the probe, a fluorescent signal is generated. A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal, allowing for the calculation of an IC50 value.

  • Cytotoxicity Assay: This provides a general measure of a compound's toxicity to cells. A simple method involves incubating a human cell line (e.g., HepG2, a liver cell line) with increasing concentrations of the test compound for 24-48 hours. Cell viability is then measured using a reagent like MTS, which is converted into a colored formazan product by metabolically active cells. A reduction in color indicates cytotoxicity.

Table 3: Integrated In Silico and In Vitro Data for Lead Candidates

Compound IDRo5 ViolationsPredicted P-gp SubstrateHLM Stability (t½, min)CYP3A4 IC50 (µM)HepG2 Cytotox. (CC50, µM)
DER-01 0No> 60 (Stable)> 25> 50
DER-02 0Yes45 (Moderate)2.1 > 50
DER-04 0No> 60 (Stable)> 258.5

Part 3: Integrated Analysis and Path Forward

The power of this approach lies in synthesizing all data points to make an informed decision. No single parameter determines success. A compound must exhibit a balanced profile of potency, permeability, metabolic stability, and safety.

G cluster_2 Decision-Making Matrix Compound Test Compound (e.g., DER-01) Ro5 Pass Ro5? Compound->Ro5 Metabolic Metabolically Stable? Ro5->Metabolic Yes Optimize Deprioritize or Return to Design/Optimization Ro5->Optimize No (multiple) Safe No obvious safety flags (CYP, Cytotox)? Metabolic->Safe Yes Metabolic->Optimize No Advance Advance to In Vivo PK Studies Safe->Advance Yes Safe->Optimize No

Caption: A simplified decision-making flowchart for advancing drug candidates.

Case Study Analysis:

  • DER-01: Emerges as the strongest candidate. It has a clean in silico profile (no Ro5 violations, not a P-gp substrate) which is confirmed by excellent in vitro results: high metabolic stability, no significant CYP inhibition, and no cytotoxicity. Decision: Advance to efficacy and pharmacokinetic studies.

  • DER-02: The in silico prediction of CYP inhibition was validated experimentally (IC50 = 2.1 µM). This presents a significant risk of drug-drug interactions. Decision: Deprioritize. The morpholine group may be a metabolic liability.

  • DER-04: While metabolically stable and not a CYP inhibitor, the compound shows moderate cytotoxicity (CC50 = 8.5 µM). This early toxicity flag is a major concern. Decision: Deprioritize. The sulfonylpiperidine group may be the source of toxicity and warrants further investigation or removal in future designs.

Conclusion

The this compound scaffold is a rich starting point for the discovery of novel therapeutics, particularly kinase inhibitors.[18][19] However, success is not guaranteed by potent activity alone. A rigorous, multi-parameter assessment of drug-likeness is essential for navigating the complex path from a chemical idea to a viable drug candidate. By integrating predictive computational screening with robust, self-validating in vitro assays, research teams can efficiently triage large numbers of derivatives, focus resources on compounds with the highest probability of success, and ultimately accelerate the drug discovery process. This iterative cycle of design, prediction, and experimental validation is the engine of modern medicinal chemistry.

References

A Comparative Analysis of Synthetic Strategies for 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-3-methyl-7-azaindole, is a key heterocyclic building block in the development of novel therapeutics. Its unique structural motif is found in a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth cost-benefit analysis of three distinct synthetic routes to this compound, offering experimental insights and comparative data to inform strategic decisions in the laboratory and beyond.

Route 1: Direct Bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine via an N-Oxide Intermediate

This route leverages the commercially available and relatively inexpensive starting material, 3-methyl-1H-pyrrolo[2,3-b]pyridine (3-methyl-7-azaindole). Direct electrophilic bromination of the 7-azaindole ring typically occurs at the electron-rich 3-position of the pyrrole ring. To achieve regioselective bromination at the 4-position of the pyridine ring, a strategy involving the formation of an N-oxide intermediate is employed. The N-oxide deactivates the pyridine ring towards electrophilic attack and directs substitution to the 4-position.

Experimental Protocol

Step 1: N-Oxidation of 3-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 2: Bromination of 3-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide

  • Dissolve the 3-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a brominating agent such as phosphorus oxybromide (POBr3) or a combination of a bromide source (e.g., tetramethylammonium bromide) and an activating agent (e.g., methanesulfonic anhydride) at 0 °C.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours.

  • Monitor the reaction for the formation of the 4-bromo product.

  • Upon completion, carefully quench the reaction with water or ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality and Experimental Choices

The N-oxidation step is critical for directing the regioselectivity of the bromination. The electron-withdrawing nature of the N-oxide group deactivates the pyridine ring, particularly at the 2- and 6-positions, making the 4-position more susceptible to electrophilic attack. The choice of brominating agent in the second step is also important; harsher reagents might lead to side reactions, while milder conditions may require longer reaction times or higher temperatures. The use of POBr3 or a bromide salt with an activating agent provides a controlled source of electrophilic bromine.

Cost-Benefit Analysis
  • Cost: This route benefits from a readily available and affordable starting material. The reagents for N-oxidation and bromination are also common and relatively inexpensive.

  • Benefits: The two-step process is conceptually straightforward. If the regioselectivity of the bromination is high, this route can be highly efficient.

  • Drawbacks: The N-oxidation step adds an extra transformation to the sequence. The subsequent bromination may not be perfectly regioselective, potentially leading to a mixture of isomers that require careful purification, thus lowering the overall yield and increasing downstream processing costs. The deoxygenation of the N-oxide might be required in a subsequent step, adding to the step count.

Route 1: Direct Bromination via N-Oxide start 3-methyl-1H-pyrrolo[2,3-b]pyridine n_oxide 3-methyl-1H-pyrrolo[2,3-b]pyridine N-oxide start->n_oxide m-CPBA or H2O2 product This compound n_oxide->product POBr3 or TMABr/Ms2O

Caption: Synthetic pathway for Route 1.

Route 2: Multi-step Synthesis from a Substituted Pyridine

This approach involves the construction of the 7-azaindole core from a pre-functionalized pyridine starting material. A plausible route starts from the commercially available 2-amino-4-methylpyridine.

Experimental Protocol

Step 1: Nitration of 2-amino-4-methylpyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-amino-4-methylpyridine (1.0 eq).

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4-methyl-3-nitropyridine.

Step 2: Sandmeyer Reaction to Introduce Bromine

  • Dissolve 2-amino-4-methyl-3-nitropyridine (1.0 eq) in an aqueous acidic solution (e.g., HBr).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0-1.2 eq) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-bromo-4-methyl-3-nitropyridine.

Step 3: Reductive Cyclization to form the 7-Azaindole Ring

  • A common method for this transformation is the Bartoli indole synthesis. React 2-bromo-4-methyl-3-nitropyridine (1.0 eq) with vinylmagnesium bromide (3.0 eq) in a suitable solvent like THF at low temperature (-78 °C to 0 °C).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Causality and Experimental Choices

This route builds the desired molecule from a simple, commercially available pyridine derivative. The nitration in the first step activates the pyridine ring for subsequent transformations. The Sandmeyer reaction is a classic and reliable method for converting an amino group to a bromine. The Bartoli indole synthesis is a powerful tool for constructing the indole nucleus from a nitro-aromatic compound and a vinyl Grignard reagent. The choice of a brominated starting material in the final step directly leads to the desired 4-bromo product.

Cost-Benefit Analysis
  • Cost: The starting material, 2-amino-4-methylpyridine, is relatively inexpensive.[2][3][4][5][6] The reagents for nitration and the Sandmeyer reaction are also commodity chemicals. The cost of the Grignard reagent for the Bartoli synthesis needs to be considered.

  • Benefits: This route offers a convergent and potentially high-yielding approach. The regiochemistry is well-controlled throughout the synthesis.

  • Drawbacks: This is a multi-step synthesis, which can be more time-consuming and labor-intensive. The use of hazardous reagents like concentrated acids and the generation of a diazonium salt intermediate require careful handling and safety precautions. The Bartoli reaction can sometimes be low-yielding and sensitive to reaction conditions.

Route 2: Multi-step Synthesis start 2-amino-4-methylpyridine nitro 2-amino-4-methyl-3-nitropyridine start->nitro H2SO4, HNO3 bromo_nitro 2-bromo-4-methyl-3-nitropyridine nitro->bromo_nitro 1. NaNO2, HBr 2. CuBr product This compound bromo_nitro->product VinylMgBr (Bartoli Synthesis)

Caption: Synthetic pathway for Route 2.

Route 3: Palladium-Catalyzed Cross-Coupling Strategy

This modern approach utilizes the power of transition-metal catalysis to construct the target molecule, potentially offering high efficiency and functional group tolerance. A plausible strategy involves the synthesis of a suitable precursor followed by a palladium-catalyzed bromination.

Experimental Protocol

Step 1: Synthesis of a 4-functionalized-3-methyl-1H-pyrrolo[2,3-b]pyridine

  • Option A: Directed Ortho-Metalation (DoM)

    • Protect the N-H of commercially available 3-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., Boc, SEM).

    • Treat the N-protected 3-methyl-7-azaindole with a strong base such as n-butyllithium or LDA at low temperature (-78 °C) in an ethereal solvent like THF. This will selectively deprotonate the 4-position, directed by the pyridine nitrogen.[7][8][9]

    • Quench the resulting organometallic species with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the 4-position.

    • Deprotect the nitrogen to yield the final product.

  • Option B: Halogen Dance Reaction

    • Synthesize a 3-methyl-X-halo-1H-pyrrolo[2,3-b]pyridine (where X is a different halogen, e.g., iodine at a different position).

    • Under specific basic conditions (e.g., LDA in the presence of a potassium salt), induce a "halogen dance" reaction, which can lead to the migration of the halogen to the thermodynamically more stable 4-position. This is a more advanced and less predictable method.

Step 2: Palladium-Catalyzed Bromination (if starting from a different 4-substituted precursor)

  • If a different functional group (e.g., a boronic ester or a triflate) is installed at the 4-position, a palladium-catalyzed cross-coupling reaction with a bromine source can be employed.

  • For example, a 4-triflate derivative can be coupled with a bromide salt in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a suitable ligand.

Causality and Experimental Choices

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The pyridine nitrogen in the 7-azaindole skeleton acts as a directing group, facilitating deprotonation at the adjacent C4 position. The choice of protecting group for the pyrrole nitrogen is important to prevent N-deprotonation and to ensure solubility. Palladium-catalyzed cross-coupling reactions are highly versatile and allow for the formation of C-Br bonds under relatively mild conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Cost-Benefit Analysis
  • Cost: This route can be the most expensive due to the cost of palladium catalysts and specialized ligands.[10][11][12][13][14] The use of strong organometallic bases and anhydrous, cryogenic conditions also adds to the operational cost.

  • Benefits: Palladium-catalyzed reactions often proceed with high yields and excellent regioselectivity. They can be amenable to a wider range of functional groups compared to traditional methods. DoM can provide a very direct route to the desired product.

  • Drawbacks: The cost of reagents and catalysts can be prohibitive for large-scale synthesis. The reactions can be sensitive to air and moisture, requiring inert atmosphere techniques. Optimization of reaction conditions (catalyst, ligand, base, solvent) can be time-consuming.

Route 3: Palladium-Catalyzed Strategy start 3-methyl-1H-pyrrolo[2,3-b]pyridine protected N-protected-3-methyl- 1H-pyrrolo[2,3-b]pyridine start->protected Protection (e.g., Boc2O) lithiated 4-lithio-N-protected-3-methyl- 1H-pyrrolo[2,3-b]pyridine protected->lithiated n-BuLi or LDA (DoM) brominated_protected 4-bromo-N-protected-3-methyl- 1H-pyrrolo[2,3-b]pyridine lithiated->brominated_protected Electrophilic Br source (e.g., NBS) product This compound brominated_protected->product Deprotection

References

The 7-Azaindole Scaffold: A Privileged Player in Kinase Inhibition and a Guide to Its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, with their pivotal role in cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology.[1][2] Among the myriad of scaffolds utilized in kinase inhibitor design, the 7-azaindole framework has emerged as a "privileged" structure, prized for its ability to effectively mimic the hinge-binding interactions of ATP.[2] This guide provides an in-depth comparison of the cross-reactivity profiles of prominent kinase inhibitors based on this versatile scaffold, supported by experimental data, to aid in the rational design and selection of next-generation therapeutics.

The 7-azaindole core, a bicyclic heterocycle, owes its privileged status to the strategic placement of a nitrogen atom in the pyridine ring and a pyrrole NH group. This arrangement allows for the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent ATP-competitive inhibition.[2] The success of the FDA-approved BRAF inhibitor, Vemurafenib, stands as a testament to the power of this scaffold in generating clinically effective drugs.[3] However, as with many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target effects and cross-reactivity are significant considerations that can impact both efficacy and toxicity.

This guide will dissect the cross-reactivity profiles of four exemplary 7-azaindole-based inhibitors targeting distinct kinase families:

  • Vemurafenib: A potent inhibitor of the BRAF serine/threonine kinase.

  • GSK1070916: A selective inhibitor of the Aurora B and C serine/threonine kinases.

  • NVP-TAE684: An inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.

  • SB203580: A widely used inhibitor of the p38 MAP kinase (Note: While SB203580 features a pyridinyl imidazole core, its extensive characterization provides a valuable benchmark for p38 inhibition and cross-reactivity).

By examining their kinome-wide selectivity, we can gain a deeper understanding of the nuances of inhibitor design and the factors that govern their specificity.

Comparative Cross-Reactivity Analysis

To provide a quantitative and objective comparison, we have compiled kinome scan data for our selected inhibitors. This data, primarily sourced from the LINCS Project and other public datasets, reveals the binding affinities of these compounds against a broad panel of human kinases. The results are presented as the percentage of control, where a lower number indicates stronger binding. For clarity, we have highlighted the primary targets and significant off-targets (defined as >90% inhibition at a given concentration).

Kinase Target7-Azaindole InhibitorPrimary Target(s)Significant Off-Targets (>90% Inhibition @ 1µM)Data Source
BRAF Vemurafenib BRAF, BRAF(V600E)ARAF, CRAF, MAP4K5, ZAK (MAP3K20)[3][4]
Aurora B/C GSK1070916 AURKB, AURKCLimited public kinome scan data. Reported to be >250-fold selective over AURKA.[5][5][6]
ALK NVP-TAE684 ALKFER, FES, LCK, LYN, ROS1, SRC, YES1[7]
p38 MAPK SB203580 MAPK14 (p38α), MAPK11 (p38β)CK1D, CK1E, GAK, MAP2K2, RIPK2, STK16[8]

Expert Interpretation:

The kinome scan data reveals distinct selectivity profiles for each inhibitor, underscoring the impact of substitutions on the 7-azaindole scaffold.

  • Vemurafenib demonstrates potent inhibition of its intended target, BRAF, particularly the V600E mutant. However, it also exhibits significant activity against other RAF family members (ARAF and CRAF) and a few other kinases. This polypharmacology may contribute to both its therapeutic efficacy and some of its observed side effects.

  • NVP-TAE684 , an ALK inhibitor, shows a broader off-target profile, with notable inhibition of several other tyrosine kinases, including members of the SRC family. This cross-reactivity could be a double-edged sword, potentially contributing to broader anti-cancer activity but also increasing the risk of off-target toxicities.

  • SB203580 , our benchmark p38 inhibitor, displays a relatively clean profile with a few notable off-targets. Its well-characterized nature makes it a useful tool for dissecting p38 MAPK signaling, though its off-target activities should be considered when interpreting experimental results.[9]

Key Signaling Pathways

Understanding the signaling context of these inhibitors is crucial for interpreting their biological effects. The following diagrams, generated using Graphviz, illustrate the canonical pathways in which our target kinases operate.

RAF_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Vemurafenib ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Vemurafenib targets BRAF, a key kinase in this pathway, thereby inhibiting downstream signaling.

Aurora_Pathway G2/M Transition G2/M Transition Aurora B/C Aurora B/C G2/M Transition->Aurora B/C Histone H3 Histone H3 Aurora B/C->Histone H3 GSK1070916 Cytokinesis Cytokinesis Aurora B/C->Cytokinesis Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division, playing critical roles in chromosome segregation and cytokinesis.[12][13] GSK1070916 inhibits Aurora B and C, leading to mitotic arrest and apoptosis.

ALK_Pathway Ligand Ligand ALK ALK Ligand->ALK PI3K PI3K ALK->PI3K NVP-TAE684 RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT Proliferation, Survival Proliferation, Survival AKT->Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival STAT3->Proliferation, Survival

ALK Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth through multiple downstream pathways, including the PI3K/AKT and RAS/MAPK pathways.[4][14][15] NVP-TAE684 blocks ALK activation, thereby inhibiting these pro-survival signals.

p38_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 SB203580 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation, Apoptosis Inflammation, Apoptosis MK2->Inflammation, Apoptosis Transcription Factors->Inflammation, Apoptosis

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8][16] SB203580 inhibits p38 MAPK, thereby modulating inflammatory responses and apoptosis.

Experimental Protocols for Kinase Profiling

The generation of reliable cross-reactivity data is paramount for inhibitor characterization. The KINOMEscan™ platform from DiscoveRx (now part of Eurofins) is a widely used competition binding assay that provides a quantitative measure of inhibitor-kinase interactions.

KINOMEscan_Workflow cluster_0 Assay Principle cluster_1 Workflow Test Compound Test Compound Binding Competition Binding Competition Test Compound->Binding Competition Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Competition Kinase Kinase Kinase->Binding Competition Incubation Incubation Binding Competition->Incubation Washing Washing Incubation->Washing Quantification Quantification Washing->Quantification Data Analysis Data Analysis Quantification->Data Analysis

General KINOMEscan Workflow

Step-by-Step KINOMEscan™ Methodology:

  • Kinase-Tagged Phage Preparation: A large panel of human kinases are expressed as fusions with a T7 phage.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., a 7-azaindole inhibitor) is incubated with the kinase-tagged phage and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.[1]

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.[1]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a higher affinity of the test compound for the kinase. This data can be used to calculate dissociation constants (Kd) or percentage inhibition at a specific concentration.

The causality behind this experimental design lies in the principles of competitive binding. By using a known, immobilized ligand, the assay can quantitatively measure the ability of a test compound to displace it. The use of qPCR for detection provides a highly sensitive and wide dynamic range for quantifying the interaction. This self-validating system ensures that the measured signal is directly proportional to the amount of kinase bound to the solid support, providing a reliable readout of inhibitor affinity.

Conclusion and Future Directions

The 7-azaindole scaffold has proven to be a highly successful starting point for the development of potent kinase inhibitors. The examples discussed in this guide illustrate both the potential for high selectivity and the challenges of off-target effects. The cross-reactivity profiles of these inhibitors are not merely academic curiosities; they have profound implications for clinical efficacy and safety.

For drug development professionals, a thorough understanding of a compound's kinome-wide interactivity is essential. This guide provides a framework for comparing the cross-reactivity of 7-azaindole-based inhibitors and highlights the importance of utilizing comprehensive profiling technologies like KINOMEscan. As our understanding of the human kinome and its role in disease continues to expand, the rational design of kinase inhibitors with tailored selectivity profiles will become increasingly critical. The 7-azaindole scaffold, with its proven track record and chemical tractability, will undoubtedly remain a cornerstone of these efforts. Future work should focus on developing a deeper understanding of the structure-activity relationships that govern selectivity, enabling the design of next-generation inhibitors with improved therapeutic windows.

References

A Senior Application Scientist's Guide to Alternative Scaffolds for 7-Azaindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal and Inherent Limitations of a Privileged Scaffold

The 7-azaindole core is a celebrated "privileged structure" in medicinal chemistry.[1][2] Its remarkable success stems from its role as a bioisostere of both indole and the purine system, particularly adenine.[1][3][4] This mimicry is the key to its utility, especially in kinase inhibitor design. The N1-H proton and the pyridine N7 atom of the 7-azaindole scaffold can form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site, effectively replicating the interaction of ATP itself.[5][6][7] This potent hinge-binding capability, combined with improved physicochemical properties such as enhanced aqueous solubility compared to its indole counterpart, has cemented its role in numerous successful drug discovery programs, leading to approved drugs like the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[3][8][9]

However, reliance on a single scaffold, no matter how effective, presents challenges. The competitive intellectual property landscape, the emergence of drug resistance, and scaffold-specific metabolic liabilities—such as susceptibility to aldehyde oxidase (AO) metabolism—necessitate the exploration of alternatives.[10] This guide provides a comparative analysis of viable alternative scaffolds, offering experimental data and synthetic strategies to aid researchers in navigating beyond this well-trodden path.

The Rationale for Bioisosteric Replacement: A Strategic Overview

The goal of replacing the 7-azaindole core is not merely to find a different structure, but to strategically modulate molecular properties while retaining or improving biological activity. Key objectives include:

  • Altering Hydrogen Bonding Patterns: Introducing or removing hydrogen bond donors/acceptors to improve affinity or gain selectivity for a new target.

  • Modulating Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and polar surface area (tPSA) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][8]

  • Exploring New Chemical Space: Accessing different substitution vectors to probe new pockets within a binding site or to block metabolic hotspots.

  • Circumventing Metabolic Liabilities: Designing scaffolds less prone to specific metabolic pathways, such as AO-mediated oxidation.[10]

  • Securing Novel Intellectual Property: Creating chemically distinct entities to establish a proprietary position.

The following diagram illustrates the workflow for evaluating a new scaffold as a potential bioisostere for 7-azaindole.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Iteration Start Identify 7-Azaindole Lead Select Select Bioisosteric Scaffold (e.g., Pyrrolopyrimidine, Indazole) Start->Select Rationale: Improve PK/PD, IP space Synth Synthesize Analog Library Select->Synth Biochem Biochemical Assay (e.g., Kinase IC50) Synth->Biochem Cell Cell-Based Assay (e.g., Anti-proliferative EC50) Biochem->Cell ADME ADME Profiling (Solubility, HLM/AO Stability) Cell->ADME SAR Establish SAR Compare Compare Data to 7-Azaindole Benchmark SAR->Compare Decision Decision: Advance or Redesign? Compare->Decision Decision->Select Iterate Scaffold or Substituents InVivo In Vivo PK/PD Studies Decision->InVivo Advance to In Vivo

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, practical framework for the proper disposal of 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting the best practices of experienced laboratory scientists.

Hazard Assessment: Understanding the "Why"

Before handling disposal, we must first understand the inherent risks. This compound belongs to the class of halogenated heterocycles, which are widely used as intermediates in organic synthesis. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not consistently available, data from closely related isomers and analogous structures allow for a reliable hazard assessment. The primary hazards are consistent with compounds of this class, necessitating its treatment as regulated hazardous waste.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper management of hazardous waste from its point of generation to its final disposal—a principle known as "cradle to grave management".[1] Therefore, it is the policy of most research institutions that all chemical wastes are assumed to be hazardous unless explicitly determined otherwise.[1]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementRationale and Precaution
Acute Toxicity (Oral) H302: Harmful if swallowedBased on data for 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine and other brominated pyridines.[2][3] Accidental ingestion can cause significant illness. Do not eat, drink, or smoke in laboratory areas.[3]
Skin Irritation H315: Causes skin irritationCommon for brominated organic compounds.[3][4] Prolonged contact can lead to redness and inflammation. Always wear appropriate gloves.
Eye Irritation H319: Causes serious eye irritationDirect contact can cause significant eye damage.[3][4] Chemical safety goggles or a face shield are mandatory.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[2][4] Handle only in a well-ventilated area or a chemical fume hood.[5]
Environmental Hazard H410: Very toxic to aquatic life with long lasting effectsA common characteristic of halogenated organic compounds. It is critical to prevent this chemical from entering drains or the environment.[6][7]

Pre-Disposal Operations: Establishing a Safe Workflow

Proper disposal begins long before the waste container is full. It starts with safe handling and storage in a designated laboratory space.

Personal Protective Equipment (PPE)

When handling this compound in any form—pure, in solution, or as contaminated waste—the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.

The Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Segregation: Store this compound's waste away from incompatible materials, particularly strong oxidizing agents.[8]

  • Secondary Containment: All liquid waste containers must be placed within a secondary container, such as a chemically resistant tray or tub. This is a critical failsafe to contain potential leaks or spills. The secondary container must be large enough to hold 110% of the volume of the largest primary container.[9]

Step-by-Step Disposal Protocols

The key to proper waste management is the segregation of different waste streams. Never mix different types of hazardous waste unless instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

Protocol 3.1: Disposal of Unused or Expired Pure Compound

This protocol applies to the solid, pure chemical in its original or a new container.

  • Container Selection: If possible, use the original manufacturer's container.[10] Ensure the cap is in good condition and can be sealed tightly. Do not deface the original manufacturer's label.

  • Labeling: Affix a completed hazardous waste tag to the container. This tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Storage: Place the securely capped container in the designated SAA.

  • Pickup: Request a waste collection from your institution's EH&S department.

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, weigh boats, paper towels, and silica gel contaminated with the compound.

  • Container Selection: Use a dedicated solid waste container, typically a pail or drum lined with a clear, heavy-duty plastic bag.[10] This allows for visual inspection by waste technicians.[9]

  • Waste Accumulation: Place contaminated items directly into the lined container. Do not include any "sharps" like needles or broken glass; these must go into a separate, puncture-proof sharps container.[9]

  • Labeling: Label the outer container with a hazardous waste tag detailing the contents (e.g., "Solid waste contaminated with this compound").

  • Storage & Sealing: When not in use, keep the container covered. Once the bag is full, seal it securely and close the outer container.

  • Pickup: Store in the SAA and request a collection.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes solutions of the compound in organic solvents from reactions or chromatography.

  • Waste Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste streams. This compound waste must be collected in a container designated for halogenated organic waste .

  • Container Selection: Use a chemically compatible, shatter-resistant container (e.g., plastic-coated glass or polyethylene) designed for liquid waste.[1][10] The container must have a leak-proof, screw-on cap.[9] Corks, stoppers, and parafilm are not acceptable closures for storage. [9]

  • Accumulation: Add waste to the container using a funnel. Do not fill beyond 90% capacity to allow for vapor expansion.[8] Keep the container closed at all times except when adding waste.[1][9]

  • Labeling: Attach a hazardous waste tag. List all chemical constituents, including solvents, by percentage.

  • Storage: Place the container in secondary containment within the SAA.

  • Pickup: Request collection before reaching institutional time or volume limits (e.g., within 90 days of the start date).[9]

Visualization of the Disposal Workflow

To ensure a consistent and compliant process, the following decision-making workflow should be followed for any waste generated involving this compound.

WasteDisposalWorkflow Start Waste Generation Involving This compound Identify Step 1: Identify Waste Stream Start->Identify Pure Unused/Expired Pure Compound Identify->Pure Solid Chemical Solid Contaminated Solid Waste (PPE, etc.) Identify->Solid Lab Debris Liquid Contaminated Liquid Waste (Solutions) Identify->Liquid Solution Container_Pure Step 2: Use Original Container or a compatible, labeled bottle. Pure->Container_Pure Container_Solid Step 2: Use Lined Pail for solid chemical waste. Solid->Container_Solid Container_Liquid Step 2: Use Screw-Cap Carboy for HALOGENATED Liquid Waste. Liquid->Container_Liquid Label Step 3: Affix Completed Hazardous Waste Tag Container_Pure->Label Container_Solid->Label Container_Liquid->Label Store Step 4: Place in Secondary Containment within designated SAA Label->Store Pickup Step 5: Request Pickup from EH&S Store->Pickup

References

Personal protective equipment for handling 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

This document provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 1363382-02-8). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe and effective laboratory environment. This guide is structured to provide procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Assessment and the Precautionary Principle

Comprehensive toxicological data for this compound is not fully available. Therefore, a precautionary principle is mandated. The safety protocols outlined herein are based on an assessment of structurally similar compounds, specifically the parent 4-bromo-1H-pyrrolo[2,3-b]pyridine and the isomer 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. These related molecules exhibit significant hazards, including acute toxicity, and skin and eye damage.[1][2] We must assume that this compound presents a similar or greater risk.

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Hazard Statement Rationale and Implication
Acute Toxicity, Oral H301: Toxic if swallowed Based on the parent compound 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1] Ingestion of even small quantities may be life-threatening. Avoid all oral contact.
Skin Corrosion/Irritation H315: Causes skin irritation A consistent hazard across related pyridine and pyrrole structures.[1][2] Direct contact can cause inflammation and irritation.
Serious Eye Damage/Irritation H318: Causes serious eye damage Based on the parent compound.[1] This is a critical risk; splashes can lead to irreversible eye damage. Full eye and face protection is non-negotiable.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | A common hazard for heterocyclic powders.[1][2] Inhalation of dust can irritate the nose, throat, and lungs. |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a robust barrier against exposure. The selection of specific PPE is based on a risk assessment that assumes the compound is highly toxic and corrosive.

Table 2: Required PPE for Handling this compound

Body Part Required PPE Specifications and Best Practices Causality (Why this is required)
Eyes/Face Safety Goggles & Face Shield Goggles must be chemical splash-proof and ANSI Z87.1 compliant.[3] A full-face shield must be worn over goggles during any procedure with a splash risk (e.g., solution preparation, transfers). Protects against splashes of the solid or its solutions, which can cause serious, irreversible eye damage.[1]
Hands Double-Gloving System: Nitrile Base, Neoprene/Butyl Outer Inner Glove: Standard disposable nitrile. Outer Glove: Heavier-duty neoprene or butyl rubber for extended contact or splash risk.[4] Gloves must be changed immediately upon contamination. Prevents direct skin contact and absorption. Pyridine-based compounds can be irritating or toxic upon dermal exposure.[5][6] Double-gloving provides enhanced protection against tears and rapid permeation.
Body Flame-Resistant Laboratory Coat & Full-Length Clothing The lab coat must be fully buttoned.[3] Full-length pants and closed-toe, non-porous shoes are mandatory to cover all skin.[3] Protects skin on the torso and limbs from contamination by dust or splashes. Prevents the compound from being carried outside the lab on personal clothing.

| Respiratory | Not required if and only if all work is performed within a certified chemical fume hood. | For situations where a fume hood is not available or engineering controls may fail, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[7] | The primary engineering control (fume hood) is designed to prevent inhalation of the solid particulate, which can cause severe respiratory tract irritation.[1][2] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, systematic workflow is the most effective way to minimize exposure and ensure reproducible, safe science.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handle 3. Chemical Handling (Inside Fume Hood) cluster_cleanup 4. Post-Handling & Decontamination A Verify Fume Hood Certification & Airflow B Designate & Prepare Work Area (Cover with absorbent paper) A->B C Assemble All Equipment (Glassware, Spatulas, etc.) B->C D Locate & Verify Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Don Lab Coat, Pants, Shoes D->E F Don Safety Goggles & Face Shield E->F G Don Inner & Outer Gloves (over cuffs) F->G H Weigh Compound Carefully (Use anti-static paper, avoid dust) G->H I Transfer Solid to Reaction Vessel H->I J Prepare Solution by Slowly Adding Solid to Solvent I->J K Segregate & Seal Hazardous Waste J->K L Decontaminate Glassware & Work Surfaces K->L M Doff PPE in Correct Order (Gloves, Face Shield, Goggles, Coat) L->M N Wash Hands Thoroughly M->N

Diagram 1: A procedural workflow for the safe handling of the compound.

Detailed Methodology:

  • Engineering Controls and Preparation:

    • Fume Hood: Before any work begins, verify that the chemical fume hood is certified and functioning correctly. All weighing, handling of the solid compound, and preparation of solutions must occur within the fume hood.[3][8]

    • Work Area: Cover the designated work surface within the hood with disposable, absorbent bench paper to contain any minor spills or dust.[3]

    • Emergency Readiness: Confirm the location of the nearest emergency shower and eyewash station. Ensure they are unobstructed and have been recently tested.[9] Have a spill kit rated for chemical spills readily available.

  • Handling the Chemical:

    • Weighing: To minimize static and dust generation, use anti-static weigh paper or a tared container. Handle the solid gently with a dedicated spatula to avoid creating airborne particulates.[3][7]

    • Solution Preparation: When preparing a solution, always add the solid this compound slowly to the solvent to prevent splashing.[7] Keep containers capped when not in active use.

  • Post-Handling Decontamination:

    • Surfaces: Thoroughly decontaminate all equipment and surfaces that may have come into contact with the chemical. Use a suitable solvent followed by soap and water.[7]

    • PPE Removal: Remove PPE carefully in the reverse order it was put on, ensuring the contaminated outer surfaces do not touch your skin. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3][7]

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Emergency Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

G cluster_exposure Personal Exposure cluster_spill Chemical Spill Start EMERGENCY EVENT Skin SKIN CONTACT Flush with water for 15+ min. Remove contaminated clothing. Seek medical attention. Start->Skin Exposure Eye EYE CONTACT IMMEDIATELY flush at eyewash station for 15+ min. Seek IMMEDIATE medical attention. Start->Eye Exposure Inhale INHALATION Move to fresh air. If breathing is difficult, get help. Seek medical attention. Start->Inhale Exposure Alert Alert personnel & evacuate area if necessary. Start->Alert Spill Contain Contain spill with inert absorbent (sand, vermiculite). Alert->Contain Collect Collect material with spark-proof tools into a labeled hazardous waste container. Contain->Collect Clean Decontaminate spill area. Collect->Clean

Diagram 2: A decision-making flowchart for emergency response protocols.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: This is a severe medical emergency. Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10][11]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or soda ash.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill. Carefully sweep or scoop the contained material into a dedicated, labeled hazardous waste container.[12] Decontaminate the area thoroughly. Prevent spilled material from entering drains.[13]

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[3][7]

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3]

    • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated solid hazardous waste stream.[3]

  • Labeling and Storage: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and list the chemical constituents. Store sealed containers in a designated satellite accumulation area away from incompatible materials.[12]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[8][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.